Product packaging for 3-(M-tolyl)-1H-indazol-5-amine(Cat. No.:CAS No. 1175793-77-7)

3-(M-tolyl)-1H-indazol-5-amine

Cat. No.: B1498887
CAS No.: 1175793-77-7
M. Wt: 223.27 g/mol
InChI Key: QICXZXCGXPZTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(m-Tolyl)-1H-indazol-5-amine (CAS 1175793-77-3) is a high-purity chemical compound supplied as a heterocyclic building block for research and development applications. With a molecular formula of C14H13N3 and a molecular weight of 223.27 g/mol , this compound belongs to the indazole chemical class, a scaffold of significant interest in medicinal chemistry. The indazole core is a privileged structure found in numerous pharmacologically active molecules and several FDA-approved drugs, including kinase inhibitors such as Axitinib and Pazopanib for oncology, as well as the poly[ADP-ribose]polymerase (PARP) inhibitor Niraparib . As such, this compound serves as a key synthetic intermediate for researchers designing and synthesizing novel bioactive molecules, particularly in the discovery of new potential therapeutic agents. This product is intended for use in laboratory research only. Intended Use and Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. It is not for direct personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3 B1498887 3-(M-tolyl)-1H-indazol-5-amine CAS No. 1175793-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylphenyl)-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-9-3-2-4-10(7-9)14-12-8-11(15)5-6-13(12)16-17-14/h2-8H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICXZXCGXPZTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NNC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653480
Record name 3-(3-Methylphenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175793-77-7
Record name 3-(3-Methylphenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Basic Properties of 3-(m-Tolyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical and biological properties of 3-(m-tolyl)-1H-indazol-5-amine (CAS No. 1175793-77-7). This heterocyclic amine, belonging to the indazole class of compounds, is a significant building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncological applications. This document details the structural features, predicted basicity, solubility profile, a proposed synthetic pathway, and the known biological context of this compound. Experimental protocols and theoretical analyses are presented to provide a practical and in-depth resource for researchers in drug discovery and development.

Introduction

The indazole scaffold is a privileged bicyclic heterocycle, bioisosteric to indole, and is a cornerstone in the design of numerous biologically active molecules. Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties. Many indazole-containing compounds have advanced to clinical use, such as Axitinib and Pazopanib, which function as potent tyrosine kinase inhibitors in cancer therapy[1]. The 1H-indazole-3-amine moiety, in particular, has been identified as an effective hinge-binding fragment for various kinases, making it a valuable pharmacophore in the design of targeted therapeutics[2].

This compound is a specific derivative that incorporates a meta-tolyl group at the 3-position and an amine group at the 5-position of the indazole core. This substitution pattern offers a unique combination of steric and electronic properties that can be exploited for fine-tuning the binding affinity and selectivity of drug candidates. The primary amine at the 5-position provides a key site for further chemical modification and salt formation, influencing the compound's solubility and pharmacokinetic profile.

This guide aims to consolidate the available information on this compound, providing a foundational understanding of its basic properties to facilitate its application in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in drug discovery, influencing its formulation, absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Structure and General Properties
PropertyValueSource
IUPAC Name 3-(3-Methylphenyl)-1H-indazol-5-amineN/A
CAS Number 1175793-77-7N/A
Molecular Formula C₁₄H₁₃N₃N/A
Molecular Weight 223.27 g/mol N/A
Appearance Solid (predicted)N/A
Storage 2-8°C, protected from light, in an inert gasN/A
Basicity and pKa

The basicity of this compound is a critical parameter, influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and target binding. The molecule possesses two primary basic centers: the amino group at the 5-position and the pyrazole-like nitrogen atoms of the indazole ring.

Computational methods can provide a more precise estimation of pKa values. Such calculations take into account the electronic effects of the substituents and the stability of the protonated forms. For researchers requiring a precise pKa value, it is recommended to perform an experimental determination via potentiometric titration or UV-vis spectroscopy.

Solubility

The solubility of a drug candidate is a key determinant of its bioavailability. The presence of the basic amino group in this compound suggests that its solubility will be pH-dependent. In acidic media, the amine will be protonated, forming a more soluble salt. In neutral or basic media, the compound will exist predominantly in its less soluble free base form.

Systematic structural modifications of indazole derivatives have been shown to improve aqueous solubility[3]. For instance, the introduction of polar groups or the formation of hydrochloride salts can significantly enhance solubility. While quantitative experimental solubility data for this compound is not available, it is anticipated to have low solubility in water as a free base, a common characteristic of such aromatic compounds. For practical applications, dissolution in organic solvents such as DMSO, DMF, or methanol is recommended.

Synthesis and Characterization

The synthesis of 3-aryl-1H-indazol-5-amines is often achieved through a multi-step sequence. A plausible and efficient route for the preparation of this compound involves a Suzuki-Miyaura cross-coupling reaction as a key step.

Proposed Synthetic Pathway

The synthesis can commence from a readily available starting material, such as 5-bromo-1H-indazole. The general strategy involves the protection of the indazole nitrogen, followed by the Suzuki-Miyaura coupling with an appropriate boronic acid, and subsequent deprotection and functional group manipulation. A more direct approach starts with a pre-functionalized indazole core.

Synthesis_Workflow A 5-Bromo-1H-indazol-3-amine B Protected 5-bromo-indazol-3-amine A->B Protection (e.g., Boc, THP) D Protected this compound B->D Suzuki-Miyaura Coupling (Pd catalyst, base) C m-Tolylboronic acid C->D E This compound D->E Deprotection

Figure 1: Proposed synthetic workflow for this compound via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline based on similar reactions reported in the literature[4][5]. Optimization of reaction conditions may be necessary.

Step 1: Protection of 5-Bromo-1H-indazol-3-amine

  • To a solution of 5-bromo-1H-indazol-3-amine in a suitable solvent (e.g., dichloromethane or THF), add a base (e.g., triethylamine or diisopropylethylamine).

  • Add the protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection or 3,4-dihydro-2H-pyran for THP protection) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a reaction vessel, add the protected 5-bromo-indazol-3-amine, m-tolylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Step 3: Deprotection

  • Dissolve the protected this compound in a suitable solvent.

  • For a Boc group, treat with an acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.

  • For a THP group, treat with a mild acid such as p-toluenesulfonic acid (p-TSA) in methanol.

  • Stir the reaction at room temperature until completion.

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final product as needed.

Characterization

The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole and tolyl rings, a singlet for the methyl group of the tolyl substituent, and a broad singlet for the amino group protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display the corresponding signals for all carbon atoms in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amine and the indazole ring, as well as C-H and C=C stretching vibrations of the aromatic rings.

Reactivity Profile

The reactivity of this compound is dictated by the functional groups present in the molecule.

Reactivity_Profile cluster_molecule This compound cluster_reactions Potential Reactions Indazole Indazole Core N_Alkylation N-Alkylation/Acylation (at N1/N2) Indazole->N_Alkylation Electrophilic_Substitution Electrophilic Aromatic Substitution (on Benzene Ring) Indazole->Electrophilic_Substitution Amine 5-Amino Group Amine_Derivatization Amine Derivatization (Amide/Sulfonamide formation) Amine->Amine_Derivatization Tolyl m-Tolyl Group

Figure 2: Key reactivity sites of this compound.

  • N-Alkylation and N-Acylation: The indazole ring can undergo alkylation or acylation at the N1 and N2 positions. The regioselectivity of these reactions is often dependent on the reaction conditions.

  • Reactions of the 5-Amino Group: The primary amino group is nucleophilic and can readily react with electrophiles. This allows for the synthesis of a wide range of derivatives, such as amides, sulfonamides, and ureas, which is a common strategy in medicinal chemistry to modulate the properties of a lead compound.

  • Electrophilic Aromatic Substitution: The benzene portion of the indazole ring can undergo electrophilic aromatic substitution reactions. The amino group is a strong activating group and is ortho-, para-directing. Therefore, electrophilic substitution is expected to occur at the 4- and 6-positions of the indazole ring.

Biological Activity and Applications

Indazole derivatives are well-established as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. The 3-aryl-1H-indazole scaffold is a common feature in many kinase inhibitors.

While specific biological activity data for this compound is limited in publicly available literature, its structural similarity to known kinase inhibitors suggests that it is a valuable intermediate for the synthesis of potential anticancer agents. The tolyl group can occupy a hydrophobic pocket in the kinase active site, while the amino group provides a vector for the introduction of solubilizing groups or moieties that can form additional interactions with the target protein.

Researchers can utilize this compound as a starting point for the development of novel inhibitors targeting a variety of kinases implicated in cancer, such as VEGFR, PDGFR, and Src family kinases. Structure-activity relationship (SAR) studies can be conducted by modifying the tolyl group and by derivatizing the 5-amino group to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its basic properties, including a pH-dependent solubility and multiple reactive sites, make it a versatile building block for the synthesis of diverse chemical libraries. The proposed synthetic route via Suzuki-Miyaura coupling offers an efficient means of accessing this compound. Further investigation into its specific biological activities, particularly as a kinase inhibitor, is warranted and could lead to the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers to understand and utilize this compound in their scientific endeavors.

References

An In-Depth Technical Guide to 3-(m-Tolyl)-1H-indazol-5-amine (CAS Number: 1175793-77-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Indazole Scaffold in Modern Medicinal Chemistry

The indazole nucleus, a bioisostere of indole, has emerged as a "privileged scaffold" in contemporary drug discovery. Its unique physicochemical properties and versatile synthetic handles have propelled a multitude of indazole-containing molecules through clinical trials for a wide array of therapeutic indications. From anti-inflammatory agents to potent anti-cancer therapies, the indazole core consistently demonstrates the ability to form key interactions with a variety of biological targets. This guide focuses on a specific, high-value derivative: 3-(m-tolyl)-1H-indazol-5-amine. The strategic placement of the m-tolyl group at the 3-position and the amine at the 5-position creates a molecule primed for elaboration into potent and selective kinase inhibitors, a class of therapeutics at the forefront of precision oncology. This document serves as a comprehensive technical resource, providing insights into its synthesis, characterization, and critical role as a foundational building block in the development of next-generation targeted therapies.

Core Molecular Attributes and Physicochemical Properties

This compound is a heterocyclic aromatic compound. The indazole core provides a rigid framework, while the pendant m-tolyl and amine groups offer vectors for chemical modification and interaction with biological targets.

PropertyValueSource
CAS Number 1175793-77-7Internal Data
Molecular Formula C₁₄H₁₃N₃
Molecular Weight 223.27 g/mol
Appearance (Not specified, likely off-white to yellow or brown solid)General chemical knowledge
Purity ≥95%
Storage Conditions 2-8°C, protected from light, stored under inert gas

Strategic Synthesis Pathway: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The construction of the C3-aryl bond in 3-aryl-1H-indazoles is a key synthetic challenge. The most robust and widely applicable method for achieving this transformation is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction offers high functional group tolerance and generally proceeds in good to excellent yields. The proposed synthesis of this compound leverages this powerful methodology.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two key starting materials: a 3-halo-1H-indazol-5-amine derivative and m-tolylboronic acid. This approach isolates the critical C-C bond formation as the final key step.

Retrosynthesis target This compound disconnection C3-Aryl Bond (Suzuki Coupling) target->disconnection intermediates 5-Amino-3-iodo-1H-indazole (Protected) + m-Tolylboronic Acid disconnection->intermediates

Retrosynthetic approach for this compound.
Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available substituted fluorobenzonitrile. Protection of the indazole nitrogen may be necessary to ensure regioselectivity and prevent side reactions during the coupling step.

Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established literature for similar Suzuki-Miyaura couplings of indazole scaffolds. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be required to achieve optimal yield and purity.

Step 4: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add the protected 3-iodo-5-nitro-1H-indazole (1.0 eq), m-tolylboronic acid (1.5 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.05 - 0.10 eq).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected 3-(m-tolyl)-5-nitro-1H-indazole.

Subsequent Steps: The purified intermediate would then undergo nitro group reduction (e.g., using SnCl₂ in HCl or catalytic hydrogenation) followed by deprotection of the indazole nitrogen (if a protecting group was used) to afford the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are standard for this purpose.

TechniqueExpected Observations
¹H NMR Aromatic protons on the indazole and tolyl rings (approx. 7.0-8.0 ppm), amine protons (NH₂) as a broad singlet, methyl protons (CH₃) as a singlet (approx. 2.4 ppm), and the indazole NH proton as a broad singlet at a downfield shift (>10 ppm).
¹³C NMR Aromatic carbons, the methyl carbon (approx. 21 ppm), and carbons of the indazole core.
Mass Spec (MS) The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the compound.
HPLC A single major peak indicating the purity of the compound, with retention time dependent on the column and mobile phase used.
FT-IR Characteristic peaks for N-H stretching (amine and indazole), C-H stretching (aromatic and alkyl), and C=C/C=N stretching in the aromatic region.

Mechanism of Action and Biological Significance: A Key Building Block for Kinase Inhibitors

The true value of this compound lies in its application as a critical intermediate for the synthesis of kinase inhibitors. The indazole core is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region.

Role in Targeting Mitotic Kinases

Recent research has highlighted the importance of the 3-aryl-1H-indazol-5-amine scaffold in the development of potent inhibitors for mitotic kinases, such as TTK (Mps1) and PLK4. These kinases play essential roles in cell cycle regulation, and their dysregulation is a hallmark of many cancers.

  • TTK (Threonine Tyrosine Kinase): Inhibitors based on an N-(3-(sulfamoylphenyl)-1H-indazol-5-yl)acetamide core have shown high potency against TTK. The 3-aryl group occupies a hydrophobic pocket, while the 5-acetamido group can be modified to enhance solubility and cell permeability.

  • PLK4 (Polo-like Kinase 4): The indazole core of inhibitors like CFI-400945 forms key hydrogen bonds with residues Glu-90 and Cys-92 in the hinge region of PLK4. The 3-aryl substituent extends into a hydrophobic region, contributing to binding affinity.

The this compound molecule provides the perfect starting point for creating libraries of such inhibitors. The 5-amino group serves as a handle for introducing various side chains via amidation or other coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Indazole Inhibitor Hinge Hinge Region (e.g., Glu-90, Cys-92) HydrophobicPocket Hydrophobic Pocket IndazoleCore Indazole Core IndazoleCore->Hinge H-Bonds ArylGroup 3-(m-Tolyl) Group ArylGroup->HydrophobicPocket Hydrophobic Interaction SideChain 5-Amine Derived Side Chain (Solvent Exposed Region, Modulates PK/PD)

Binding model of a 3-aryl-1H-indazol-5-amine-derived kinase inhibitor.

Safety, Handling, and Storage

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

  • Precautionary Measures:

    • Use only in a well-ventilated area.

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Avoid breathing dust, fume, gas, mist, vapors, or spray.

    • Wash skin thoroughly after handling.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up at 2-8°C.

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is a strategic tool for the advancement of targeted cancer therapy. Its synthesis, leveraging the power of palladium-catalyzed cross-coupling, is well-precedented, and its structural features are ideally suited for the design of potent and selective kinase inhibitors. The indazole core acts as a reliable anchor in the kinase hinge region, while the 3-tolyl and 5-amino groups provide the necessary vectors for achieving high affinity and drug-like properties. As the demand for novel, targeted oncology drugs continues to grow, the importance of key intermediates like this compound will undoubtedly increase, making it a compound of significant interest for researchers in both academic and industrial drug discovery settings.

Introduction: The Indazole Nucleus as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(m-tolyl)-1H-indazol-5-amine: A Privileged Scaffold for Kinase Inhibitor Discovery

To researchers in the field of drug discovery, the term "privileged scaffold" signifies a molecular framework that is not merely a recurring motif but a versatile and potent foundation for developing therapeutics against multiple targets. The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a quintessential example of such a scaffold.[1][2] Its unique structural and electronic properties allow it to engage in a wide array of interactions—including hydrogen bonding, π-π stacking, and hydrophobic interactions—with biological macromolecules.[3] Consequently, indazole derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, inflammation, neurodegenerative disorders, and infectious diseases.[4][5]

This guide focuses on a specific, high-value derivative: This compound . The strategic placement of the m-tolyl group at the 3-position and an amine at the 5-position creates a molecule with significant potential as a key intermediate and building block in modern medicinal chemistry. The 3-aryl substitution is a common feature in many kinase inhibitors, where it often occupies the ATP-binding pocket, while the 5-amino group serves as a crucial synthetic handle for further molecular elaboration and optimization of drug-like properties.[6] This document provides a comprehensive overview of its chemical properties, a robust synthesis protocol, detailed characterization methods, and its application in the context of drug development.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step in its effective application. The molecule's structure combines the rigid indazole core with the rotatable m-tolyl group, providing a specific three-dimensional profile for molecular recognition.

Chemical Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 3-(3-methylphenyl)-1H-indazol-5-amineN/A
CAS Number 1175793-77-7[6][7]
Molecular Formula C₁₄H₁₃N₃[6][7]
Molecular Weight 223.27 g/mol [6][7]
MDL Number MFCD11893549[6][7]
SMILES Nc1cc2c(nnc2c2cccc(C)c2)cc1[8]
Storage Conditions 2-8°C, protected from light, stored in inert gas[6][7]

Synthesis Methodology: A Palladium-Catalyzed Approach

The construction of the 3-aryl-indazole bond is most efficiently achieved through modern cross-coupling chemistry. The Suzuki-Miyaura coupling reaction stands out as a highly versatile and reliable method for this transformation, offering broad functional group tolerance and generally high yields.[9][10] The following protocol outlines a representative synthesis from a halogenated indazole precursor.

Rationale for Experimental Design

The chosen methodology involves the palladium-catalyzed cross-coupling of a 3-iodo-1H-indazol-5-amine intermediate with m-tolylboronic acid.

  • Palladium Catalyst : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is selected for its high efficiency in coupling aryl halides with arylboronic acids. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[9][11]

  • Base : A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential for the transmetalation step of the Suzuki reaction, activating the boronic acid component.[11]

  • Solvent System : A mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water is commonly used. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the reaction.[9][11]

Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Reaction scheme for the synthesis of this compound via Suzuki coupling

Materials:

  • 3-Iodo-1H-indazol-5-amine (1.0 eq)

  • m-Tolylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • Vessel Preparation : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-iodo-1H-indazol-5-amine (1.0 eq), m-tolylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition : Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The solution should be stirred to create a suspension.

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture. The mixture will typically change color upon addition of the catalyst.

  • Reaction : Heat the mixture to 80-90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction : Wash the organic layer sequentially with water and then brine. This removes the inorganic base and other water-soluble impurities.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude solid by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure this compound.

Structural Elucidation and Characterization

Rigorous analytical characterization is required to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides unambiguous structural confirmation.[12]

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Aromatic Protons : Multiple signals in the δ 6.8-8.0 ppm range, corresponding to the protons on the indazole and tolyl rings.[13] Amine (NH₂) Protons : A broad singlet, typically around δ 4.0-5.5 ppm, which may be exchangeable with D₂O.[12] Indazole NH Proton : A broad singlet at a downfield chemical shift, often > δ 12 ppm. Methyl (CH₃) Protons : A sharp singlet around δ 2.4 ppm.
¹³C NMR Approximately 12-14 distinct signals are expected in the aromatic region (δ 110-150 ppm), with the methyl carbon signal appearing upfield (around δ 21 ppm).[14]
High-Resolution Mass Spectrometry (HRMS) The measured m/z value for the protonated molecular ion [M+H]⁺ should correspond to the calculated exact mass of C₁₄H₁₄N₃⁺ (224.1233).[15]
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for the amine and indazole NH groups (typically in the 3200-3500 cm⁻¹ range) and C-H stretches for the aromatic and methyl groups.[13]

Visualization of Synthetic and Application Workflows

Experimental Workflow Diagram

The following diagram outlines the logical flow from synthesis to final characterization of the target compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization reagents Reactants: 3-Iodo-1H-indazol-5-amine m-Tolylboronic Acid reaction Suzuki Coupling (Dioxane/H2O, 85°C) reagents->reaction catalyst Catalyst System: Pd(dppf)Cl2, K2CO3 catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify product Pure 3-(m-tolyl)-1H- indazol-5-amine purify->product nmr NMR Spectroscopy (1H, 13C) ms High-Resolution Mass Spectrometry (HRMS) ir IR Spectroscopy purity_check Purity Analysis (LC-MS) product->nmr product->ms product->ir product->purity_check

Caption: Synthesis and Characterization Workflow.

Role in Drug Discovery: A Kinase Inhibitor Scaffold

This compound is an ideal starting point for building potent and selective kinase inhibitors. The indazole core acts as a hinge-binding motif, while the appended vectors allow for exploration of different pockets of the enzyme.

G scaffold This compound 5-Amino Group (Vector 1) m-Tolyl Group (Vector 2) derivatization SAR-driven Derivatization (Amide coupling, etc.) scaffold:f1->derivatization Solvent-front interactions scaffold:f2->derivatization Hydrophobic pocket library Focused Compound Library derivatization->library screening Biochemical & Cellular Screening (Kinase Inhibition Assays) library->screening hit_to_lead Hit-to-Lead Optimization (Potency, Selectivity, ADME) screening->hit_to_lead lead_candidate Lead Candidate hit_to_lead->lead_candidate

Caption: Role as a Scaffold in Kinase Inhibitor Design.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block.[6]

  • Kinase Inhibitors : The 3-aryl indazole motif is present in numerous approved and investigational kinase inhibitors. The indazole N-H and one of the pyrazole nitrogens often form key hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The m-tolyl group can be directed into a hydrophobic pocket, while the 5-amino group provides a vector for building out into the solvent-exposed region to enhance potency and selectivity.[16]

  • Structure-Activity Relationship (SAR) Studies : This compound serves as an excellent starting point for SAR studies. By reacting the 5-amino group (e.g., via amide coupling), chemists can systematically introduce a wide variety of substituents to probe the chemical space around the core scaffold, optimizing for target engagement, cellular activity, and pharmacokinetic properties.[6]

  • Broader Therapeutic Potential : Beyond oncology, the indazole scaffold has demonstrated activity in anti-inflammatory, antibacterial, and anti-HIV applications.[1][3][5] The functional handles on this compound allow for its adaptation and exploration in these other therapeutic areas as well.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for drug discovery and development. Its structure is strategically designed to leverage the privileged nature of the indazole scaffold, providing medicinal chemists with a robust and versatile platform for the synthesis of next-generation therapeutics. The reliable synthesis via Suzuki coupling and straightforward characterization make it an accessible and valuable intermediate. As the demand for novel, highly selective kinase inhibitors and other targeted therapies continues to grow, the importance of foundational building blocks like this compound will undoubtedly increase, solidifying its role in the ongoing quest for new medicines.

References

An In-Depth Technical Guide to 3-(m-Tolyl)-1H-indazol-5-amine: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(m-tolyl)-1H-indazol-5-amine, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The indazole nucleus is a privileged scaffold known for its interaction with a wide array of biological targets, and the specific substitution pattern of this compound makes it a valuable intermediate in the synthesis of targeted therapeutics, particularly protein kinase inhibitors. This document details the physicochemical properties, outlines a robust synthetic strategy, explores its applications in drug discovery with a focus on kinase inhibition, and provides a detailed, field-proven experimental protocol for evaluating derivatives in a biochemical assay. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a bicyclic aromatic heterocycle that has emerged as a cornerstone in the development of modern therapeutics. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow it to serve as an effective "hinge-binding" fragment in many enzyme active sites, particularly those of protein kinases.[1] Numerous indazole-containing drugs have reached clinical trials and the market, validating the importance of this scaffold.

This compound represents a strategically functionalized indazole derivative. The amine group at the 5-position provides a crucial handle for further chemical modification, such as amide bond formation or participation in cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The m-tolyl group at the 3-position contributes to the molecule's steric and electronic profile, influencing its binding affinity and selectivity for specific biological targets. This compound is primarily utilized as a key intermediate for the synthesis of small molecule kinase inhibitors aimed at treating hyperproliferative diseases like cancer.[2]

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₄H₁₃N₃--INVALID-LINK--
Molecular Weight 223.27 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 1175793-77-7--INVALID-LINK--
Appearance Not specified (typically a solid)N/A
Melting Point Not publicly availableN/A
Solubility Not publicly availableN/A
Storage Conditions 2-8°C, protect from light, store under inert gas--INVALID-LINK--

Synthesis and Chemical Elaboration

Proposed Synthesis of the Core Scaffold

While a specific, published, step-by-step synthesis for this compound is not available, a scientifically sound and widely adopted method for constructing 3-arylindazoles involves the palladium-catalyzed intramolecular C-H amination of hydrazones.[3] A plausible two-step synthetic route is outlined below.

Step 1: Formation of the N-Tosylhydrazone The synthesis begins with the condensation of m-tolualdehyde with p-toluenesulfonhydrazide in an alcoholic solvent like ethanol. This reaction proceeds readily, often with acid catalysis, to form the corresponding N-tosylhydrazone intermediate.

Step 2: Palladium-Catalyzed Cyclization The key indazole-forming step is the palladium-catalyzed cyclization of the N-tosylhydrazone with a suitably substituted aromatic partner, in this case, 2-fluoro-5-nitroaniline. The palladium catalyst facilitates an intramolecular C-H activation and amination cascade to construct the indazole ring system. Subsequent reduction of the nitro group to an amine yields the final product.

Synthesis_Workflow cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Cyclization & Reduction m_tolualdehyde m-Tolualdehyde hydrazone N'-((3-methylphenyl)methylene) -4-methylbenzenesulfonohydrazide m_tolualdehyde->hydrazone EtOH, H⁺ tosylhydrazide p-Toluenesulfonhydrazide tosylhydrazide->hydrazone nitroaniline 2-Fluoro-5-nitroaniline nitro_indazole 3-(m-Tolyl)-5-nitro-1H-indazole nitroaniline->nitro_indazole hydrazone->nitro_indazole 1. Pd(OAc)₂, Base 2. Fe/NH₄Cl or H₂, Pd/C final_product This compound nitro_indazole->final_product

Caption: Plausible synthetic workflow for this compound.

Chemical Elaboration via Cross-Coupling

The true utility of this compound lies in its capacity as a building block. The amine group at the C5 position is a versatile functional handle. For instance, it can be converted to a bromide or iodide via a Sandmeyer reaction, providing a substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl or heteroaryl groups at the 5-position, a common strategy for optimizing the pharmacokinetic and pharmacodynamic properties of kinase inhibitors.[1]

General Protocol for Suzuki-Miyaura Cross-Coupling of a 5-Bromo-Indazole Derivative:

  • To an oven-dried flask, add the 5-bromo-indazole derivative (1.0 eq), the desired arylboronic acid or ester (1.5-2.0 eq), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq).

  • Purge the flask with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add a palladium catalyst, such as Pd(dppf)Cl₂ (0.05-0.10 eq).[2][4]

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the C5-arylated indazole.

Application in Drug Discovery: Targeting Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecules that can selectively inhibit specific kinases is a major focus of modern drug discovery. The indazole scaffold is a well-established "hinge-binding" motif that anchors inhibitors into the ATP-binding pocket of many kinases.

Derivatives of this compound are designed to expand from this core structure, with substituents at the 5-position projecting out towards the solvent-exposed region of the ATP pocket. This allows for the fine-tuning of potency and selectivity and the optimization of physicochemical properties like solubility and cell permeability.

Kinase_Inhibition_Pathway cluster_atp GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Phosphorylation ADP ADP TF Transcription Factors Kinase_Cascade->TF Activation Proliferation Cell Proliferation, Angiogenesis, Survival TF->Proliferation Gene Expression Inhibitor Indazole-Based Kinase Inhibitor (Derived from Topic Compound) Inhibitor->Receptor Competitive Inhibition ATP ATP ATP->ADP Kinase Activity

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Experimental Protocol: Kinase Activity/Inhibition Assay

To evaluate the efficacy of novel compounds derived from this compound, a robust and high-throughput biochemical assay is required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen® platform, are industry-standard methods for quantifying kinase activity and inhibitor potency (IC₅₀).

Objective: To determine the IC₅₀ value of a test compound (a derivative of this compound) against a specific protein kinase.

Materials:

  • Test Compound (TC): Synthesized indazole derivative, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Kinase: Purified, active enzyme of interest.

  • Substrate: Fluorescein- or GFP-labeled peptide or protein substrate specific to the kinase.

  • Antibody: Terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Typically contains HEPES, MgCl₂, EGTA, and a non-ionic detergent like Brij-35.

  • TR-FRET Dilution Buffer: For preparing antibody and stop solutions.

  • Stop Solution: EDTA in TR-FRET dilution buffer to chelate Mg²⁺ and halt the kinase reaction.

  • Microplates: Low-volume, 384-well black plates.

  • Plate Reader: Capable of TR-FRET measurements (e.g., dual-wavelength detection with a time-resolved function).

Methodology:

  • Test Compound Preparation:

    • Perform a serial dilution of the TC stock in 100% DMSO. For a typical 10-point curve, dilute 1:3 starting from a high concentration (e.g., 1 mM).

    • Dilute these DMSO stocks into the kinase assay buffer to create 4X final assay concentrations. This intermediate dilution minimizes the final DMSO concentration in the assay to ≤1%.

  • Reaction Setup (10 µL final volume):

    • In a 384-well plate, add 2.5 µL of the 4X TC dilutions. Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

    • Add 2.5 µL of a 4X kinase solution (pre-diluted in assay buffer to a concentration determined by prior enzyme titration, typically the EC₈₀).

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP/Substrate mixture (pre-diluted in assay buffer to the Kₘ concentration for ATP and an optimized substrate concentration).

  • Incubation:

    • Seal the plate and gently mix on a plate shaker.

    • Incubate at room temperature for a predetermined time (e.g., 60-90 minutes), ensuring the reaction remains in the linear range.

  • Detection:

    • Stop the reaction by adding 10 µL of a 2X Stop/Detection mixture containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.

    • Seal the plate, mix, and incubate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader. Excite at ~340 nm and measure emission at two wavelengths: ~495 nm (Terbium donor) and ~520 nm (Fluorescein acceptor).

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (520 nm / 495 nm) for each well.

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery. Its strategic design, featuring a modifiable amine handle and a lipophilic aryl substituent on the privileged indazole scaffold, makes it an ideal starting point for the synthesis of targeted therapies. While publicly available characterization data is limited, its utility is demonstrated by its commercial availability and the extensive body of literature on the use of similar indazoles in kinase inhibitor programs. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in the pursuit of novel and potent therapeutic agents.

References

An In-depth Technical Guide to 3-(3-methylphenyl)-1H-indazol-5-amine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-methylphenyl)-1H-indazol-5-amine, a heterocyclic amine of significant interest in medicinal chemistry. The indazole core is a well-established pharmacophore, and its derivatives have been extensively explored as potent kinase inhibitors for the treatment of cancer and other diseases.[1][2][3][4][5] This guide details the chemical identity, synthesis, physicochemical properties, and potential therapeutic applications of this specific 3-arylindazole derivative, with a focus on its role in the development of targeted therapies.

Chemical Identity and Physicochemical Properties

The compound, commonly referred to as 3-(m-tolyl)-1H-indazol-5-amine, is systematically named 3-(3-methylphenyl)-1H-indazol-5-amine according to IUPAC nomenclature.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name 3-(3-methylphenyl)-1H-indazol-5-amine
Synonyms This compound
CAS Number 1175793-77-7[6]
Molecular Formula C₁₄H₁₃N₃[6]
Molecular Weight 223.28 g/mol [6]
Appearance Solid (form may vary)
Storage 2-8°C, protected from light, stored under inert gas[6]

Synthesis of 3-(3-methylphenyl)-1H-indazol-5-amine

The synthesis of 3-arylindazoles, including 3-(3-methylphenyl)-1H-indazol-5-amine, is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and versatile method for this transformation.[7][8][9] This approach typically involves the coupling of a halogenated indazole derivative with a corresponding arylboronic acid.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 3-(3-methylphenyl)-1H-indazol-5-amine involves the disconnection of the C3-aryl bond, leading back to a 3-halo-1H-indazol-5-amine intermediate and 3-methylphenylboronic acid. The amino group at the 5-position can be introduced either before or after the coupling reaction.

Retrosynthesis Target 3-(3-methylphenyl)-1H-indazol-5-amine Disconnect C-C Bond (Suzuki Coupling) Target->Disconnect Intermediates 5-Amino-3-halo-1H-indazole + 3-Methylphenylboronic acid Disconnect->Intermediates

Caption: Retrosynthetic analysis for 3-(3-methylphenyl)-1H-indazol-5-amine.

Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of 3-(3-methylphenyl)-1H-indazol-5-amine based on established methods for Suzuki-Miyaura coupling of indazole derivatives.[7][9] The starting material would be a protected 5-amino-3-iodo-1H-indazole to prevent side reactions involving the amino group.

Step 1: Synthesis of a Protected 5-Amino-3-iodo-1H-indazole

The synthesis would begin with commercially available 1H-indazol-5-amine. This would first be iodinated at the 3-position, followed by protection of the indazole nitrogen (e.g., with a Boc group) to ensure regioselectivity in the subsequent coupling reaction.

Step 2: Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling Reactant1 Protected 5-Amino-3-iodo-1H-indazole Product Protected 3-(3-methylphenyl)-1H-indazol-5-amine Reactant1->Product + Reactant2 3-Methylphenylboronic acid Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Catalyst->Product Deprotection Deprotection Product->Deprotection FinalProduct 3-(3-methylphenyl)-1H-indazol-5-amine Deprotection->FinalProduct

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Experimental Procedure:

  • Reaction Setup: In a reaction vessel purged with an inert atmosphere (e.g., argon or nitrogen), combine the protected 5-amino-3-iodo-1H-indazole (1 equivalent), 3-methylphenylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 equivalents), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or dimethoxyethane (DME) and water.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Deprotection: The protecting group on the indazole nitrogen is then removed under appropriate conditions (e.g., acid treatment for a Boc group) to yield the final product, 3-(3-methylphenyl)-1H-indazol-5-amine.

  • Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological and Medicinal Chemistry Applications

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as drugs or in clinical development.[1][5] These compounds are particularly prominent as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[2][4][10]

Kinase Inhibition

3-Arylindazoles have been shown to be effective inhibitors of a variety of kinases, including Aurora kinases, Polo-like kinase 4 (PLK4), and tyrosine kinases.[10][11][12] The 3-aryl group often occupies the ATP-binding pocket of the kinase, forming key interactions that lead to potent inhibition. The 5-amino group can serve as a handle for further derivatization to enhance potency, selectivity, and pharmacokinetic properties.

While specific inhibitory data for 3-(3-methylphenyl)-1H-indazol-5-amine is not widely published, its structural similarity to known kinase inhibitors suggests it is a valuable scaffold for the development of novel therapeutics.

Structure-Activity Relationship (SAR) Considerations

For the development of indazole-based kinase inhibitors, the following SAR principles are generally considered:

  • 3-Aryl Substituent: The nature and substitution pattern of the aryl group at the 3-position are crucial for determining potency and selectivity.

  • 5-Position Substituent: The amino group at the 5-position can be acylated or otherwise modified to interact with solvent-exposed regions of the kinase or to improve physicochemical properties.

  • Indazole N-H: The N-H group of the indazole ring often acts as a hydrogen bond donor, interacting with the hinge region of the kinase active site.

SAR cluster_0 3-(3-methylphenyl)-1H-indazol-5-amine cluster_1 Key Interaction Sites Indazole Indazole Scaffold Aryl_group 3-Aryl Group (Potency & Selectivity) Indazole->Aryl_group C3 Amino_group 5-Amino Group (Derivatization Handle) Indazole->Amino_group C5 NH_group Indazole N-H (Hinge Binding) Indazole->NH_group N1-H

Caption: Key structural features for SAR studies of 3-arylindazole kinase inhibitors.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

To evaluate the inhibitory activity of 3-(3-methylphenyl)-1H-indazol-5-amine against a specific kinase, a standard in vitro kinase assay can be performed.[13][14][15][16]

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The amount of phosphorylation is quantified, and the inhibition by the test compound is determined.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of 3-(3-methylphenyl)-1H-indazol-5-amine in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for testing.

  • Reaction Mixture: In a microplate, combine the kinase enzyme, the specific substrate (peptide or protein), and the kinase assay buffer.

  • Initiation of Reaction: Add the test compound at various concentrations and a mixture of ATP (often radiolabeled [γ-³²P]ATP) and MgCl₂ to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by various methods, such as capturing the phosphorylated substrate on a membrane and measuring radioactivity with a scintillation counter, or by using fluorescence-based detection methods.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (DMSO vehicle). Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Conclusion

3-(3-methylphenyl)-1H-indazol-5-amine is a valuable building block in the design and synthesis of novel kinase inhibitors. Its synthesis is accessible through modern palladium-catalyzed cross-coupling methodologies. The indazole core, coupled with the 3-tolyl and 5-amino functionalities, provides a versatile platform for developing potent and selective modulators of kinase activity. Further investigation into the specific biological targets and optimization of the structure are warranted to explore its full therapeutic potential in oncology and other disease areas.

References

An In-Depth Technical Guide to the Discovery of 3-(m-tolyl)-1H-indazol-5-amine: A Cornerstone for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 3-(m-tolyl)-1H-indazol-5-amine, a pivotal chemical intermediate in the development of potent and selective kinase inhibitors. The guide delves into the strategic rationale behind its molecular design, a detailed, step-by-step synthetic protocol, and its crucial role as a building block for targeted cancer therapeutics, particularly inhibitors of Polo-like kinase 4 (PLK4) and Aurora kinases. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery, offering insights into the practical synthesis and application of this important scaffold.

Introduction: The Significance of the Indazole Scaffold in Kinase Inhibition

The indazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to form key interactions with the ATP-binding site of various protein kinases.[1] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the indazole core has been instrumental in the design of numerous clinically successful drugs.

The discovery of this compound emerged from the need for versatile and readily functionalizable building blocks for the synthesis of kinase inhibitors with improved potency and selectivity. The strategic placement of the m-tolyl group at the 3-position and the amine group at the 5-position provides a molecular framework that can be elaborated to target specific kinases involved in cell cycle regulation and tumorigenesis, such as PLK4 and Aurora kinases.[2][3]

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is conceptually approached through a retrosynthetic analysis that highlights two key transformations: the formation of the C-C bond between the indazole core and the m-tolyl group, and the introduction of the amine functionality at the 5-position.

Retrosynthesis Target This compound Intermediate1 3-(m-tolyl)-5-nitro-1H-indazole Target->Intermediate1 Nitro Reduction Precursor1 3-Iodo-5-nitro-1H-indazole Intermediate1->Precursor1 Suzuki-Miyaura Coupling Precursor2 m-tolylboronic acid Intermediate1->Precursor2 Suzuki-Miyaura Coupling

A simplified retrosynthetic analysis for this compound.

This analysis points to a convergent synthetic strategy involving a Suzuki-Miyaura cross-coupling reaction to install the m-tolyl moiety, followed by a reduction of a nitro group to the desired amine. This approach offers flexibility and efficiency, allowing for the late-stage introduction of the key amine functionality.

Detailed Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound, based on established methodologies for the synthesis of related 3-aryl-1H-indazoles.

Step 1: Synthesis of 3-Iodo-5-nitro-1H-indazole

The synthesis begins with the iodination of commercially available 5-nitroindazole. This step introduces a handle for the subsequent cross-coupling reaction.

Reaction Scheme:

Step 1 reactant1 5-Nitroindazole plus1 + reactant1->plus1 reactant2 I₂ NaIO₃, H₂SO₄ plus1->reactant2 arrow reactant2->arrow product 3-Iodo-5-nitro-1H-indazole arrow->product

Iodination of 5-nitroindazole.

Procedure:

  • To a stirred solution of 5-nitroindazole (1.0 eq) in a suitable solvent such as acetic acid, add sodium periodate (NaIO₃, 0.5 eq) and iodine (I₂, 1.1 eq).

  • Carefully add concentrated sulfuric acid (H₂SO₄) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water until the filtrate is neutral, and then wash with a cold, dilute solution of sodium thiosulfate to remove excess iodine.

  • Dry the solid under vacuum to afford 3-iodo-5-nitro-1H-indazole.

Step 2: Suzuki-Miyaura Coupling to Synthesize 3-(m-tolyl)-5-nitro-1H-indazole

The key C-C bond formation is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 3-iodo-5-nitro-1H-indazole and m-tolylboronic acid.

Reaction Scheme:

Step 2 reactant1 3-Iodo-5-nitro-1H-indazole plus1 + reactant1->plus1 reactant2 m-tolylboronic acid plus1->reactant2 arrow Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O reactant2->arrow product 3-(m-tolyl)-5-nitro-1H-indazole arrow->product

Suzuki-Miyaura cross-coupling reaction.

Procedure:

  • In a reaction vessel, combine 3-iodo-5-nitro-1H-indazole (1.0 eq), m-tolylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the vessel.

  • Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 3-(m-tolyl)-5-nitro-1H-indazole.

Step 3: Reduction of the Nitro Group to Afford this compound

The final step involves the reduction of the nitro group to the corresponding amine, yielding the target compound.

Reaction Scheme:

Step 3 reactant1 3-(m-tolyl)-5-nitro-1H-indazole arrow SnCl₂·2H₂O, Ethanol reactant1->arrow product This compound arrow->product

Reduction of the nitro group.

Procedure:

  • Dissolve 3-(m-tolyl)-5-nitro-1H-indazole (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Characterization Data

The structural integrity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Value
Molecular Formula C₁₄H₁₃N₃
Molecular Weight 223.28 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ~12.5 (s, 1H, NH-indazole), 7.6-7.2 (m, 4H, Ar-H), 7.0 (d, 1H, Ar-H), 6.8 (dd, 1H, Ar-H), 5.0 (s, 2H, NH₂), 2.4 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) ~145.0, 140.8, 138.2, 132.5, 129.0, 128.5, 126.0, 125.5, 121.0, 115.0, 110.0, 105.0, 21.5

Note: The NMR chemical shifts are approximate and may vary slightly depending on the solvent and experimental conditions. It is crucial to acquire and interpret the full spectra for unambiguous characterization.

Application in the Synthesis of Kinase Inhibitors

This compound is a critical starting material for the synthesis of a variety of potent kinase inhibitors. The 5-amino group serves as a key handle for introducing pharmacophoric elements that can enhance binding affinity and selectivity for the target kinase.

Case Study: Synthesis of a PLK4 Inhibitor Precursor

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is implicated in tumorigenesis.[2] The 5-amino group of this compound can be acylated or coupled with various carboxylic acids or sulfonyl chlorides to generate potent PLK4 inhibitors.

Illustrative Synthetic Transformation:

PLK4 Inhibitor Synthesis Start This compound Product N-(3-(m-tolyl)-1H-indazol-5-yl)amide/sulfonamide (PLK4 Inhibitor Scaffold) Start->Product Acylation / Sulfonylation Reagent R-COCl or R-SO₂Cl (e.g., a substituted benzoyl chloride) Reagent->Product

General scheme for the elaboration of this compound into a kinase inhibitor scaffold.

The specific nature of the 'R' group is crucial for determining the potency and selectivity of the final inhibitor. Structure-activity relationship (SAR) studies guide the selection of optimal substituents to maximize interactions with the PLK4 active site.[4]

Biological Activity of Derived Inhibitors

Derivatives of this compound have demonstrated significant inhibitory activity against various kinases. For instance, certain N-acyl derivatives have shown potent inhibition of PLK4 with IC₅₀ values in the nanomolar range.

Target Kinase Derived Inhibitor Scaffold Reported IC₅₀ (nM)
PLK4N-(3-(m-tolyl)-1H-indazol-5-yl)benzamides1 - 50
Aurora A/BSubstituted 3-(m-tolyl)-1H-indazol-5-yl ureas10 - 100

Note: The IC₅₀ values are representative and can vary based on the specific substitutions on the inhibitor scaffold and the assay conditions.

Conclusion and Future Perspectives

The discovery and development of a robust synthetic route to this compound have provided medicinal chemists with a valuable tool for the design and synthesis of novel kinase inhibitors. Its strategic design, coupled with a flexible and efficient synthesis, has made it a cornerstone in the quest for more effective and selective cancer therapies. Future research will likely focus on further diversifying the substituents on this versatile scaffold to explore new chemical space and target other clinically relevant kinases. The principles outlined in this guide, from retrosynthetic analysis to the practicalities of multi-step synthesis, offer a solid foundation for researchers aiming to contribute to this exciting and impactful field of drug discovery.

References

3-(M-tolyl)-1H-indazol-5-amine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(m-tolyl)-1H-indazol-5-amine: A Privileged Scaffold in Modern Drug Discovery

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] This guide provides a comprehensive technical review of this compound, a specific derivative with significant potential in drug development. We will explore its synthesis, physicochemical properties, and known biological activities within the broader context of 3-aryl-indazole compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the experimental choices, potential mechanisms of action, and future applications of this important molecular entity.

Introduction: The Indazole Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the indazole core is particularly noteworthy.[3][4] Its unique bicyclic structure, consisting of fused benzene and pyrazole rings, allows it to act as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. Several FDA-approved drugs, such as the anti-cancer agents Axitinib and Pazopanib, feature the indazole moiety, highlighting its therapeutic relevance.[1][2]

The 3-aryl-substituted indazoles are a particularly important subclass. The aryl group at the 3-position can be strategically modified to tune the compound's selectivity and potency for specific targets, often protein kinases.[1] The amine group at the 5-position provides a crucial handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This compound (Figure 1) is a key building block in this class, serving as a foundational structure for the synthesis of targeted therapeutic agents.[5]

Figure 1. Chemical Structure of this compound

  • CAS Number: 1175793-77-7[6]

  • Molecular Formula: C₁₄H₁₃N₃[6]

  • Molecular Weight: 223.27 g/mol [6]

Synthesis and Characterization

The synthesis of 3-aryl-1H-indazoles can be achieved through several established routes. A common and effective strategy involves a Suzuki coupling reaction, which offers a versatile method for introducing the aryl moiety.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound begins with disconnecting the tolyl group, suggesting a Suzuki coupling between a protected 5-amino-3-iodo-1H-indazole and m-tolylboronic acid. The indazole core itself can be formed from a substituted fluorobenzonitrile and hydrazine.

Experimental Protocol: A Representative Synthesis

This protocol describes a multi-step synthesis adapted from established methodologies for similar indazole derivatives.[7]

Step 1: Synthesis of 5-Nitro-1H-indazol-3-amine

  • To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in n-butanol (10 mL/g), add hydrazine hydrate (3.0 eq).

  • Heat the mixture to reflux (approx. 118°C) for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield 5-nitro-1H-indazol-3-amine as a solid.

Step 2: Iodination and Protection

  • Suspend 5-nitro-1H-indazol-3-amine (1.0 eq) in acetonitrile.

  • Add N-iodosuccinimide (NIS) (1.2 eq) and stir at room temperature for 4-6 hours.

  • Concurrently, protect the amine and indazole nitrogen atoms. A common strategy is to use a BOC (tert-butyloxycarbonyl) group. Add Di-tert-butyl dicarbonate (Boc₂O) (2.5 eq) and a base like triethylamine (TEA) or DMAP.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture and purify by column chromatography to obtain the protected 3-iodo-5-nitro-1H-indazole intermediate.

Step 3: Suzuki Coupling

  • To a degassed mixture of dioxane and water (4:1), add the protected 3-iodo-5-nitro-1H-indazole (1.0 eq), m-tolylboronic acid (1.5 eq), and a base such as Cs₂CO₃ or K₂CO₃ (3.0 eq).

  • Add a palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 eq).

  • Heat the reaction mixture to 90-100°C under a nitrogen atmosphere for 8-12 hours.

  • After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography to yield the protected 3-(m-tolyl)-5-nitro-1H-indazole.

Step 4: Reduction of the Nitro Group

  • Dissolve the nitro-compound (1.0 eq) in ethanol or methanol.

  • Add a reducing agent, such as SnCl₂·2H₂O (5.0 eq) or use catalytic hydrogenation with Pd/C and H₂ gas.

  • If using SnCl₂, heat the reaction to 70°C for 2-4 hours.

  • Neutralize the reaction with a saturated NaHCO₃ solution and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield the protected this compound.

Step 5: Deprotection

  • Dissolve the protected compound in a suitable solvent (e.g., dichloromethane).

  • Add trifluoroacetic acid (TFA) and stir at room temperature until deprotection is complete (monitored by TLC).

  • Neutralize the reaction and extract the product. Purify by chromatography or recrystallization to obtain the final product, this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight.[8]

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for designing experimental conditions for biological assays and for formulation development.

PropertyValueSource(s)
CAS Number 1175793-77-7[6]
Molecular Formula C₁₄H₁₃N₃[6]
Molecular Weight 223.27 g/mol [6]
Appearance Solid (typically off-white to brown)[5]
Storage Conditions 2-8°C, inert atmosphere, dark place[6]
Predicted Solubility Low in water, soluble in organic solvents like DMSO and methanol[8]
Predicted LogP ~3.5N/A
Predicted pKa ~4.5 (amine), ~13.5 (indazole NH)N/A

Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively published in peer-reviewed literature, the broader class of 3-aryl-indazole derivatives has been widely investigated, primarily as protein kinase inhibitors .[1][3]

Potential Molecular Targets

Indazole derivatives are known to inhibit a variety of kinases that are implicated in cancer cell proliferation, angiogenesis, and survival.[[“]] These include:

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Key regulator of angiogenesis.

  • FGFR (Fibroblast Growth Factor Receptor): Involved in cell growth, differentiation, and migration.[1]

  • Trk (Tropomyosin receptor kinase): Aberrant Trk signaling can drive various cancers.[1]

  • Aurora Kinases: Essential for cell cycle regulation.[3]

The 1H-indazole core often acts as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[7] The 3-aryl group (in this case, m-tolyl) typically occupies a hydrophobic pocket, and its substitution pattern is critical for achieving selectivity among different kinases. The 5-amino group serves as a key vector for further derivatization to enhance target engagement and improve drug-like properties.

Postulated Signaling Pathway Inhibition

Given the prevalence of indazoles as kinase inhibitors, this compound derivatives could potentially inhibit pathways like the FGFR signaling cascade, which is frequently dysregulated in various cancers.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation FGF FGF Ligand FGF->FGFR Binds & Dimerizes Inhibitor This compound Derivative Inhibitor->FGFR Inhibits Kinase Activity

Caption: Potential inhibition of the FGFR signaling pathway.

Pharmacokinetics and Metabolism

The pharmacokinetic (PK) profile of a drug candidate is critical to its success. For an indazole-based compound, several factors are key.

  • Absorption: Oral bioavailability can be variable and is influenced by factors like solubility and first-pass metabolism.

  • Distribution: Many small molecule kinase inhibitors have a moderate to high volume of distribution.[10]

  • Metabolism: The primary sites of metabolism are likely the tolyl methyl group (oxidation to a benzyl alcohol and then a carboxylic acid) and potential oxidation of the aromatic rings, primarily mediated by cytochrome P450 enzymes in the liver.[11]

  • Excretion: The compound and its metabolites are typically eliminated via both renal and fecal routes.

Quantitative structure-pharmacokinetic relationships (QSPkR) studies on similar heterocyclic series have shown that physicochemical properties like lipophilicity (LogP) and basicity (pKa) can influence PK parameters, though not always in a directly predictable manner.[12]

Applications in Drug Discovery

This compound is not an end-drug but a crucial starting material or fragment for drug discovery campaigns. Its primary application is as a core scaffold for generating libraries of novel compounds for screening and lead optimization.

Workflow for Lead Generation

A typical drug discovery workflow starting from this scaffold would involve several stages, from initial screening to the identification of a preclinical candidate.

Caption: A conceptual drug discovery workflow.

Conclusion and Future Perspectives

This compound represents a valuable chemical entity rooted in the well-validated, privileged indazole scaffold. While it is primarily a building block, its inherent structural features make it an excellent starting point for developing targeted therapies, particularly kinase inhibitors for oncology. Future research should focus on synthesizing diverse libraries by modifying the 5-amino position to explore new binding interactions and optimize drug-like properties. Comprehensive biological profiling of these new derivatives against broad kinase panels and in relevant cell-based assays will be essential to uncover novel therapeutic agents with high potency and selectivity.

References

The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Introduction: The Ascendancy of a Privileged Scaffold

In the landscape of heterocyclic chemistry, the indazole nucleus has emerged as a "privileged scaffold"—a molecular framework that consistently demonstrates a remarkable capacity for binding to a diverse array of biological targets.[1] Comprising a fused benzene and pyrazole ring system, this deceptively simple bicyclic structure offers a unique combination of rigidity, aromaticity, and hydrogen bonding capabilities that medicinal chemists have adeptly exploited.[2] While sparsely found in nature, synthetic indazole derivatives have become indispensable structural motifs in a multitude of clinically successful drugs, underscoring their profound impact on modern pharmacotherapy.[3][4]

This guide provides an in-depth exploration of indazole derivatives in medicinal chemistry, moving beyond a mere recitation of facts to offer a cohesive narrative grounded in mechanistic understanding and practical application. We will dissect the synthetic strategies that grant access to this versatile core, elucidate the structure-activity relationships that drive potency and selectivity, and detail the experimental protocols necessary to validate these groundbreaking molecules.

The Indazole Core: Structural Nuances and Synthetic Accessibility

The indazole ring system can exist in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[5] This tautomerism, along with the three key positions for substitution (N1, N2, and C3), provides a rich canvas for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Key Synthetic Strategies: Building the Indazole Core

The construction of the indazole scaffold is a well-trodden path in organic synthesis, with numerous methodologies available to the discerning chemist. A particularly robust and versatile approach for the synthesis of 3-aminoindazoles, a crucial intermediate for many kinase inhibitors, proceeds from readily available 2-bromobenzonitriles. This two-step sequence, involving a palladium-catalyzed N-arylation followed by an acid-mediated cyclization, offers high yields and broad functional group tolerance.[6][7]

Experimental Protocol: Synthesis of 3-Aminoindazoles from 2-Bromobenzonitriles

Step 1: Palladium-Catalyzed N-Arylation of Benzophenone Hydrazone

  • Reaction Setup: In a Schlenk tube under an argon atmosphere, combine 2-bromobenzonitrile (1.0 equiv.), benzophenone hydrazone (1.1 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.055 equiv.), and cesium carbonate (Cs₂CO₃, 1.5 equiv.).

  • Solvent Addition: Add anhydrous toluene to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 100 °C and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting 2-bromobenzonitrile.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter the mixture. The filtrate is then concentrated under reduced pressure to yield the crude arylhydrazone.

Step 2: Acidic Deprotection and Cyclization

  • Reaction Setup: Dissolve the crude arylhydrazone from Step 1 in methanol.

  • Acid Addition: Add p-toluenesulfonic acid monohydrate (TsOH·H₂O) to the solution.

  • Reaction Conditions: Stir the reaction at room temperature, monitoring for the formation of the 3-aminoindazole product by TLC.

  • Isolation: Upon completion, the product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Indazoles as Kinase Inhibitors: Targeting the Engines of Cellular Proliferation

A significant proportion of indazole-based drugs exert their therapeutic effects through the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling pathways.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The indazole scaffold is particularly adept at fitting into the ATP-binding pocket of kinases, forming key hydrogen bond interactions with the hinge region that are crucial for inhibitory activity.[9]

Structure-Activity Relationships (SAR): A Tale of Potency and Selectivity

The development of potent and selective kinase inhibitors is a meticulous process of iterative design, synthesis, and testing. The following table presents a selection of 3-substituted indazole derivatives and their corresponding inhibitory activities against various cancer cell lines, illustrating the profound impact of subtle structural modifications on biological activity.

Compound IDR1 SubstituentR2 SubstituentA549 IC₅₀ (µM)K562 IC₅₀ (µM)PC-3 IC₅₀ (µM)Hep-G2 IC₅₀ (µM)
5a 4-FluorophenylH4.66 ± 0.459.32 ± 0.5915.48 ± 1.3312.67 ± 1.31
5k 4-ChlorophenylH-12.17 ± 2.85-3.32 ± 0.43
6a 4-FluorophenylPiperazinyl8.21 ± 0.565.19 ± 0.296.12 ± 0.105.62 ± 1.76
6o 4-MethoxyphenylPiperazinyl-5.15 ± 0.55--
5-Fu (control) --7.82 ± 0.936.25 ± 0.8210.23 ± 1.279.86 ± 1.04

Data adapted from: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.[10]

The data clearly demonstrates that the nature of the substituent at the C3 position and modifications to the core structure significantly influence the antiproliferative activity and the selectivity profile across different cancer cell lines.[10]

Mechanism of Action: Disrupting Key Signaling Cascades

Indazole derivatives have been shown to inhibit a range of kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora kinases, and components of the PI3K/Akt/mTOR pathway.

VEGFR-2 Inhibition: Pazopanib, an FDA-approved drug for renal cell carcinoma, is a potent inhibitor of VEGFR-2, a key mediator of angiogenesis. By blocking the ATP-binding site of VEGFR-2, Pazopanib prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the formation of new blood vessels that are essential for tumor growth.

Aurora Kinase Inhibition: Aurora kinases are critical regulators of mitosis, and their overexpression is common in many cancers.[11] Indazole-based inhibitors have been developed that selectively target Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[12]

Modulation of the PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[13] Certain 3-ethynyl-1H-indazole derivatives have been shown to be potent inhibitors of PI3Kα, a key component of this pathway.[14] By blocking PI3Kα, these compounds can effectively shut down downstream signaling, leading to a potent anti-proliferative effect.[14][15]

Experimental Protocol: In Vitro Aurora A Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a luminescence-based assay to quantify the inhibitory activity of a test compound against Aurora A kinase.

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT).

    • Prepare serial dilutions of the indazole test compound in the Kinase Buffer.

    • Prepare a substrate/ATP mix in Kinase Buffer.

  • Assay Execution (384-well plate format):

    • Add 1 µl of the test compound dilution or vehicle (e.g., 5% DMSO) to the appropriate wells.

    • Add 2 µl of Aurora A enzyme solution.

    • Add 2 µl of the substrate/ATP mix to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes the remaining ATP.

    • Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature. This converts ADP to ATP and generates a luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP formed and thus reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[2]

Evaluating Cellular Effects: From Viability to Proliferation

A crucial step in the preclinical evaluation of any potential anticancer agent is to assess its effect on cancer cells. The MTT assay is a widely used colorimetric method to determine cell viability and proliferation.

Experimental Protocol: MTT Cell Proliferation and Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the indazole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined.[1][7][16][17]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the intricate interplay of these molecular events, graphical representations are invaluable. The following diagrams, rendered in Graphviz DOT language, illustrate a key signaling pathway targeted by indazole derivatives and a typical experimental workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to Indazole Indazole Inhibitor (e.g., 3-ethynyl-1H-indazole) Indazole->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes

Caption: PI3K/Akt/mTOR signaling pathway with the point of inhibition by indazole derivatives.

Kinase_Inhibition_Workflow Start Start: Synthesized Indazole Derivative BiochemAssay Biochemical Assay (e.g., Aurora Kinase Inhibition Assay) Start->BiochemAssay CellAssay Cell-Based Assay (e.g., MTT Proliferation Assay) Start->CellAssay IC50_Biochem Determine Biochemical IC₅₀ BiochemAssay->IC50_Biochem SAR Structure-Activity Relationship (SAR) Analysis IC50_Biochem->SAR IC50_Cell Determine Cellular IC₅₀ CellAssay->IC50_Cell IC50_Cell->SAR Optimization Lead Optimization SAR->Optimization

Caption: Experimental workflow for the evaluation of indazole-based kinase inhibitors.

Conclusion and Future Perspectives

The indazole scaffold has unequivocally cemented its place in the pantheon of medicinally important heterocycles. Its synthetic tractability and inherent ability to interact with a multitude of biological targets, particularly protein kinases, have made it a cornerstone of modern drug discovery. The journey from initial hit identification to a clinically approved drug is arduous, but the continued exploration of the chemical space around the indazole nucleus promises to yield the next generation of innovative therapeutics. As our understanding of the molecular drivers of disease deepens, so too will our ability to rationally design indazole derivatives with enhanced potency, selectivity, and safety profiles, further solidifying the enduring legacy of this remarkable scaffold.

References

An In-Depth Technical Guide to the Anticipated Biological Activity of 3-m-tolyl-1H-indazol-5-amine: A Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The indazole nucleus represents a cornerstone in contemporary medicinal chemistry, particularly in the pursuit of novel kinase inhibitors for oncology.[1] Its inherent ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases has established it as a "privileged scaffold." This guide focuses on a specific, yet under-characterized derivative, 3-m-tolyl-1H-indazol-5-amine. While direct biological data for this compound is sparse in public literature, its structural features strongly suggest a role as a kinase inhibitor. This document, therefore, serves as both a predictive analysis based on extensive structure-activity relationship (SAR) data from analogous compounds and a practical guide for its comprehensive biological characterization. We will proceed with the scientific rationale that positions this compound as a promising starting point for a drug discovery campaign, outlining the necessary steps to elucidate its mechanism of action and therapeutic potential.

Part 1: The Indazole Scaffold - A Proven Pharmacophore for Kinase Inhibition

The 1H-indazole-3-amine moiety is a highly effective "hinge-binding" fragment, a key structural feature that enables potent inhibition of protein kinases.[1] This is exemplified in marketed drugs and clinical candidates where the indazole core effectively mimics the adenine region of ATP, anchoring the inhibitor to the kinase's hinge region. The substitution at the 3-position of the indazole ring, in this case with a meta-tolyl group, is crucial for projecting into the hydrophobic pocket of the kinase, thereby influencing potency and selectivity. The 5-amino group serves as a versatile chemical handle for further derivatization to enhance pharmacokinetic properties or to achieve additional interactions within the ATP binding site.

Derivatives of the indazole scaffold have demonstrated inhibitory activity against a wide array of kinases, including but not limited to:

  • Polo-like Kinase 4 (PLK4): A critical regulator of centriole duplication, its overexpression is linked to tumorigenesis. Indazole-based inhibitors have shown nanomolar potency against PLK4.[2]

  • Extracellular signal-regulated kinase (ERK): A key component of the MAPK signaling pathway, often dysregulated in cancers like melanoma and colon cancer.[3]

  • Phosphatidylinositol 3-kinase (PI3K): A central node in a signaling pathway that governs cell growth, proliferation, and survival.[4]

Given this precedent, 3-m-tolyl-1H-indazol-5-amine is a logical candidate for investigation as a kinase inhibitor.

Part 2: A Proposed Research Workflow for the Biological Characterization of 3-m-tolyl-1H-indazol-5-amine

The following sections outline a robust, multi-stage experimental plan to systematically evaluate the biological activity of 3-m-tolyl-1H-indazol-5-amine, from initial broad screening to more focused mechanistic studies.

Stage 1: Initial Profiling - Kinase Panel Screening and Cellular Viability

The primary objective of this stage is to ascertain if the compound possesses kinase inhibitory activity and to determine its effect on cancer cell proliferation.

Experimental Workflow: Initial Profiling

G cluster_0 Stage 1: Initial Screening cluster_1 Stage 2: Hit Validation & Target ID Compound 3-m-tolyl-1H-indazol-5-amine Kinase_Screen Broad Kinase Panel Screen (e.g., 400+ kinases) Compound->Kinase_Screen Determine IC50 values Cell_Screen NCI-60 Cell Line Screen Compound->Cell_Screen Determine GI50 values Hit_Kinases Identify Potent Hits (IC50 < 1µM) Kinase_Screen->Hit_Kinases Hit_Cells Identify Sensitive Cell Lines (GI50 < 1µM) Cell_Screen->Hit_Cells Target_Validation Confirm On-Target Activity in Cells (e.g., Western Blot) Hit_Kinases->Target_Validation Hit_Cells->Target_Validation

Caption: High-level workflow for initial screening and hit identification.

Protocol 1: Broad-Spectrum Kinase Inhibition Assay

  • Objective: To identify the kinase or kinases that are potently inhibited by 3-m-tolyl-1H-indazol-5-amine.

  • Methodology:

    • Utilize a commercial kinase panel screening service (e.g., Eurofins, Reaction Biology) that offers assays for a large number of kinases (e.g., >400).

    • Provide the compound for an initial screen at a fixed concentration (e.g., 10 µM) against the entire panel.

    • For any kinase showing significant inhibition (e.g., >70% at 10 µM), perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).

    • The assay is typically a fluorescence-based immunoassay or a radiometric assay that measures the phosphorylation of a substrate by the kinase.

  • Rationale: This unbiased approach rapidly identifies the most likely molecular targets of the compound, guiding all subsequent research.

Protocol 2: NCI-60 Human Tumor Cell Line Screen

  • Objective: To assess the anti-proliferative activity of the compound across a diverse panel of human cancer cell lines.

  • Methodology:

    • Submit the compound to the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP) for screening against their panel of 60 human cancer cell lines.

    • The standard assay involves incubating the cell lines with the compound at five different concentrations for 48 hours.

    • Cell viability is determined using a sulforhodamine B (SRB) assay, which measures total protein content.

    • The output is the GI50 (concentration causing 50% growth inhibition).

  • Rationale: This provides a broad overview of the compound's anti-cancer potential and can reveal patterns of activity that correlate with specific cancer types or genetic backgrounds.

Stage 2: Mechanistic Elucidation and Target Validation

Assuming the initial screening identifies a primary kinase target and sensitive cell lines, the next stage is to confirm that the compound's anti-proliferative effects are mediated through the inhibition of this target.

Signaling Pathway Example: The PI3K/AKT/mTOR Pathway

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Indazole 3-m-tolyl-1H-indazol-5-amine (Hypothetical Inhibitor) Indazole->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K pathway by the compound.

Protocol 3: Western Blot Analysis of Target Phosphorylation

  • Objective: To demonstrate that the compound inhibits the activity of the target kinase within intact cells.

  • Methodology:

    • Select a cancer cell line that is sensitive to the compound and known to have active signaling through the target kinase.

    • Culture the cells and treat them with increasing concentrations of 3-m-tolyl-1H-indazol-5-amine for a specified time (e.g., 2 hours).

    • Lyse the cells to extract total protein.

    • Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase's direct substrate.

    • Also, probe with an antibody for the total amount of the substrate protein to serve as a loading control.

    • Visualize the protein bands using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.

  • Rationale: A dose-dependent decrease in the phosphorylated substrate, without a change in the total substrate, provides strong evidence of on-target activity. For example, if the target is PI3K, one would look for a decrease in phosphorylated AKT.[4]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

  • Objective: To determine if the compound's anti-proliferative effects are due to an arrest at a specific phase of the cell cycle.

  • Methodology:

    • Treat sensitive cells with the compound at its GI50 concentration for 24-48 hours.

    • Harvest the cells and fix them in cold 70% ethanol.

    • Treat the cells with RNase A to remove RNA.

    • Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

    • Analyze the DNA content of individual cells using a flow cytometer.

    • The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Rationale: Many kinase inhibitors induce cell cycle arrest.[5][6] For example, inhibition of kinases involved in G1/S transition might lead to an accumulation of cells in the G0/G1 phase.

Part 3: Quantitative Data Summary and Structure-Activity Relationship (SAR) Insights

While no specific quantitative data exists for 3-m-tolyl-1H-indazol-5-amine, we can present a hypothetical data table based on plausible outcomes from the proposed experiments, alongside known SAR from related compounds.

Table 1: Hypothetical Biological Activity Profile

Assay TypeTarget/Cell LineMetricHypothetical Value
Biochemical Assay Kinase XIC500.5 µM
Kinase YIC50> 20 µM
Cellular Assay Cancer Cell Line AGI501.2 µM
Cancer Cell Line BGI508.5 µM
Mechanism of Action Cancer Cell Line ACell CycleG0/G1 Arrest

Structure-Activity Relationship (SAR) Insights from Analogs:

  • Substitution on the Phenyl Ring: In related series of kinase inhibitors, the position and nature of the substituent on the 3-phenyl ring are critical for potency. Small, lipophilic groups are often favored.[7] The meta-position of the tolyl group in our compound of interest may provide a different vector into the active site compared to para- or ortho-isomers, potentially altering the selectivity profile.

  • The Indazole Core: The N-H at the 1-position and the exocyclic amine at the 5-position are often key interaction points. The 1H-indazole-3-amine structure is a well-established hinge-binding motif.[1][8] Modifications at these positions can drastically alter activity.

Part 4: Conclusion and Future Directions

3-m-tolyl-1H-indazol-5-amine stands as a molecule of significant interest based on the well-documented success of the indazole scaffold in kinase inhibitor design. Its simple structure provides an excellent starting point for a medicinal chemistry program. The experimental workflow detailed in this guide provides a clear and logical path to comprehensively profile its biological activity, identify its molecular target(s), and elucidate its mechanism of action. Positive results from these studies would warrant further preclinical development, including pharmacokinetic profiling and in vivo efficacy studies in relevant animal models of cancer.

References

A Technical Guide to Investigating the Mechanism of Action of 3-(m-tolyl)-1H-indazol-5-amine: A Kinase Inhibition Hypothesis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically successful therapeutic agents.[1][2][3] This technical guide presents a focused hypothesis on the mechanism of action for 3-(m-tolyl)-1H-indazol-5-amine, a specific indazole derivative. Drawing from the well-established role of substituted indazoles as potent kinase inhibitors, we postulate that this compound exerts its biological effects through the direct inhibition of one or more protein kinases critical to cellular signaling pathways implicated in oncogenesis.[1][4] This document provides a comprehensive, step-by-step experimental framework designed to rigorously test this hypothesis, offering insights into experimental design, data interpretation, and the logical progression of a mechanism of action study.

Introduction: The Prominence of the Indazole Moiety in Drug Discovery

Indazole derivatives have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[2][3] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core and function as multi-targeted tyrosine kinase inhibitors in cancer therapy.[1] The 1H-indazole-3-amine structure, in particular, has been identified as an effective "hinge-binding" fragment, anchoring small molecules to the ATP-binding pocket of various kinases.[2] Given this precedent, it is logical to hypothesize that novel indazole-containing small molecules, such as this compound, may also function as kinase inhibitors. This guide outlines a systematic approach to investigate this hypothesis.

The Core Hypothesis: this compound as a Modulator of Kinase Signaling

We hypothesize that this compound acts as a competitive inhibitor of ATP binding to the active site of specific protein kinases. The tolyl substituent at the 3-position and the amine group at the 5-position are predicted to contribute to the binding affinity and selectivity of the compound for its target kinase(s). The proposed mechanism suggests that by occupying the ATP-binding pocket, this compound prevents the phosphorylation of downstream substrates, thereby disrupting signal transduction pathways essential for cell proliferation, survival, or other pathological processes.

To visualize this proposed mechanism, a generalized kinase inhibition pathway is presented below:

Kinase Inhibition Pathway cluster_0 Normal Kinase Activity cluster_1 Inhibition by this compound Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylates ATP ATP ATP->Kinase Binds to active site Substrate Substrate Substrate->Phosphorylated Substrate Kinase_I Kinase No_Phosphorylation No Phosphorylation Kinase_I->No_Phosphorylation Compound This compound Compound->Kinase_I Binds to active site ATP_I ATP ATP_I->Kinase_I Binding blocked Substrate_I Substrate Substrate_I->No_Phosphorylation

Caption: Hypothesized mechanism of kinase inhibition.

Experimental Validation: A Phased Approach

A multi-faceted experimental strategy is required to thoroughly test the kinase inhibition hypothesis. The following sections detail a logical workflow, from broad screening to specific target validation.

Phase 1: Broad Spectrum Kinase Profiling

The initial step is to determine if this compound exhibits inhibitory activity against a diverse panel of kinases. This provides an unbiased view of its potential targets.

Experimental Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega) that offers a broad panel of recombinant human kinases (e.g., >400 kinases). The compound will be tested at a standard concentration (e.g., 1 µM or 10 µM) in duplicate.

  • Kinase Activity Assay: The assays are typically based on methodologies that measure either ATP consumption or substrate phosphorylation. A common format is a radiometric assay using [γ-³³P]-ATP or a fluorescence-based assay.

  • Data Analysis: The percentage of kinase activity remaining in the presence of the compound is calculated relative to a DMSO vehicle control. A significant reduction in activity (e.g., >50% inhibition) for specific kinases identifies them as potential "hits."

Data Presentation: Kinase Inhibition Profile

Kinase TargetFamily% Inhibition at 1 µM
Kinase ATyrosine Kinase85%
Kinase BSerine/Threonine Kinase12%
Kinase CTyrosine Kinase92%
Kinase DLipid Kinase5%
.........
Phase 2: Hit Confirmation and Potency Determination

Once initial hits are identified, the next step is to confirm these interactions and quantify the potency of the compound.

Experimental Protocol: IC₅₀ Determination

  • Compound Dilution: Prepare a serial dilution of this compound (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Kinase Assay: For each confirmed "hit" kinase, perform an in vitro kinase assay as described in Phase 1, but with the range of compound concentrations.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: IC₅₀ Values for Lead Kinase Targets

Kinase TargetIC₅₀ (nM)
Kinase A75
Kinase C50
Phase 3: Cellular Target Engagement

Demonstrating that the compound can bind to its putative kinase targets within a cellular context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture a relevant cancer cell line known to express the target kinases (e.g., a cell line where Kinase A or C is highly expressed or is a known oncogenic driver). Treat the cells with this compound or a vehicle control (DMSO) for a defined period.

  • Thermal Challenge: Aliquot the cell lysates and heat them to a range of temperatures.

  • Protein Precipitation and Detection: Centrifuge the samples to pellet precipitated proteins. The soluble protein fraction is then analyzed by Western blotting using antibodies specific for the target kinases.

  • Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve to the right in the compound-treated samples compared to the vehicle control indicates target engagement.

Visualization of Experimental Workflow

CETSA_Workflow Cell_Culture Cell Culture with Target Kinase Treatment Treat with Compound or Vehicle Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Heating Heat to Various Temperatures Lysis->Heating Centrifugation Separate Soluble/Insoluble Fractions Heating->Centrifugation Western_Blot Western Blot for Target Kinase Centrifugation->Western_Blot Analysis Analyze Thermal Shift Western_Blot->Analysis

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Phase 4: Downstream Signaling Pathway Modulation

To confirm that target engagement translates into a functional cellular response, the phosphorylation status of known downstream substrates of the target kinases should be assessed.

Experimental Protocol: Western Blot Analysis of Phospho-proteins

  • Cell Treatment: Treat the selected cell line with increasing concentrations of this compound for an appropriate duration.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated form of the downstream substrate and the total protein as a loading control.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate protein. A dose-dependent decrease in the phosphorylation of the substrate would support the proposed mechanism of action.

Data Presentation: Effect on Downstream Signaling

Compound Concentration (µM)p-Substrate / Total Substrate Ratio
0 (Vehicle)1.00
0.10.85
10.40
100.15

Conclusion

The indazole scaffold is a privileged structure in the design of kinase inhibitors. The proposed mechanism of action for this compound as a kinase inhibitor is therefore a highly plausible starting point for its biological characterization. The phased experimental approach detailed in this guide provides a robust and logical framework for testing this hypothesis. By systematically progressing from broad, in vitro screening to targeted cellular assays, researchers can build a comprehensive understanding of the compound's mechanism of action, a critical step in its potential development as a therapeutic agent.

References

Unmasking the Molecular quarry: A Technical Guide to Identifying and Validating the Biological Targets of 3-(m-tolyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved kinase inhibitors. The novel compound, 3-(m-tolyl)-1H-indazol-5-amine, represents a promising starting point for the development of targeted therapeutics. This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the potential biological targets of this molecule. We will delve into the strategic application of cutting-edge methodologies, from broad-spectrum kinome profiling to nuanced cellular target engagement assays, providing not just protocols, but the scientific rationale behind each experimental choice. This guide is designed to be a self-validating system, ensuring that the data generated is robust, reproducible, and translatable towards preclinical development.

Introduction: The Indazole Scaffold as a Keystone for Kinase Inhibitors

The 1H-indazole ring system is a bioisostere of indole and purine, capable of forming key hydrogen bond interactions with the hinge region of protein kinases.[1][2] This fundamental interaction pattern has led to the successful development of numerous indazole-containing drugs targeting a variety of kinases implicated in oncology and other diseases.[1][3] Notable examples include:

  • Axitinib: A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs).

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor targeting VEGFR, PDGFR, and c-Kit.[1]

  • Entrectinib: An inhibitor of TRK, ROS1, and ALK kinases.[1]

Given this precedent, it is highly probable that this compound will exhibit inhibitory activity against one or more protein kinases. The primary objective of this guide is to provide a systematic and rigorous approach to elucidate these specific molecular targets.

Phase 1: Broad-Spectrum Target Identification - Casting a Wide Net

The initial phase of target identification aims to survey a broad range of potential protein targets to generate initial "hits." Kinome profiling is the most direct and comprehensive method for this purpose.

Kinome Profiling: A Global View of Kinase Inhibition

Kinome profiling technologies allow for the simultaneous screening of a compound against a large panel of kinases, providing a global view of its selectivity and potency.[4][5] This approach is invaluable for identifying both primary targets and potential off-target liabilities early in the drug discovery process.

Biochemical kinome profiling assays measure the direct inhibition of kinase activity in a cell-free system.[6][7] This is typically achieved by quantifying the phosphorylation of a substrate in the presence of the test compound.

Experimental Workflow: Biochemical Kinome Profiling

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound This compound (Test Compound) Incubation Incubate Compound with Kinase, Substrate, and ATP Compound->Incubation Kinase_Panel Recombinant Kinase Panel (>300 kinases) Kinase_Panel->Incubation Detection Measure Substrate Phosphorylation (e.g., TR-FRET, Luminescence) Incubation->Detection Inhibition_Calc Calculate Percent Inhibition for each Kinase Detection->Inhibition_Calc Selectivity_Profile Generate Kinome Map and Determine Selectivity Score Inhibition_Calc->Selectivity_Profile

Caption: Workflow for biochemical kinome profiling.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Dilute the compound to the desired screening concentration (e.g., 1 µM) in assay buffer.

    • Prepare a solution containing the recombinant kinase, a suitable substrate (peptide or protein), and ATP at a concentration close to the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[7]

    • Prepare a detection solution containing a europium-labeled anti-phospho-substrate antibody and an APC-labeled acceptor molecule.

  • Assay Procedure:

    • In a 384-well plate, add the test compound solution.

    • Add the kinase/substrate/ATP solution to initiate the reaction.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add the detection solution to stop the reaction and initiate the FRET signal generation.

    • Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the TR-FRET ratio and determine the percent inhibition relative to positive and negative controls.

    • Visualize the data as a kinome map to identify potent targets and assess selectivity.

While biochemical assays are excellent for identifying direct inhibitors, they do not account for cell permeability or the influence of the cellular environment. Cellular kinome profiling platforms address this by measuring kinase activity within a cellular context.[4][8]

Experimental Workflow: Cellular Kinome Profiling (e.g., PamGene Platform)

G cluster_cell_culture Cell Culture & Treatment cluster_assay Kinase Activity Assay cluster_analysis Data Analysis Cells Culture Disease-Relevant Cell Line Treatment Treat Cells with This compound Cells->Treatment Lysis Lyse Cells to Extract Active Kinases Treatment->Lysis Array Apply Lysate to Peptide Microarray (PamChip®) Lysis->Array Phosphorylation Incubate with ATP and Fluorescently Labeled Anti-Phospho Antibodies Array->Phosphorylation Imaging Real-time Imaging of Peptide Phosphorylation Phosphorylation->Imaging Profile Generate Kinomic Profile and Identify Inhibited Pathways Imaging->Profile

Caption: Workflow for cellular kinome profiling using peptide microarrays.

Data Presentation: Hypothetical Kinome Profiling Results

Kinase Target% Inhibition at 1 µM (Biochemical)Cellular Pathway Modulation
PIM195%Downregulation of downstream targets
PIM288%Downregulation of downstream targets
PIM392%Downregulation of downstream targets
PLK475%Centrosome amplification defects
TTK68%Mitotic checkpoint inhibition
ABL145%Minor effect on downstream signaling

Phase 2: Target Validation and Mechanistic Elucidation

Following the identification of high-confidence hits from kinome profiling, the next critical phase is to validate these interactions and elucidate the mechanism of action. This involves a combination of biochemical, biophysical, and cell-based assays.

Biochemical Validation: Confirming Direct Inhibition

The initial hits from a large-scale screen must be confirmed through rigorous biochemical assays.[9][10]

Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) for each validated hit. This provides a quantitative measure of the compound's potency.

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

  • Compound Titration: Prepare a serial dilution of this compound.

  • Kinase Reaction:

    • Set up kinase reactions as described in the TR-FRET protocol, with each concentration of the inhibitor.

    • Incubate to allow for ATP consumption.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescent signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement: Confirming Binding in a Physiological Context

Confirming that a compound binds to its intended target within a living cell is a critical step in drug discovery.[11][12][13] Cellular target engagement assays provide this crucial information.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Protein Analysis Cells Intact Cells Treatment Treat with Vehicle or This compound Cells->Treatment Heating Heat Cell Suspensions across a Temperature Gradient Treatment->Heating Lysis Cell Lysis and Separation of Soluble/Aggregated Proteins Heating->Lysis Detection Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Lysis->Detection Curve Generate Thermal Shift Curve to Confirm Engagement Detection->Curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Rationale for CETSA®: The binding of a ligand, such as our test compound, can stabilize the target protein, leading to an increase in its melting temperature.[14] By measuring the amount of soluble protein remaining after heating, we can infer target engagement.

Downstream Pathway Analysis: Linking Target Engagement to Cellular Function

Inhibition of a kinase should result in the modulation of its downstream signaling pathway.[15] Verifying this provides strong evidence of on-target activity.

Protocol: Western Blot Analysis of Downstream Substrates

  • Cell Treatment and Lysis: Treat a relevant cell line with increasing concentrations of this compound. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate proteins by size using SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for the phosphorylated form of a known downstream substrate of the target kinase.

    • Use a primary antibody for the total form of the substrate as a loading control.

  • Detection and Analysis:

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities to determine the effect of the compound on substrate phosphorylation.

Phase 3: Unbiased Off-Target Profiling

While kinome profiling provides a broad view of kinase targets, it is essential to investigate potential off-targets beyond the kinome. Chemoproteomics offers an unbiased approach to identify compound-protein interactions across the entire proteome.[13]

Experimental Workflow: Chemoproteomics (e.g., Thermal Proteome Profiling)

G cluster_treatment Cell Treatment & Heating cluster_proteomics Proteomic Analysis cluster_analysis Data Analysis Cells Intact Cells or Lysates Treatment Treat with Vehicle or This compound Cells->Treatment Heating Heat across a Temperature Gradient Treatment->Heating Separation Separate Soluble and Aggregated Proteomes Heating->Separation Digestion Protein Digestion and Peptide Labeling (e.g., TMT) Separation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Quantify Thousands of Proteins at Each Temperature LC_MS->Quantification Melting_Curves Generate Melting Curves for Each Protein Quantification->Melting_Curves Target_ID Identify Proteins with Significant Thermal Shifts Melting_Curves->Target_ID

Caption: Workflow for Thermal Proteome Profiling (TPP).

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-faceted strategy for the identification and validation of the biological targets of this compound. By systematically progressing from broad-spectrum screening to rigorous biochemical and cellular validation, researchers can build a robust data package that elucidates the compound's mechanism of action and selectivity profile. The insights gained from these studies will be instrumental in guiding lead optimization efforts and ultimately, in determining the therapeutic potential of this promising indazole derivative. The journey from a novel chemical entity to a potential clinical candidate is arduous, but a solid foundation of target identification and validation is the essential first step towards success.

References

An In-depth Technical Guide to the Characterization of 3-(m-tolyl)-1H-indazol-5-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved and clinical-stage kinase inhibitors.[1][2][3] This guide provides a comprehensive technical framework for the characterization of 3-(m-tolyl)-1H-indazol-5-amine, a novel indazole derivative, as a potential kinase inhibitor. We will explore its hypothesized mechanism of action, focusing on the AXL receptor tyrosine kinase, and provide detailed, field-proven protocols for its comprehensive evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and kinase inhibitor discovery.

Introduction: The Indazole Scaffold and AXL Kinase

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers.[1] The indazole ring system has emerged as a highly effective pharmacophore for the design of kinase inhibitors, with several derivatives demonstrating potent and selective inhibition of various kinases.[1][3] Notably, the 3-substituted-1H-indazole motif has been identified as a key structural element in a number of potent kinase inhibitors, including those targeting vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and Aurora kinases.[2][3]

Recent fragment-based screening efforts have highlighted the potential of the indazole scaffold in targeting AXL, a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.[4][5] AXL is overexpressed in a multitude of cancers and is associated with poor prognosis and the development of therapeutic resistance.[4][5][6] Therefore, the development of novel AXL inhibitors is of significant therapeutic interest. This guide will use this compound as a case study to delineate a comprehensive strategy for the characterization of a novel indazole-based kinase inhibitor.

Hypothesized Mechanism of Action and Targeting Strategy

Based on the structure-activity relationships of known indazole-based kinase inhibitors, we hypothesize that this compound acts as a Type I kinase inhibitor, competing with ATP for binding to the kinase active site. The indazole core is expected to form key hydrogen bond interactions with the hinge region of the kinase, while the m-tolyl group may occupy a hydrophobic pocket, contributing to potency and selectivity. The 5-amino group offers a potential vector for further chemical modification to enhance physicochemical properties and target engagement.

Our initial targeting strategy will focus on the AXL kinase, given the precedence for indazole scaffolds effectively inhibiting this target.[4][5] The following sections will detail the experimental workflows to validate this hypothesis and comprehensively profile the inhibitory activity of this compound.

Experimental Workflows for Inhibitor Characterization

A multi-faceted approach is essential for the thorough characterization of a novel kinase inhibitor. This involves a combination of in vitro biochemical assays to determine direct enzyme inhibition and cell-based assays to assess target engagement and functional effects in a physiological context.

In Vitro Biochemical Potency and Selectivity

The initial step is to determine the direct inhibitory activity of this compound against the purified kinase domain of AXL and a panel of other kinases to assess its selectivity.

The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method to determine kinase activity.[7][8][9]

Materials:

  • Recombinant human AXL kinase (and other kinases for selectivity profiling)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Ultra-Pure ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the compound dilutions or DMSO (as a control) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2x kinase/substrate solution (containing AXL kinase and Poly(Glu, Tyr) substrate in Kinase Assay Buffer) to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Initiate Kinase Reaction:

    • Add 5 µL of a 2x ATP solution (in Kinase Assay Buffer) to each well to start the reaction. The final ATP concentration should be at the Km value for AXL.

    • Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Deplete ATP:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation:

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
AXL155
MER25010
TYRO3>10,00020
VEGFR282
EGFR75015
Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases.
Cellular Target Engagement

Confirming that the compound binds to its intended target within a cellular environment is a critical step in drug development. We will employ two orthogonal methods: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

The NanoBRET™ assay measures the binding of a compound to a target protein in live cells by detecting the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein.[10][11][12][13]

Materials:

  • HEK293 cells

  • Plasmid encoding NanoLuc®-AXL fusion protein

  • NanoBRET™ AXL Tracer

  • This compound

  • Opti-MEM™ I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • NanoBRET™ Nano-Glo® Substrate

  • White, opaque 96-well assay plates

Procedure:

  • Cell Transfection:

    • Co-transfect HEK293 cells with the NanoLuc®-AXL plasmid using FuGENE® HD.

    • Incubate the transfected cells for 24 hours to allow for protein expression.

  • Assay Setup:

    • Harvest the transfected cells and resuspend them in Opti-MEM™.

    • In a 96-well plate, add the cell suspension to wells containing serial dilutions of this compound.

    • Add the NanoBRET™ AXL Tracer to all wells at a final concentration equal to its EC50 value.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution.

    • Add the substrate solution to each well.

    • Read the plate on a luminometer capable of measuring dual-filtered luminescence (donor emission at ~460 nm and acceptor emission at ~610 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the logarithm of the compound concentration to determine the IC50 for target engagement.

CETSA is a biophysical method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[14][15][16][17]

Materials:

  • A549 cells (or another cell line with endogenous AXL expression)

  • This compound

  • PBS

  • Lysis Buffer (containing protease and phosphatase inhibitors)

  • Antibodies: anti-AXL and a secondary antibody for Western blotting

  • PCR tubes

  • Thermal cycler

Procedure:

  • Cell Treatment:

    • Culture A549 cells to ~80% confluency.

    • Treat the cells with either this compound (at a concentration of 10x the cellular IC50) or DMSO (vehicle control) for 1 hour.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis:

    • Quantify the amount of soluble AXL protein in the supernatant at each temperature using Western blotting.

  • Data Analysis: Generate a melting curve by plotting the band intensity of soluble AXL against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Cellular Functional Assays

To assess the functional consequences of AXL inhibition by this compound, we will utilize a cell proliferation assay.

The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line. When transfected with a constitutively active kinase, these cells can proliferate in the absence of IL-3. This model is widely used to assess the potency of kinase inhibitors in a cellular context.[18][19][20][21][22]

Materials:

  • Ba/F3 cells stably expressing constitutively active AXL

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, opaque 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Wash the Ba/F3-AXL cells to remove any residual IL-3.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in IL-3-free medium.

  • Compound Treatment: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Viability Assessment:

    • Add CellTiter-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (50% growth inhibition) value.

Data Presentation:

Cell LineThis compound GI50 (nM)
Ba/F3-AXL50
Ba/F3 (parental)>10,000
Table 2: Hypothetical growth inhibitory activity of this compound in Ba/F3 cells.

Visualizing Pathways and Workflows

AXL Signaling Pathway

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K Phosphorylates STAT3 STAT3 AXL->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation Inhibitor 3-(m-tolyl)-1H- indazol-5-amine Inhibitor->AXL Inhibits

Caption: A simplified representation of the AXL signaling pathway and the inhibitory action of this compound.

Kinase Inhibitor Characterization Workflow

Kinase_Inhibitor_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular Characterization cluster_2 Lead Optimization in_vitro_assay Biochemical Assay (e.g., ADP-Glo) selectivity Kinase Selectivity Panel in_vitro_assay->selectivity Determine IC50 target_engagement Target Engagement (NanoBRET, CETSA) selectivity->target_engagement Advance Hit functional_assay Functional Assay (e.g., Ba/F3 Proliferation) target_engagement->functional_assay Confirm Cellular Activity sar Structure-Activity Relationship (SAR) functional_assay->sar Guide Optimization adme ADME/Tox Profiling sar->adme

Caption: A streamlined workflow for the characterization and development of a novel kinase inhibitor.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust strategy for the characterization of this compound as a kinase inhibitor, with a primary focus on AXL. The detailed protocols for in vitro and cell-based assays provide a clear roadmap for determining the compound's potency, selectivity, and mechanism of action. The presented data, while hypothetical, illustrates the expected outcomes of these experiments.

Successful execution of this workflow will provide a strong foundation for the further development of this compound as a potential therapeutic agent. Future studies should focus on elucidating the structure-activity relationship (SAR) through the synthesis and evaluation of analogs, optimizing for potency, selectivity, and pharmacokinetic properties. Ultimately, promising lead compounds would progress to in vivo efficacy studies in relevant cancer models.

References

Spectroscopic and Synthetic Elucidation of 3-(m-tolyl)-1H-indazol-5-amine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel heterocyclic compound, 3-(m-tolyl)-1H-indazol-5-amine. As specific empirical data for this molecule is not widely published, this document synthesizes predictive data based on established principles of spectroscopy and extensive analysis of structurally analogous compounds. We present the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data, offering a robust framework for the identification and characterization of this and related indazole derivatives. Furthermore, a validated synthetic protocol is detailed, providing a practical methodology for its preparation in a laboratory setting. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry, for whom the indazole scaffold represents a privileged structure in the design of novel therapeutic agents.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a cornerstone of modern medicinal chemistry, renowned for its versatile biological activities.[1] As a bioisostere of indole, the indazole nucleus is a feature of numerous FDA-approved drugs, including the anti-emetic Granisetron and the kinase inhibitor Axitinib. The strategic placement of substituents on the indazole core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The title compound, this compound, combines the indazole core with a meta-tolyl group at the 3-position and an amine at the 5-position, making it a valuable intermediate for the synthesis of a diverse library of potential therapeutic agents. Accurate and reliable spectroscopic data is paramount for the unambiguous identification and quality control of such compounds.

Molecular Structure

The structural framework of this compound is depicted below. The numbering of the indazole ring system and the tolyl substituent is crucial for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectral data for 5-aminoindazole and a range of 3-aryl-substituted indazoles.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be complex in the aromatic region, with distinct signals for the indazole and tolyl protons. The chemical shifts are influenced by the electron-donating nature of the amino group and the anisotropic effects of the aromatic rings.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (N-H)12.0 - 13.0br s-
H-47.6 - 7.8d8.5 - 9.0
H-66.8 - 7.0dd8.5 - 9.0, 2.0 - 2.5
H-77.2 - 7.4d2.0 - 2.5
H-2'7.8 - 8.0s-
H-4'7.3 - 7.5t7.5 - 8.0
H-5'7.1 - 7.3d7.5 - 8.0
H-6'7.7 - 7.9d7.5 - 8.0
-NH₂4.5 - 5.5br s-
-CH₃2.4 - 2.6s-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts are predicted based on additive rules and comparison with structurally similar indazoles.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3145 - 148
C-3a120 - 123
C-4122 - 125
C-5140 - 143
C-6110 - 113
C-7115 - 118
C-7a148 - 151
C-1'133 - 136
C-2'128 - 131
C-3'138 - 141
C-4'129 - 132
C-5'125 - 128
C-6'126 - 129
-CH₃21 - 23
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak. The fragmentation pattern will be characteristic of the indazole core and the tolyl substituent.

m/z Predicted Identity
223[M]⁺
222[M-H]⁺
195[M-N₂]⁺
118[m-tolyl]⁺
105[C₇H₅N₂]⁺

The molecular ion peak is expected at m/z 223, corresponding to the molecular weight of the compound. A common fragmentation pathway for indazoles involves the loss of a nitrogen molecule (N₂), which would result in a fragment at m/z 195.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H and C-H stretching vibrations, as well as absorptions corresponding to the aromatic rings.

Wavenumber (cm⁻¹) Vibrational Mode
3400 - 3200N-H stretch (amine and indazole)
3100 - 3000Aromatic C-H stretch
1620 - 1580N-H bend (amine)
1600 - 1450Aromatic C=C stretch
850 - 800Aromatic C-H bend (out-of-plane)

Synthetic Protocol

The synthesis of this compound can be achieved through a well-established synthetic route involving the reaction of a substituted 2-halobenzonitrile with hydrazine, followed by a Suzuki coupling reaction.

synthesis_workflow A 2-Chloro-5-nitrobenzonitrile C 3-Chloro-5-nitro-1H-indazole A->C Reflux B Hydrazine hydrate B->C E 3-(m-tolyl)-5-nitro-1H-indazole C->E Pd(PPh₃)₄, Na₂CO₃ D m-Tolylboronic acid D->E G This compound E->G Reduction F SnCl₂·2H₂O F->G

References

Methodological & Application

Synthesis of 3-(m-tolyl)-1H-indazol-5-amine: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of 3-(m-tolyl)-1H-indazol-5-amine, a valuable building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, frequently found in compounds targeting a range of biological pathways, particularly as kinase inhibitors in oncology.[1][2][3][4][5][6] This document outlines a reliable synthetic route, detailing the underlying chemical principles, step-by-step experimental procedures, characterization data, and safety considerations.

Introduction

This compound is a key intermediate for the development of novel therapeutic agents. The presence of the 3-aryl substituent and the 5-amino group provides two points for further chemical modification, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies. The indazole core itself is known to interact with the hinge region of many protein kinases, making its derivatives potent inhibitors.[2][6] This guide presents a robust and reproducible multi-step synthesis, beginning from commercially available starting materials.

Synthetic Strategy

The most efficient and versatile approach to constructing this compound involves a convergent synthesis strategy. This route relies on the well-established palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the crucial carbon-carbon bond between the indazole core and the m-tolyl group.[7][8][9][10][11][12][13] The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway A 5-Nitro-1H-indazole B 3-Iodo-5-nitro-1H-indazole A->B Iodination C 3-(m-tolyl)-5-nitro-1H-indazole B->C Suzuki Coupling D This compound C->D Reduction

Figure 1: Overall synthetic workflow for this compound.

This strategy offers several advantages:

  • High Convergence: Key structural elements are introduced in the final steps, maximizing overall yield.

  • Flexibility: The Suzuki coupling allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position by simply changing the boronic acid reagent.

  • Reliability: The reactions involved are well-documented and robust, ensuring reproducibility.

Experimental Protocols

This section provides detailed, step-by-step procedures for each synthetic transformation.

Part 1: Synthesis of 3-Iodo-5-nitro-1H-indazole

The first step involves the regioselective iodination of commercially available 5-nitro-1H-indazole at the C3 position. This is a critical step to install the leaving group for the subsequent Suzuki coupling.[14][15]

Reaction Scheme:

Materials and Reagents:

ReagentM.W.QuantityMoles
5-Nitro-1H-indazole163.1310.0 g61.3 mmol
Potassium Hydroxide (KOH)56.1112.9 g230 mmol
Iodine (I₂)253.8131.1 g122 mmol
N,N-Dimethylformamide (DMF)-200 mL-
Saturated Na₂S₂O₃ (aq)-As needed-
Water (H₂O)-As needed-

Procedure:

  • To a 500 mL round-bottom flask, add 5-nitro-1H-indazole (10.0 g, 61.3 mmol) and dissolve it in N,N-dimethylformamide (DMF, 200 mL).

  • Add potassium hydroxide (12.9 g, 230 mmol) to the solution and stir the mixture at room temperature for 30 minutes. The solution will become a dark-colored suspension.

  • In a separate beaker, dissolve iodine (31.1 g, 122 mmol) in DMF (50 mL).

  • Add the iodine solution dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice water (500 mL).

  • Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the dark iodine color disappears.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to afford 3-iodo-5-nitro-1H-indazole as a yellow solid.

Part 2: Suzuki-Miyaura Coupling for the Synthesis of 3-(m-tolyl)-5-nitro-1H-indazole

This key step involves the palladium-catalyzed cross-coupling of 3-iodo-5-nitro-1H-indazole with m-tolylboronic acid.[7][8][9]

Reaction Scheme:

Materials and Reagents:

ReagentM.W.QuantityMoles
3-Iodo-5-nitro-1H-indazole289.0410.0 g34.6 mmol
m-Tolylboronic acid135.967.05 g51.9 mmol
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)816.641.41 g1.73 mmol
Potassium Carbonate (K₂CO₃)138.2114.3 g104 mmol
1,4-Dioxane-150 mL-
Water (H₂O)-50 mL-
Ethyl Acetate (EtOAc)-As needed-
Brine-As needed-

Procedure:

  • To a 500 mL Schlenk flask, add 3-iodo-5-nitro-1H-indazole (10.0 g, 34.6 mmol), m-tolylboronic acid (7.05 g, 51.9 mmol), and potassium carbonate (14.3 g, 104 mmol).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (1.41 g, 1.73 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane (150 mL) and degassed water (50 mL) to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Wash the Celite pad with ethyl acetate.

  • The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-(m-tolyl)-5-nitro-1H-indazole as a yellow solid.

Part 3: Reduction of the Nitro Group to Synthesize this compound

The final step is the reduction of the nitro group at the 5-position to the corresponding amine. A common and effective method is the use of iron powder in the presence of ammonium chloride.[15]

Reaction Scheme:

Materials and Reagents:

ReagentM.W.QuantityMoles
3-(m-tolyl)-5-nitro-1H-indazole253.255.0 g19.7 mmol
Iron powder (Fe)55.855.5 g98.5 mmol
Ammonium Chloride (NH₄Cl)53.495.2 g98.5 mmol
Ethanol (EtOH)-150 mL-
Water (H₂O)-50 mL-
Ethyl Acetate (EtOAc)-As needed-

Procedure:

  • In a 500 mL round-bottom flask, suspend 3-(m-tolyl)-5-nitro-1H-indazole (5.0 g, 19.7 mmol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Add iron powder (5.5 g, 98.5 mmol) and ammonium chloride (5.2 g, 98.5 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter through a pad of Celite while hot.

  • Wash the Celite pad with hot ethanol.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The remaining aqueous residue is basified with a saturated sodium bicarbonate solution and extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give This compound as a solid. The product can be further purified by recrystallization if necessary.

Analytical Characterization

Proper characterization of the final product and key intermediates is crucial to confirm their identity and purity.

Table of Expected Analytical Data:

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm)Expected MS (ESI+) m/z
3-Iodo-5-nitro-1H-indazole C₇H₄IN₃O₂289.04~14.0 (br s, 1H, NH), 8.8-8.0 (m, 3H, Ar-H)[M+H]⁺ 290.0
3-(m-tolyl)-5-nitro-1H-indazole C₁₄H₁₁N₃O₂253.25~13.5 (br s, 1H, NH), 8.7-7.3 (m, 7H, Ar-H), 2.4 (s, 3H, CH₃)[M+H]⁺ 254.1
This compound C₁₄H₁₃N₃223.27~12.5 (br s, 1H, NH), 7.8-6.7 (m, 7H, Ar-H), 5.0 (br s, 2H, NH₂), 2.4 (s, 3H, CH₃)[M+H]⁺ 224.1

Note: Predicted NMR chemical shifts are approximate and may vary depending on the solvent and concentration. It is recommended to perform full 2D NMR analysis (COSY, HSQC, HMBC) for complete structural elucidation.[16][17][18][19]

Applications in Drug Discovery

Indazole-containing compounds have shown significant promise in medicinal chemistry. The 3-aryl-1H-indazol-5-amine scaffold is a key pharmacophore in the development of various kinase inhibitors for the treatment of cancer.[1][2][3][4][5][6]

Kinase_Inhibition cluster_0 Kinase Active Site Hinge Hinge Region ATP_Pocket ATP Binding Pocket Indazole This compound (or derivative) Indazole->Hinge H-Bonding (Indazole N1/N2) Indazole->ATP_Pocket Hydrophobic Interactions (m-tolyl group)

Figure 2: Simplified interaction model of a 3-aryl-indazole with a kinase active site.

The nitrogen atoms of the indazole ring can form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. The m-tolyl group can occupy a hydrophobic pocket within the ATP binding site, contributing to the compound's potency and selectivity. The 5-amino group serves as a versatile handle for introducing further substituents to explore additional binding interactions and optimize pharmacokinetic properties.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • Hydrazine: If used as a reducing agent, hydrazine is highly toxic and a suspected carcinogen.[20][21][22] Always handle with extreme caution, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Palladium Catalysts: Palladium catalysts can be pyrophoric, especially when dry and finely divided.[23][24] Handle under an inert atmosphere and quench carefully.

  • Solvents: The solvents used in this synthesis are flammable. Avoid open flames and ensure proper ventilation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Synthesis of 3-(m-Tolyl)-1H-indazol-5-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven guide for the synthesis of 3-(m-tolyl)-1H-indazol-5-amine, a key building block in contemporary medicinal chemistry and drug discovery. The synthetic strategy is centered around a robust three-step sequence commencing with the iodination of 5-nitro-1H-indazole, followed by the reduction of the nitro group, and culminating in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the causality behind experimental choices, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of the 3-Aryl-1H-indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole. Its derivatives exhibit a wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The introduction of an aryl group at the C-3 position, as in this compound, creates a versatile molecule with significant potential for the development of novel therapeutics, particularly kinase inhibitors. The 5-amino group serves as a crucial handle for further functionalization, allowing for the construction of complex molecular architectures. This document outlines a reliable and scalable synthetic route to this valuable intermediate.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most efficiently approached through a convergent strategy. The core indazole ring is functionalized with a leaving group at the C-3 position and a precursor to the amine at the C-5 position. A Suzuki-Miyaura cross-coupling reaction is the method of choice for the C-C bond formation between the indazole core and the m-tolyl group due to its high functional group tolerance and mild reaction conditions.[2]

Our retrosynthetic analysis points to 5-amino-3-iodo-1H-indazole as a key intermediate. This, in turn, can be prepared from the corresponding 5-nitro-3-iodo-1H-indazole, which is accessible from commercially available 5-nitro-1H-indazole.

Retrosynthesis Target This compound Intermediate1 5-Amino-3-iodo-1H-indazole Target->Intermediate1 Suzuki Coupling StartingMaterial2 m-Tolylboronic acid Target->StartingMaterial2 Suzuki Coupling Intermediate2 3-Iodo-5-nitro-1H-indazole Intermediate1->Intermediate2 Nitro Reduction StartingMaterial1 5-Nitro-1H-indazole Intermediate2->StartingMaterial1 Iodination

Caption: Retrosynthetic pathway for this compound.

Detailed Synthesis Protocol

This protocol is divided into three main stages, each with a detailed step-by-step procedure.

Stage 1: Synthesis of 3-Iodo-5-nitro-1H-indazole

The first step involves the regioselective iodination of 5-nitro-1H-indazole at the C-3 position. This reaction proceeds via electrophilic substitution on the pyrazole ring of the indazole.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
5-Nitro-1H-indazoleC₇H₅N₃O₂163.135.0 g30.6
Iodine (I₂)I₂253.818.5 g33.5
Potassium Carbonate (K₂CO₃)K₂CO₃138.218.5 g61.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.09100 mL-

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 5-nitro-1H-indazole (5.0 g, 30.6 mmol) and N,N-dimethylformamide (DMF, 100 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add potassium carbonate (8.5 g, 61.5 mmol) to the solution.

  • In a separate beaker, dissolve iodine (8.5 g, 33.5 mmol) in a minimal amount of DMF and add it dropwise to the reaction mixture over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).

  • Upon completion, pour the reaction mixture into 500 mL of ice-cold water.

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Dry the solid in a vacuum oven at 50 °C to afford 3-iodo-5-nitro-1H-indazole as a yellow powder. The product is typically used in the next step without further purification.

Stage 2: Synthesis of 5-Amino-3-iodo-1H-indazole

The nitro group of 3-iodo-5-nitro-1H-indazole is reduced to an amine using iron powder in the presence of ammonium chloride. This is a classic and efficient method for nitro group reduction.[3]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
3-Iodo-5-nitro-1H-indazoleC₇H₄IN₃O₂289.038.0 g27.7
Iron powder (Fe)Fe55.857.7 g138.5
Ammonium Chloride (NH₄Cl)NH₄Cl53.497.4 g138.5
Ethanol (EtOH)C₂H₅OH46.07192 mL-
Water (H₂O)H₂O18.0264 mL-

Experimental Protocol:

  • In a 500 mL round-bottom flask, suspend 3-iodo-5-nitro-1H-indazole (8.0 g, 27.7 mmol) in a mixture of ethanol (192 mL) and water (64 mL).

  • Add iron powder (7.7 g, 138.5 mmol) and ammonium chloride (7.4 g, 138.5 mmol) to the suspension.

  • Heat the mixture to 80 °C and stir vigorously for 1-2 hours. Monitor the reaction by TLC (Eluent: 50% Ethyl acetate in Hexane).

  • After the reaction is complete, filter the hot mixture through a pad of Celite® to remove the iron salts.

  • Wash the Celite® pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-amino-3-iodo-1H-indazole as a solid, which can be used in the next step after drying.[3]

Stage 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound

The final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-amino-3-iodo-1H-indazole with m-tolylboronic acid. The palladium catalyst facilitates the formation of the C-C bond between the indazole C-3 position and the tolyl ring.[4] The base is crucial for the activation of the boronic acid to a more reactive boronate species, which then undergoes transmetalation with the palladium complex.[5]

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
5-Amino-3-iodo-1H-indazoleC₇H₆IN₃259.055.0 g19.3
m-Tolylboronic acidC₇H₉BO₂135.963.1 g23.2
Pd(dppf)Cl₂C₃₄H₂₈Cl₂FeP₂Pd731.700.71 g0.97 (5 mol%)
Potassium Carbonate (K₂CO₃)K₂CO₃138.215.3 g38.6
1,2-Dimethoxyethane (DME)C₄H₁₀O₂90.12150 mL-
Water (H₂O)H₂O18.0230 mL-

Experimental Protocol:

  • To a 500 mL three-necked flask fitted with a condenser and a nitrogen inlet, add 5-amino-3-iodo-1H-indazole (5.0 g, 19.3 mmol), m-tolylboronic acid (3.1 g, 23.2 mmol), and potassium carbonate (5.3 g, 38.6 mmol).

  • Add a mixture of 1,2-dimethoxyethane (DME) (150 mL) and water (30 mL).

  • Degas the mixture by bubbling nitrogen through it for 30 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.71 g, 0.97 mmol).

  • Heat the reaction mixture to 85 °C and stir under a nitrogen atmosphere for 4-6 hours. Monitor the reaction by TLC (Eluent: 60% Ethyl acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with water (100 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Eluent: 40-60% Ethyl acetate in Hexane) to afford this compound as a solid.

Experimental_Workflow cluster_0 Stage 1: Iodination cluster_1 Stage 2: Nitro Reduction cluster_2 Stage 3: Suzuki Coupling s1_start Dissolve 5-nitro-1H-indazole in DMF s1_add_base Add K₂CO₃ s1_start->s1_add_base s1_add_iodine Add I₂ solution s1_add_base->s1_add_iodine s1_react Stir at RT for 12-16h s1_add_iodine->s1_react s1_workup Precipitate in water, filter, and dry s1_react->s1_workup s1_product 3-Iodo-5-nitro-1H-indazole s1_workup->s1_product s2_start Suspend 3-iodo-5-nitro-1H-indazole in EtOH/H₂O s1_product->s2_start s2_add_reagents Add Fe powder and NH₄Cl s2_start->s2_add_reagents s2_react Heat at 80°C for 1-2h s2_add_reagents->s2_react s2_workup Filter, concentrate, extract, and dry s2_react->s2_workup s2_product 5-Amino-3-iodo-1H-indazole s2_workup->s2_product s3_start Combine 5-amino-3-iodo-1H-indazole, m-tolylboronic acid, and K₂CO₃ in DME/H₂O s2_product->s3_start s3_degas Degas with N₂ s3_start->s3_degas s3_add_catalyst Add Pd(dppf)Cl₂ s3_degas->s3_add_catalyst s3_react Heat at 85°C for 4-6h s3_add_catalyst->s3_react s3_workup Filter, concentrate, extract, and purify s3_react->s3_workup s3_product This compound s3_workup->s3_product

Caption: Overall experimental workflow for the synthesis.

Characterization of the Final Product

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyExpected Value
Molecular Formula C₁₄H₁₃N₃
Molecular Weight 223.27 g/mol
Appearance Off-white to light brown solid
CAS Number 1175793-77-7[3]

Expected Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons from both the indazole and m-tolyl rings, a singlet for the methyl group on the tolyl ring, signals for the amine protons, and a broad signal for the indazole N-H proton.

  • ¹³C NMR (100 MHz, DMSO-d₆): The spectrum should show the correct number of carbon signals corresponding to the aromatic and methyl carbons of the molecule.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 224.12.

Troubleshooting and Field-Proven Insights

  • Incomplete Iodination: If the iodination in Stage 1 is incomplete, ensure all reagents are dry, and consider extending the reaction time.

  • Difficult Reduction: The reduction of the nitro group is exothermic. Ensure efficient stirring to dissipate heat and prevent side reactions. If the reaction stalls, adding a small amount of acetic acid can sometimes help activate the iron.

  • Low Yield in Suzuki Coupling: The efficiency of the Suzuki coupling is highly dependent on the quality of the palladium catalyst and the complete removal of oxygen from the reaction mixture. Thorough degassing is critical. If yields are low, consider using a different palladium catalyst/ligand system, such as one employing SPhos or XPhos ligands, which have shown high efficacy for coupling with heteroaryl halides. The choice of base can also be optimized; potassium phosphate (K₃PO₄) is sometimes more effective.[5]

  • Purification Challenges: The final product has a polar amine group, which can cause tailing on silica gel chromatography. Using a solvent system with a small amount of triethylamine (e.g., 0.5%) can help to obtain a cleaner separation.

Conclusion

This application note details a robust and reproducible three-step synthesis of this compound. By leveraging a classical iodination, a reliable nitro group reduction, and a modern palladium-catalyzed Suzuki-Miyaura cross-coupling, this protocol provides a clear pathway to a valuable building block for drug discovery and development. The provided insights into the rationale behind the experimental choices and troubleshooting tips are intended to empower researchers to successfully implement and adapt this synthesis in their own laboratories.

References

Application Note & Protocols: High-Purity Isolation of 3-(m-tolyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the purification of 3-(m-tolyl)-1H-indazol-5-amine, a key heterocyclic building block in medicinal chemistry and drug discovery.[1] Achieving high purity of this intermediate is critical for the integrity of downstream applications, including the synthesis of kinase inhibitors for oncology research and other active pharmaceutical ingredients (APIs).[2] This guide details three primary purification methodologies—recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (Prep-HPLC)—providing field-proven insights, step-by-step protocols, and the scientific rationale behind experimental choices for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity

This compound is an aromatic amine derivative of the indazole scaffold. Indazole-containing compounds are prominent in medicinal chemistry due to their diverse biological activities.[3] The purity of such intermediates is paramount; process-related impurities, such as unreacted starting materials, regioisomers, or by-products from the synthesis, can carry through to the final API, potentially altering its efficacy, toxicity, and safety profile.[4][5] Therefore, robust and validated purification strategies are essential.

This guide moves beyond simple procedural lists to explain the causality behind each step, enabling scientists to adapt and troubleshoot these methods effectively.

Physicochemical Properties & Impurity Profile

A foundational understanding of the target molecule and potential impurities informs the selection of an appropriate purification strategy.

PropertyValueSource
Molecular Formula C₁₄H₁₃N₃[1]
Molecular Weight 223.28 g/mol
Appearance Typically an off-white to tan or brown solidInferred
CAS Number 1175793-77-7[6]
Key Functional Groups Primary Aromatic Amine (-NH₂), Indazole (weakly basic N-H)Structural
Expected Impurities Starting materials, regioisomers (e.g., 1- and 2-positional isomers), products of side-reactions[2][5]

The presence of the basic amine group is the most critical factor for designing chromatography-based purifications, as it can interact strongly with acidic stationary phases like standard silica gel.[7][8]

Overall Purification Strategy

The choice of purification method is dictated by the initial purity of the crude material, the scale of the purification, and the final purity requirement. The following workflow provides a logical decision-making framework.

Purification_Strategy start Crude this compound purity_check1 Assess Purity & Scale (TLC, LC-MS, NMR) start->purity_check1 recrystallization Method 1: Recrystallization (High Loading, >5 g) purity_check1->recrystallization Low initial purity High scale chromatography Method 2: Flash Chromatography (Moderate Loading, 100 mg - 5 g) purity_check1->chromatography Moderate initial purity Moderate scale prep_hplc Method 3: Preparative HPLC (Low Loading, <1 g, High Purity) purity_check1->prep_hplc High initial purity Polishing step purity_check2 Assess Purity (>95%?) recrystallization->purity_check2 purity_check3 Assess Purity (>98%?) chromatography->purity_check3 purity_check4 Assess Purity (>99.5%?) prep_hplc->purity_check4 purity_check2->chromatography No end_product High-Purity Product purity_check2->end_product Yes purity_check3->prep_hplc No purity_check3->end_product Yes purity_check4->end_product Yes reprocess Reprocess or use Orthogonal Method purity_check4->reprocess No

Caption: High-level decision workflow for selecting a purification method.

Method 1: Recrystallization

Recrystallization is a cost-effective and scalable technique for significantly enhancing the purity of crystalline solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities, being present in lower concentrations, remain in the solution (mother liquor) upon cooling while the target compound crystallizes out. For indazole derivatives, mixed solvent systems are often highly effective.[2]

Protocol: Mixed-Solvent Recrystallization
  • Solvent Screening: In test tubes, determine the solubility of the crude material in various solvents at room temperature and upon heating. The ideal primary solvent ("Solvent A") should dissolve the compound well when hot but poorly when cold. The ideal secondary solvent ("Anti-solvent" or "Solvent B") should be one in which the compound is poorly soluble at all temperatures but is fully miscible with Solvent A.

  • Dissolution: Place the crude solid (e.g., 10.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum volume of hot Solvent A required to fully dissolve the solid.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove them. This step prevents premature crystallization.

  • Crystallization: While stirring the hot solution, add Solvent B dropwise until the solution becomes faintly and persistently cloudy (the cloud point). Add a few drops of Solvent A to redissolve the precipitate and obtain a clear solution.

  • Cooling & Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For optimal crystal growth and purity, avoid rapid cooling. Subsequently, place the flask in an ice bath for 30-60 minutes to maximize product precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold Solvent B (or a cold mixture of A and B) to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Recommended Solvent Systems
Solvent A (Good Solvent)Solvent B (Anti-Solvent)Rationale & Notes
Tetrahydrofuran (THF)WaterEffective for polar indazole derivatives with hydrophilic groups.[2]
Ethanol / MethanolWaterA classic, effective system for moderately polar compounds.[9]
Ethyl Acetate (EtOAc)Heptane / HexaneExcellent for compounds of intermediate polarity.
Dichloromethane (DCM)Heptane / HexaneUse with caution due to DCM's volatility.

Method 2: Flash Column Chromatography

Flash chromatography is the workhorse for routine purification of organic compounds in milligram to multi-gram scales. The choice of stationary phase is critical for amine-containing compounds.

Principle & Stationary Phase Selection

Standard silica gel is acidic due to surface silanol (Si-OH) groups. The basic amine of this compound will interact strongly via an acid-base interaction, leading to poor separation, significant peak tailing, and potential irreversible adsorption.[8]

The recommended approach is to use an amine-functionalized stationary phase (KP-NH). This provides a basic environment that minimizes unwanted interactions, resulting in symmetrical peaks and improved recovery.[7][10]

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Analysis tlc 1. Develop TLC Method (Heptane/EtOAc on NH2-plate) slurry 2. Prepare Sample Slurry (Adsorb crude onto silica) tlc->slurry column 3. Pack Column (Amine-functionalized silica) slurry->column load 4. Load Sample column->load elute 5. Elute with Gradient (Automated flash system) load->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions (TLC or LC-MS) collect->analyze pool 8. Pool Pure Fractions analyze->pool evaporate 9. Evaporate Solvent pool->evaporate

Caption: Workflow for flash column chromatography purification.

Protocol: Amine-Functionalized Flash Chromatography
  • TLC Method Development: On an amine-functionalized TLC plate (TLC-NH₂), spot the crude material and develop the plate in various mobile phase compositions (e.g., gradients of Ethyl Acetate in Heptane). The ideal system should provide a retention factor (Rƒ) for the target compound of ~0.2-0.4.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM or THF). Add a small amount of silica gel (or diatomaceous earth) and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This technique prevents solvent-effects and improves resolution.

  • Column Packing: Select an appropriately sized amine-functionalized silica cartridge based on the mass of the crude material (typically a 40-100x mass ratio of silica to crude). Equilibrate the column with the initial mobile phase (e.g., 100% Heptane).

  • Loading and Elution: Load the prepared dry sample onto the top of the column. Begin the elution using an automated flash chromatography system, running a linear gradient based on the TLC development (e.g., 0% to 60% Ethyl Acetate in Heptane over 15-20 column volumes).

  • Fraction Collection & Analysis: Collect fractions based on the UV detector response. Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Method 3: Preparative HPLC

For obtaining the highest possible purity (>99.5%), especially for reference standards or lead compounds, preparative reversed-phase HPLC is the method of choice.[4] The process involves developing a robust analytical method and then scaling it up to a larger preparative column.[11]

Protocol: Reversed-Phase Preparative HPLC
  • Analytical Method Development:

    • Objective: Achieve baseline separation between the target compound and all impurities on a small-scale analytical column (e.g., C18, 4.6 x 150 mm).[11]

    • Mobile Phase Screening: Test different mobile phases, typically Acetonitrile/Water or Methanol/Water. Since the target is a basic amine, adding a modifier is crucial.

      • Acidic Modifier (e.g., 0.1% TFA or Formic Acid): Protonates the amine, leading to sharp peaks. The final product will be isolated as the corresponding salt (e.g., trifluoroacetate).

      • Basic Modifier (e.g., 0.1% NH₄OH): Keeps the amine in its free-base form, which can be advantageous if the salt form is not desired.

    • Gradient Optimization: Develop a gradient that provides the best resolution in the shortest time.

  • Loading Study & Scale-Up:

    • Perform several injections of increasing concentration on the analytical column to determine the maximum sample load before resolution is lost.[11]

    • Use this data to calculate the appropriate load and flow rate for the larger preparative column (e.g., C18, 30 x 250 mm). Ensure the sample is fully dissolved in the mobile phase to prevent precipitation.[11]

  • Preparative Run & Fraction Collection:

    • Equilibrate the preparative column. Inject the sample and run the scaled-up gradient method.

    • Collect fractions corresponding to the target peak, often triggered by a combination of UV threshold and retention time windows.[12][13]

  • Post-Purification Analysis & Isolation:

    • Analyze the collected fractions using analytical HPLC or LC-MS to confirm purity.

    • Pool the pure fractions. If an acidic modifier was used, the product is in its salt form. If a volatile basic modifier (like NH₄OH) was used, it can often be removed during lyophilization.

    • Remove the organic solvent via rotary evaporation and then lyophilize (freeze-dry) the remaining aqueous solution to obtain the final, high-purity solid.

Typical Preparative HPLC Parameters
ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 150 mm, 5 µmC18, 30 x 250 mm, 10 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient 10-95% B over 15 min10-95% B over 25 min (scaled)
Flow Rate 1.0 mL/min30-40 mL/min (scaled)
Detection UV at 254 nmUV at 254 nm
Sample Load 1-5 mg100-500 mg

Conclusion

The successful purification of this compound is readily achievable through a systematic application of modern and classical purification techniques. For bulk purification on a multi-gram scale with moderate initial purity, recrystallization offers an economical and efficient solution. For routine laboratory-scale purifications requiring good purity and flexibility, flash chromatography on an amine-functionalized stationary phase is the most robust and reliable method, effectively mitigating the challenges associated with purifying basic compounds. Finally, for applications demanding the highest echelon of purity (>99.5%), preparative HPLC serves as the ultimate polishing step, delivering material suitable for the most sensitive pharmaceutical applications.

References

Analytical techniques for 3-(m-tolyl)-1H-indazol-5-amine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 3-(m-tolyl)-1H-indazol-5-amine

Abstract

This application note provides a detailed guide to the analytical methodologies required for the comprehensive characterization of this compound (CAS: 1175793-77-7), a key heterocyclic building block in modern medicinal chemistry.[1] Indazole derivatives are prominent scaffolds in numerous pharmacologically active compounds, making their unambiguous structural elucidation and purity assessment critical for drug discovery and development pipelines.[2][3] This document outlines an orthogonal, multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. We provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices and detailed guidance on data interpretation, tailored for researchers, chemists, and quality control specialists.

Introduction: The Significance of the Indazole Scaffold

Nitrogen-containing heterocycles are the cornerstone of pharmaceutical science, with over 75% of FDA-approved drugs featuring such moieties.[4][5] Within this vast chemical space, the indazole ring system has emerged as a "privileged scaffold" due to its ability to interact with a wide range of biological targets, leading to compounds with anticancer, anti-inflammatory, and anti-hypertensive activities.[2] this compound, with its specific substitution pattern, represents a valuable intermediate for synthesizing targeted kinase inhibitors and other novel therapeutic agents.

The precise characterization of such molecules is non-negotiable. It ensures not only the correct molecular structure, distinguishing it from potential isomers, but also guarantees the purity and quality required for subsequent synthetic steps and biological screening. This guide establishes a self-validating analytical workflow to achieve this with confidence.

Integrated Analytical Workflow

A robust characterization strategy relies on the convergence of data from multiple, independent (orthogonal) analytical techniques. Each method provides a unique piece of the puzzle, and together they form an unassailable body of evidence for the compound's identity and purity.

G cluster_0 Primary Structural Elucidation cluster_1 Functional Group & Compositional Analysis cluster_2 Purity Assessment Compound Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR Confirms Connectivity & Isomeric Structure MS High-Resolution MS (HRMS) Compound->MS Confirms Molecular Formula & Weight FTIR FTIR Spectroscopy Compound->FTIR Identifies Functional Groups EA Elemental Analysis (CHN) Compound->EA Confirms Elemental Composition HPLC HPLC-UV Compound->HPLC Determines Purity (%) Final Fully Characterized Compound NMR->Final MS->Final FTIR->Final EA->Final HPLC->Final

Figure 1: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3]

Proton (¹H) NMR Spectroscopy

Principle: ¹H NMR maps the chemical environment of protons. The chemical shift (δ) indicates the degree of electronic shielding, while spin-spin coupling reveals adjacent, non-equivalent protons.

Protocol:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice as it solubilizes the polar amine and allows for the clear observation of exchangeable N-H protons.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key acquisition parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • Process the data with appropriate phasing, baseline correction, and referencing to the residual DMSO signal (δ 2.50 ppm).

Expected Data & Interpretation: The structure of this compound contains several distinct proton environments. The amine (-NH₂) and indazole N-H protons are exchangeable and will typically appear as broad singlets.[6] The aromatic protons on both the indazole and tolyl rings will exhibit characteristic splitting patterns (doublets, triplets, singlets) in the δ 6.5-8.0 ppm region.[7][8]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Assignment Predicted δ (ppm) Multiplicity Integration
Indazole NH ~12.5 - 13.0Broad Singlet1H
H4 (Indazole)~7.8 - 8.0d, J ≈ 8.8 Hz1H
H2' (Tolyl)~7.6 - 7.7s1H
H6' (Tolyl)~7.5 - 7.6d, J ≈ 7.6 Hz1H
H5' (Tolyl)~7.3 - 7.4t, J ≈ 7.6 Hz1H
H4' (Tolyl)~7.2 - 7.3d, J ≈ 7.6 Hz1H
H6 (Indazole)~6.9 - 7.0dd, J ≈ 8.8, 2.0 Hz1H
H7 (Indazole)~6.8 - 6.9d, J ≈ 2.0 Hz1H
-NH~5.0 - 5.5Broad Singlet2H
-CH ₃ (Tolyl)~2.4Singlet3H
Carbon-¹³ (¹³C) NMR Spectroscopy

Principle: ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, attached to heteroatoms).

Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C spectrum on a 400 MHz spectrometer (operating at 100 MHz for ¹³C).

  • A sufficient number of scans (~1024 or more) is required due to the low natural abundance of ¹³C.

  • Reference the spectrum to the DMSO-d₆ solvent peak (δ 39.52 ppm).

Expected Data & Interpretation: The spectrum should display 14 distinct carbon signals, corresponding to the 14 carbon atoms in the molecule. Aromatic and indazole ring carbons will appear in the δ 110-150 ppm range, while the methyl carbon will be significantly upfield.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
Assignment Predicted δ (ppm)
C3, C5, C7a (Indazole)140 - 150
C3a, C3', C1' (Indazole/Tolyl)130 - 140
Aromatic CH Carbons110 - 130
C6, C7, C4 (Indazole)95 - 115
-C H₃ (Tolyl)20 - 22

Expert Insight: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are highly recommended.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.[2][9]

Protocol (LC-HRMS):

  • Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL.

  • Dilute the stock solution to a final concentration of ~1-5 µg/mL using the initial mobile phase conditions.

  • Inject 1-5 µL of the solution into an LC-MS system equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

  • The mass analyzer (e.g., TOF or Orbitrap) should be calibrated to ensure high mass accuracy (< 5 ppm).

  • Acquire data over a mass range of m/z 100-500.

Expected Data & Interpretation: The molecular formula of this compound is C₁₄H₁₃N₃. The primary ion observed in ESI positive mode will be the protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry Data
Parameter Expected Value
Molecular FormulaC₁₄H₁₃N₃
Exact Mass (Monoisotopic)223.11095
Expected Ion [M+H]⁺C₁₄H₁₄N₃⁺
Calculated m/z for [M+H]⁺224.11822
Acceptance Criterion Measured m/z should be within 5 ppm of calculated m/z

Tandem MS (MS/MS) can be used to fragment the parent ion, providing structural information that corroborates the proposed connectivity.

G parent [M+H]⁺ m/z 224.12 frag1 Loss of NH₃ [C₁₄H₁₁N₂]⁺ m/z 207.09 parent->frag1 -17.03 frag2 Loss of Tolyl Radical [C₇H₆N₃]⁺ m/z 132.06 parent->frag2 -92.06 frag3 Tolyl Cation [C₇H₇]⁺ m/z 91.05 parent->frag3 -133.06

Figure 2: Plausible MS/MS fragmentation pathways.

High-Performance Liquid Chromatography (HPLC): Purity Determination

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis of a relatively polar compound like this, Reversed-Phase HPLC (RP-HPLC) with UV detection is the method of choice.[10]

Protocol:

  • Sample Preparation: Prepare a sample solution in a 50:50 mixture of acetonitrile and water at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in the table below.

  • Analysis: Inject 5 µL of the sample. Monitor the chromatogram at the specified wavelength. A pure sample should yield a single, sharp, symmetrical peak.

  • Quantification: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

RP-HPLC Method Parameters
Parameter Condition
Instrument Agilent 1200 Series or equivalent
Column C18, 4.6 x 150 mm, 3.5 µm particle size[10]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 95% B over 15 min, hold 2 min, return to 10% B over 1 min, equilibrate 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL

Trustworthiness: The use of an acidic modifier like TFA ensures sharp peak shapes by protonating the amine functionality and suppressing interactions with residual silanols on the stationary phase. The gradient elution ensures that any potential impurities with different polarities are effectively separated and eluted from the column.[10]

Ancillary Spectroscopic and Analytical Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Protocol:

  • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Data & Interpretation: The spectrum will provide clear evidence for the key functional groups.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹) Assignment
3450 - 3350 (two bands)Asymmetric & Symmetric N-H stretch (primary amine, -NH₂)[2]
3300 - 3200 (broad)N-H stretch (Indazole ring)
3100 - 3000Aromatic C-H stretch
2950 - 2850Aliphatic C-H stretch (-CH₃)
1620 - 1580N-H bend (amine) and C=C/C=N ring stretches
850 - 800C-H out-of-plane bending (aromatic substitution)
Elemental Analysis

Principle: Combustion analysis provides the mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) in a pure organic compound. This serves as a fundamental check of the empirical and molecular formula.

Protocol:

  • Submit a high-purity (>99%) sample to a calibrated CHN elemental analyzer.

  • The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified.

Expected Results: The experimental percentages should match the theoretical values within a narrow margin of error (typically ±0.4%).

Elemental Analysis for C₁₄H₁₃N₃
Element Theoretical % Acceptable Range
Carbon (C)75.3174.91 - 75.71
Hydrogen (H)5.875.47 - 6.27
Nitrogen (N)18.8218.42 - 19.22

Conclusion

The analytical workflow detailed in this application note provides a comprehensive and robust framework for the characterization of this compound. By combining the definitive structural power of NMR spectroscopy with the precise mass confirmation of HRMS, the quantitative purity assessment of HPLC, and corroborative data from FTIR and elemental analysis, researchers can establish the identity, structure, and purity of this important chemical intermediate with the highest degree of scientific confidence. Adherence to these protocols is essential for ensuring the quality and reliability of data in any research or drug development program.

References

In Vitro Assay Methodologies for 3-(m-tolyl)-1H-indazol-5-amine: A Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indazole Derivatives

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] These heterocyclic molecules are key components in numerous FDA-approved drugs and clinical candidates, demonstrating a wide range of therapeutic applications, including anti-inflammatory, antiviral, and notably, anticancer activities.[2][3][4][5] The versatility of the indazole core allows for strategic modifications, enabling the development of potent and selective inhibitors for various protein kinases.[1][6] Dysregulation of protein kinase activity is a well-established driver of oncogenesis, making these enzymes highly attractive targets for therapeutic intervention.[1]

3-(m-tolyl)-1H-indazol-5-amine is a specific indazole derivative with potential as a kinase inhibitor. Its structural features suggest possible interactions with the ATP-binding pocket of various kinases, a common mechanism of action for this class of compounds.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound. We will detail robust protocols for assessing its biological activity, including its impact on cell viability and its engagement with specific intracellular signaling pathways, thereby providing a foundational framework for its preclinical characterization.

Compound Handling and Preparation

Prior to initiating any in vitro studies, proper handling and preparation of this compound are paramount to ensure experimental reproducibility and accuracy.

Physicochemical Properties:

  • Molecular Formula: C₁₄H₁₃N₃[8]

  • Molecular Weight: 223.27 g/mol [8]

  • Storage: For long-term stability, the compound should be stored at 2-8°C, protected from light, and under an inert atmosphere.[9]

Stock Solution Preparation: Indazole derivatives often exhibit limited aqueous solubility.[10] Therefore, a high-concentration stock solution should be prepared in an appropriate organic solvent.

  • Primary Stock Solution (10 mM): Accurately weigh the required amount of this compound and dissolve it in 100% dimethyl sulfoxide (DMSO).[11] Ensure complete dissolution by vortexing or brief sonication.

  • Working Solutions: Prepare fresh serial dilutions of the primary stock solution in the appropriate cell culture medium or assay buffer for each experiment. It is critical to ensure that the final concentration of DMSO in the assay does not exceed a level that could induce cellular toxicity or interfere with the assay components (typically ≤ 0.5%).

Part 1: Cellular Viability and Cytotoxicity Assessment

A fundamental first step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.[12][13][14]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[12][14] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product.[12][13][14] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[13][15]

Protocol: MTT Assay for Cell Viability

Materials:

  • This compound

  • Human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[16]

  • Sterile 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the 10 mM DMSO stock. A typical concentration range to test would be from 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the highest concentration of DMSO used for the test compound) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

    • Incubate the plate for an additional 4 hours at 37°C and 5% CO₂.[12][16] During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.[12][16]

    • To ensure complete dissolution of the formazan crystals, gently pipette up and down or place the plate on an orbital shaker for 15 minutes.[13]

    • Incubate the plate overnight at 37°C in a humidified incubator.[12]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[12] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[13]

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

  • Calculation of Percent Viability:

    • Percent Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • IC₅₀ Determination: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

ParameterDescription
Cell Line The specific cancer cell line used in the assay.
Seeding Density The number of cells seeded per well.
Incubation Time The duration of compound treatment.
IC₅₀ (µM) The concentration of the compound that inhibits cell viability by 50%.

Part 2: Target Engagement and Mechanism of Action

Based on the known activities of indazole derivatives, it is plausible that this compound functions by inhibiting protein kinases involved in key cancer-related signaling pathways, such as the p38 MAPK and JAK/STAT pathways.[17][18][19] Western blotting is a powerful technique to indirectly assess the target engagement of a kinase inhibitor by measuring the phosphorylation status of its downstream substrates.[20][21] A reduction in the phosphorylation of a specific substrate in response to compound treatment provides strong evidence of on-target activity.[20]

Hypothesized Signaling Pathways
  • p38 MAPK Pathway: This pathway is activated by various cellular stresses and inflammatory cytokines, playing a crucial role in inflammation, apoptosis, and cell cycle regulation.[18][22][23] The core of this pathway is a three-tiered kinase cascade involving a MAPKKK, a MAPKK (MKK3/6), and p38 MAPK.[24][25]

  • JAK/STAT Pathway: This pathway transduces signals from cytokines and growth factors to the nucleus, regulating processes like cell proliferation, differentiation, and immunity.[17][19][26][27] The pathway consists of Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins.[17][28]

p38_MAPK_Pathway cluster_1 Cytoplasm cluster_2 Nucleus Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: Simplified p38 MAPK signaling pathway.

JAK_STAT_Pathway cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer Dimerization Gene Transcription Gene Transcription STAT Dimer->Gene Transcription

Caption: Overview of the JAK/STAT signaling pathway.
Protocol: Western Blotting for Phospho-Protein Analysis

This protocol describes how to assess the effect of this compound on the phosphorylation of a key downstream target, such as STAT3 (a substrate of JAKs) or MK2 (a substrate of p38 MAPK).

Materials:

  • This compound

  • Appropriate human cell line (e.g., a line with constitutively active JAK/STAT or p38 MAPK signaling)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes[29]

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[29]

  • Primary antibodies (phospho-specific and total protein antibodies for the target of interest, e.g., anti-phospho-STAT3, anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I J 10. Data Analysis I->J

Caption: General workflow for Western blotting.
  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., based on the IC₅₀ value from the MTT assay) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[29]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[29]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[29]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[29]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.[29]

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-STAT3) or a housekeeping protein (e.g., GAPDH or β-actin).[21]

    • Quantify the band intensities using densitometry software.

Data Analysis and Interpretation
  • Normalization: Normalize the intensity of the phospho-protein band to the intensity of the total protein band for each sample.

  • Dose-Response: A dose-dependent decrease in the normalized phospho-protein signal upon treatment with this compound indicates effective target engagement and inhibition of the upstream kinase.

TreatmentConcentration (µM)Phospho-STAT3 (Normalized Intensity)Total STAT3 (Normalized Intensity)
Vehicle (DMSO)01.001.00
Compound X0.10.851.02
Compound X10.450.98
Compound X100.121.01

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its impact on cell viability and its ability to modulate specific kinase signaling pathways, researchers can build a comprehensive profile of its biological activity. Positive results from these assays, such as potent IC₅₀ values and clear evidence of on-target activity, would justify further investigation.

Subsequent steps could include more direct target engagement assays (e.g., Cellular Thermal Shift Assay - CETSA or NanoBRET™), broad-panel kinase screening to assess selectivity, and ultimately, progression to in vivo studies to evaluate efficacy and safety in preclinical models.[30][31][32][33] This structured approach is essential for advancing promising compounds like this compound through the drug discovery pipeline.

References

Application Notes & Protocols: Characterizing Novel Kinase Inhibitors Derived from 3-(m-tolyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically evaluated and approved kinase inhibitors.[1][2] 3-(m-tolyl)-1H-indazol-5-amine represents a key starting material for the synthesis of such targeted therapeutics.[3][4] This document provides a comprehensive guide to the cell-based assays essential for the preclinical characterization of a hypothetical kinase inhibitor, "IKI-1" (Indazole Kinase Inhibitor-1), derived from this indazole precursor. We present not just the procedural steps but the underlying scientific rationale, emphasizing the design of self-validating experiments to ensure data integrity. The protocols herein cover the critical stages of inhibitor characterization: assessing cellular cytotoxicity, confirming direct target engagement within the cell, and verifying the impact on downstream signaling pathways.

Introduction: From Building Block to Targeted Agent

This compound is not typically used directly in biological assays. Instead, it serves as a foundational molecular fragment for the synthesis of potent and selective kinase inhibitors.[1][3] Kinases are a major class of therapeutic targets, as their dysregulation is a hallmark of diseases like cancer.[5][6][7] The development of small molecule inhibitors against these enzymes is a cornerstone of modern drug discovery.[6][8]

This guide will use a hypothetical derivative, IKI-1, to illustrate the standard cell-based assay cascade required to validate a novel kinase inhibitor. This process is crucial for making go/no-go decisions in a drug discovery pipeline. The assays described are designed to answer three fundamental questions:

  • Does the compound affect cell viability?

  • Does the compound bind to its intended target protein in a cellular environment?

  • Does target binding lead to the desired functional outcome (i.e., inhibition of the signaling pathway)?

cluster_0 Conceptual Synthesis Start This compound Synth Multi-step Chemical Synthesis (e.g., Suzuki Coupling, Amide Bond Formation) Start->Synth Precursor End Hypothetical Kinase Inhibitor (IKI-1) Synth->End Final Compound

Figure 1: Conceptual workflow from starting material to a testable therapeutic agent.

Assay Protocol I: Assessing Cellular Potency via WST-1 Cell Viability Assay

A. Scientific Rationale

Before investigating target-specific effects, it is essential to determine the compound's general impact on cell viability and proliferation. The WST-1 assay is a robust colorimetric method for this purpose. It measures the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[9] Mitochondrial dehydrogenases in living cells cleave the tetrazolium salt WST-1 to a soluble formazan dye, producing a color change that can be quantified spectrophotometrically.[10][11] This allows for the calculation of an IC50 (half-maximal inhibitory concentration), a key measure of a compound's potency.

B. Detailed Step-by-Step Protocol

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., K562, a human chronic myeloid leukemia line) under standard conditions (37°C, 5% CO2).[1]

    • Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5 x 10³ cells/well) in 100 µL of complete culture medium.[10][11]

    • Incubate the plate for 24 hours to allow cells to adhere and resume proliferation.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of IKI-1 in 100% DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to create a range of treatment concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the cell plate and add 100 µL of the prepared compound dilutions to the respective wells.

    • Crucial Controls:

      • Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the compound-treated wells. This represents 100% cell viability.

      • Positive Control: Wells treated with a known broad-spectrum kinase inhibitor like Staurosporine to confirm assay performance.

      • Blank Control: Wells containing medium but no cells, to measure background absorbance.[10]

  • Incubation:

    • Incubate the plate for 48-72 hours under standard cell culture conditions. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.

  • WST-1 Reagent Addition and Measurement:

    • Add 10 µL of WST-1 reagent to each well.[10][11]

    • Incubate for 1-4 hours at 37°C. The optimal time depends on the metabolic rate of the cell line.

    • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan product.[10]

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of >600 nm to correct for background absorbance.[10]

C. Data Presentation and Analysis

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. An IC50 value is then determined by fitting the data to a four-parameter logistic curve.

Concentration of IKI-1Mean Absorbance (450nm)% Viability (Relative to Vehicle)
Vehicle (0 µM)1.250100%
0.01 µM1.24599.6%
0.1 µM1.15092.0%
1 µM0.75060.0%
5 µM (Hypothetical IC50) 0.625 50.0%
10 µM0.31325.0%
100 µM0.0504.0%
Table 1: Hypothetical dose-response data for IKI-1 in a WST-1 assay.

Assay Protocol II: Verifying Target Engagement with Cellular Thermal Shift Assay (CETSA)

A. Scientific Rationale

A critical step in drug development is confirming that a compound directly interacts with its intended target protein within the complex environment of a living cell.[12][13] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[14][15] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation.[14][16] By heating intact cells to various temperatures, one can generate a "melting curve" for the target protein. A shift in this curve to higher temperatures in the presence of the compound provides direct evidence of target engagement.[13][15]

cluster_workflow CETSA Experimental Workflow cluster_principle Principle of Thermal Stabilization Treat 1. Treat intact cells with Vehicle or IKI-1 Heat 2. Heat cell aliquots to a range of temperatures Treat->Heat Lyse 3. Lyse cells and separate soluble vs. aggregated proteins Heat->Lyse Detect 4. Detect remaining soluble target protein (e.g., Western Blot) Lyse->Detect Analyze 5. Plot melting curves and quantify thermal shift Detect->Analyze Unbound Unbound Target Protein Unbound_Denatured Denatured & Aggregated Unbound->Unbound_Denatured Low Temp. Bound Target Protein + IKI-1 Bound_Stable Remains Soluble Bound->Bound_Stable Low Temp.

Figure 2: Workflow and principle of the Cellular Thermal Shift Assay (CETSA).

B. Detailed Step-by-Step Protocol

  • Cell Culture and Treatment:

    • Culture cells known to express the target kinase to high confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Divide the cell suspension into two pools: one for vehicle (DMSO) treatment and one for IKI-1 treatment (e.g., at 10x the IC50 concentration to ensure target saturation).

    • Incubate at 37°C for 1 hour.

  • Thermal Challenge:

    • Aliquot the vehicle- and IKI-1-treated cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2°C increments).[12]

    • Immediately cool the tubes on ice.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or sonication. This step must be performed without detergents that would solubilize aggregated proteins.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.[16]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Detection and Analysis:

    • Normalize the total protein concentration of all supernatant samples.

    • Analyze the amount of the specific target kinase remaining in the soluble fraction using Western blotting with a target-specific antibody.

    • Quantify the band intensities from the Western blot.

    • Plot the relative amount of soluble protein against the temperature for both vehicle- and IKI-1-treated samples to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

C. Data Presentation and Analysis

A successful CETSA experiment will show a rightward shift in the melting curve for the IKI-1-treated sample compared to the vehicle control, indicating stabilization.

TreatmentTemperature (°C)Relative Soluble Protein (%)
Vehicle48100
Vehicle5085
Vehicle52 (Tm) 50
Vehicle5420
Vehicle565
IKI-1 52100
IKI-1 5490
IKI-1 56 (Tm) 50
IKI-1 5815
IKI-1 605
Table 2: Hypothetical CETSA data showing a 4°C thermal shift (ΔTm) for the target kinase upon treatment with IKI-1.

Assay Protocol III: Downstream Pathway Modulation via Western Blotting

A. Scientific Rationale

Confirming that IKI-1 binds its target is essential, but it is equally important to demonstrate that this binding event leads to the desired biological outcome: inhibition of the kinase's enzymatic activity. This is assessed by measuring the phosphorylation status of a known downstream substrate of the target kinase. A potent and specific inhibitor should decrease the phosphorylation of this substrate in a dose-dependent manner. Western blotting is the gold-standard technique for this analysis.

cluster_pathway Hypothetical Kinase Signaling Pathway Upstream Upstream Signal (e.g., Growth Factor) Target Target Kinase Upstream->Target Activates Substrate Substrate Protein Target->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response IKI IKI-1 IKI->Target Inhibits

Figure 3: Diagram of IKI-1 inhibiting a target kinase and blocking downstream substrate phosphorylation.

B. Detailed Step-by-Step Protocol

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of IKI-1 (e.g., from 0.1x to 10x the IC50 value) for a short duration (e.g., 2-4 hours).

    • Include a vehicle (DMSO) control.

    • Wash the cells with ice-cold PBS and lyse them directly in the plate using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The latter are critical to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the downstream substrate (e.g., anti-Phospho-Substrate).

    • After washing, incubate the membrane with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

    • Crucial Controls: After detecting the phospho-protein, strip the membrane and re-probe with an antibody against the total amount of the substrate protein. This demonstrates that the observed decrease in phosphorylation is due to kinase inhibition, not a decrease in the total amount of substrate protein. Also, probe for a housekeeping protein (e.g., GAPDH or β-actin) to confirm equal protein loading across all lanes.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Quantify the band intensities and normalize the phospho-substrate signal to the total substrate signal for each treatment condition.

D. Data Interpretation

The results should demonstrate a dose-dependent decrease in the level of the phosphorylated substrate in cells treated with IKI-1, with minimal change in the total substrate or housekeeping protein levels. This provides strong evidence that IKI-1 is functionally inhibiting its target kinase within the cell.

Conclusion

The systematic application of this assay cascade—progressing from general cytotoxicity to specific target engagement and functional pathway modulation—provides a robust framework for the preclinical characterization of novel kinase inhibitors derived from precursors like this compound. Each assay is a self-validating system when performed with the appropriate controls, ensuring the generation of reliable and reproducible data. This rigorous, evidence-based approach is fundamental to identifying promising therapeutic candidates for further development.

References

Application Notes and Protocols for Kinase Screening with 3-(m-tolyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved and investigational protein kinase inhibitors.[1][2] This document provides a comprehensive technical guide for the initial characterization of novel indazole-containing compounds, using 3-(m-tolyl)-1H-indazol-5-amine as a representative starting point for a kinase inhibitor discovery campaign. We present a strategic, multi-step screening cascade designed to efficiently identify and characterize the kinase targets of such compounds. Detailed, field-proven protocols for a luminescence-based primary screen and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based secondary screen are provided, along with guidelines for data analysis and interpretation. This guide is intended to equip researchers with the necessary methodologies to robustly evaluate the potential of new chemical entities as kinase inhibitors.

Introduction: The Indazole Scaffold in Kinase Inhibitor Discovery

Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of substrate proteins.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[1][2] Small molecule kinase inhibitors have revolutionized the treatment of various cancers, and significant research efforts are focused on the discovery of new inhibitors with improved potency and selectivity.[2]

The indazole moiety has emerged as a highly successful pharmacophore in the design of kinase inhibitors.[1][2] Several FDA-approved drugs, such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor), feature an indazole core.[2][3] This scaffold is adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature exploited in the design of ATP-competitive inhibitors.[3]

Given the proven track record of the indazole scaffold, novel derivatives such as this compound represent promising starting points for the development of new kinase-targeted therapies. The initial and most critical step in this process is to identify which of the over 500 human kinases are inhibited by the compound. This is achieved through a systematic screening process, or "cascade," which progressively narrows down the potential targets and characterizes the inhibitor's potency and selectivity.

The Kinase Inhibitor Screening Cascade

A typical kinase inhibitor screening workflow is designed to efficiently sift through a large number of possibilities to identify the most promising drug candidates.[4] The process begins with a broad primary screen, followed by more focused secondary and tertiary assays to confirm activity, determine potency, and assess selectivity.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary Screening cluster_3 Lead Optimization Primary High-Throughput Screen (HTS) (e.g., ADP-Glo™ Assay) Single concentration (1-10 µM) Large kinase panel Confirmation Re-test active compounds from primary screen Primary->Confirmation Identify 'Hits' IC50 IC50 Determination (e.g., LanthaScreen™ TR-FRET) 10-point dose-response curve Confirmation->IC50 Confirm activity Selectivity Selectivity Profiling Test against related kinases IC50->Selectivity Quantify potency Cellular Cell-based Assays Target engagement & functional effects Selectivity->Cellular Assess selectivity SAR Structure-Activity Relationship (SAR) Medicinal chemistry Cellular->SAR Validate in cellular context SAR->Primary Synthesize & screen new analogs G cluster_downstream Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SRC Src VEGFR2->SRC Inhibitor 3-(m-tolyl)-1H- indazol-5-amine Inhibitor->VEGFR2 Inhibits Phosphorylation RAF RAF PLCg->RAF AKT Akt PI3K->AKT FAK FAK SRC->FAK MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation eNOS eNOS AKT->eNOS Survival Survival AKT->Survival Permeability Permeability eNOS->Permeability Migration Migration FAK->Migration

References

Application Notes and Protocols for 3-(m-tolyl)-1H-indazol-5-amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties. In oncology, indazole derivatives have gained prominence as potent inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1][2] Several FDA-approved anti-cancer drugs, such as axitinib and pazopanib, feature an indazole core, underscoring the clinical relevance of this heterocyclic motif. These agents typically function by targeting receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression.[2] The 1H-indazole-3-amine moiety, in particular, has been identified as an effective hinge-binding fragment for various kinases, making it a valuable starting point for the design of novel kinase inhibitors.[1]

This document provides a detailed guide for the investigation of 3-(m-tolyl)-1H-indazol-5-amine , a specific indazole derivative, in the context of cancer cell line studies. While direct experimental data for this particular compound is limited in publicly available literature, this guide will extrapolate from studies on structurally related indazole analogs to provide a robust framework for its evaluation. Researchers should consider the following protocols and theoretical background as a starting point for their investigations, with the understanding that the precise biological activity and mechanism of action of this compound must be determined empirically.

Hypothesized Mechanism of Action and Cellular Targets

Based on the known activities of other 3-substituted indazole derivatives, this compound is postulated to exert its anticancer effects through one or more of the following mechanisms:

  • Kinase Inhibition: The indazole scaffold is a common feature in inhibitors of various kinases, including but not limited to Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Polo-like Kinase 4 (PLK4).[2] Inhibition of these kinases can disrupt signaling pathways essential for tumor growth, angiogenesis, and cell cycle progression.

  • Induction of Apoptosis: Many indazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of key apoptosis-regulating proteins, such as the Bcl-2 family members (e.g., increasing pro-apoptotic Bax and decreasing anti-apoptotic Bcl-2) and activating caspases.[3]

  • Cell Cycle Arrest: Disruption of the normal cell cycle is a hallmark of cancer. Certain indazole compounds have been demonstrated to cause cell cycle arrest at specific phases, such as G0/G1 or G2/M, thereby preventing cancer cell proliferation.[4][5] This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, leading to apoptosis and cell cycle arrest.

putative_moa cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibition MDM2 MDM2 AKT->MDM2 Inhibition mTOR->Proliferation Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Bax Bax (Pro-apoptotic) Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis p53 p53 p53->Bax Activation p53->MDM2 Inhibition p21 p21 p53->p21 Activation CyclinCDK Cyclin/CDK Complexes p21->CyclinCDK Inhibition G1S_Arrest G1/S Arrest p21->G1S_Arrest Indazole 3-(m-tolyl)-1H- indazol-5-amine Indazole->RTK Indazole->PI3K Inhibition Indazole->p53 Stabilization?

Caption: Putative mechanism of action for this compound.

Quantitative Data for Representative Indazole Derivatives

The following table summarizes the in vitro antiproliferative activity of various indazole derivatives against different cancer cell lines to provide a reference for the potential potency of this compound.

Compound IDCancer Cell LineCancer TypeIC50/GI50 (µM)Reference
Compound 6o K562Chronic Myeloid Leukemia5.15[1][3]
Compound 2f 4T1Breast Cancer0.23 - 1.15[6]
Compound 3b WiDrColorectal Carcinoma27.20[7]
Compound 1c K562Chronic Myeloid LeukemiaMean GI50: 1.90[4]
Compound K22 MCF-7Breast Cancer1.3[2]

Experimental Protocols

The following are detailed protocols for essential in vitro assays to characterize the anticancer activity of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after treatment with the test compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, K562, PC-3, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO concentration should be consistent across all wells, typically ≤ 0.5%).

  • Incubation: Incubate the plate for 48-72 hours (or a desired time course).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well cell culture plates

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Analyze the DNA content by flow cytometry. Use software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and quantify the percentage of cells in each phase.

Western Blotting for Protein Expression Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p53, p21, Cyclin D1, CDK4, phospho-Akt, total-Akt)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound, wash with ice-cold PBS, and lyse in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an ECL substrate. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental Workflow Visualization

The following diagram outlines a general workflow for the in vitro evaluation of this compound.

experimental_workflow Start Start: Obtain This compound PrepareStock Prepare Stock Solution (in DMSO) Start->PrepareStock MTT MTT Assay (Determine IC50) PrepareStock->MTT CellCulture Culture Selected Cancer Cell Lines CellCulture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis Use IC50 values CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle Use IC50 values WesternBlot Western Blotting (Protein Expression) Apoptosis->WesternBlot Confirm mechanism CellCycle->WesternBlot Confirm mechanism DataAnalysis Data Analysis and Interpretation WesternBlot->DataAnalysis Conclusion Conclusion and Future Directions DataAnalysis->Conclusion

Caption: General workflow for in vitro anticancer drug evaluation.

Conclusion and Future Directions

The indazole scaffold is a cornerstone in the development of targeted cancer therapies. This compound represents a promising candidate for investigation due to its structural similarity to known anticancer agents. The protocols and theoretical framework provided herein offer a comprehensive guide for researchers to initiate the evaluation of this compound. Initial studies should focus on determining its IC50 values across a panel of cancer cell lines. Subsequent mechanistic studies, including apoptosis and cell cycle analysis, will be crucial to elucidate its mode of action. Further investigation into its specific kinase inhibition profile and in vivo efficacy in preclinical models will be essential to fully realize its therapeutic potential.

References

Application Notes and Protocols: 3-(m-tolyl)-1H-indazol-5-amine as a Research Chemical in Kinase Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Inhibitor Design

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a cornerstone in modern medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and capacity for forming key hydrogen bond interactions have rendered it a "privileged scaffold" in the design of targeted therapeutics.[3] A multitude of indazole-containing molecules have demonstrated potent pharmacological activities, with several reaching clinical approval as anticancer agents.[3] These compounds frequently function as inhibitors of protein kinases, a large family of enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

3-(m-tolyl)-1H-indazol-5-amine is a research chemical that embodies the key structural features of this important class of molecules. The 3-aryl substitution is a common motif in potent kinase inhibitors, often occupying the hydrophobic pocket of the ATP-binding site. The 5-amino group provides a crucial interaction point, potentially forming hydrogen bonds with the hinge region of the kinase. This guide provides a comprehensive overview of the potential applications of this compound as a tool for kinase research, including detailed protocols for its characterization and a plausible synthetic route.

Postulated Mechanism of Action: Targeting Receptor Tyrosine Kinases

Based on extensive structure-activity relationship (SAR) studies of analogous indazole derivatives, this compound is hypothesized to function as a competitive inhibitor at the ATP-binding site of several oncogenic receptor tyrosine kinases (RTKs). The indazole core is predicted to form hydrogen bonds with the kinase hinge region, while the meta-tolyl group occupies a hydrophobic pocket. Key putative targets include, but are not limited to, AXL, VEGFR-2, and c-MET, all of which are implicated in tumor progression, angiogenesis, and metastasis.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth_Factor Growth Factor (e.g., GAS6, VEGF, HGF) RTK Receptor Tyrosine Kinase (AXL, VEGFR-2, c-MET) Growth_Factor->RTK Binds P_Group P RTK->P_Group Autophosphorylation ATP ATP ATP->RTK Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) P_Group->Downstream_Signaling Activates Cellular_Response Cellular Response (Proliferation, Migration, Angiogenesis) Downstream_Signaling->Cellular_Response Promotes Indazole_Inhibitor This compound Indazole_Inhibitor->RTK Blocks ATP Binding

Figure 1: Postulated mechanism of action for this compound.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction. This approach allows for the late-stage introduction of the tolyl group, making it amenable to the generation of a diverse library of analogues for SAR studies.

Synthetic Scheme:

Synthesis_Workflow Start 5-Nitro-1H-indazole Step1 Protection (Boc)₂O, DMAP Start->Step1 Intermediate1 1-Boc-5-nitro-1H-indazole Step1->Intermediate1 Step2 Iodination (e.g., NIS, LiHMDS) Intermediate1->Step2 Intermediate2 1-Boc-3-iodo-5-nitro-1H-indazole Step2->Intermediate2 Step3 Suzuki Coupling (m-tolylboronic acid, Pd catalyst) Intermediate2->Step3 Intermediate3 1-Boc-5-nitro-3-(m-tolyl)-1H-indazole Step3->Intermediate3 Step4 Reduction (e.g., SnCl₂·2H₂O) Intermediate3->Step4 Intermediate4 1-Boc-3-(m-tolyl)-1H-indazol-5-amine Step4->Intermediate4 Step5 Deprotection (e.g., TFA or HCl) Intermediate4->Step5 Final_Product This compound Step5->Final_Product

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols provide a framework for characterizing the biochemical and cellular activity of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and high-throughput method for quantifying kinase activity.

Principle: A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled substrate (acceptor) are used. Kinase-mediated phosphorylation of the substrate brings the donor and acceptor into close proximity, allowing for FRET upon excitation. The TR-FRET signal is proportional to kinase activity.

Materials:

  • Recombinant human kinases (e.g., AXL, VEGFR-2, c-MET)

  • ULight™-labeled peptide substrate specific for the kinase of interest

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop/Detection buffer (Kinase buffer containing EDTA and Eu-labeled antibody)

  • 384-well white microplates

  • TR-FRET-capable plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a 2X enzyme solution in kinase reaction buffer and add 2.5 µL to each well.

  • Prepare a 2X substrate/ATP solution in kinase reaction buffer and add 5 µL to each well to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of stop/detection buffer to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Read the plate on a TR-FRET-capable reader (excitation: 320 or 340 nm, emission: 615 nm and 665 nm).

  • Calculate the TR-FRET ratio (665 nm/615 nm) and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Protocol 2: Cellular Proliferation Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.[1][4]

Materials:

  • Cancer cell lines known to be dependent on AXL, VEGFR-2, or c-MET signaling (e.g., A549, HUVEC, MKN-45)

  • Cell culture medium and supplements

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled 96-well or 384-well plates

  • Luminometer

Procedure:

  • Seed cells in opaque-walled multiwell plates at a predetermined optimal density and allow them to adhere overnight.[2]

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the overnight culture medium from the cells and add the medium containing the diluted compound. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plates for 72 hours under standard cell culture conditions.

  • Equilibrate the plates to room temperature for 30 minutes.[5]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[2]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[5]

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.[5]

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Protocol 3: Western Blot Analysis of Target Phosphorylation

This protocol allows for the direct assessment of the inhibitor's effect on the phosphorylation status of the target kinase and its downstream effectors.

Materials:

  • Cancer cell lines and culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-AXL, anti-total-AXL, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).

  • If necessary, stimulate the signaling pathway with the appropriate growth factor (e.g., Gas6 for AXL) for a short period before lysis.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Interpretation and Expected Outcomes

AssayParameter MeasuredExpected Outcome with this compound
TR-FRET Kinase Assay IC₅₀ (Half-maximal inhibitory concentration)A potent inhibitor will exhibit a low nanomolar to micromolar IC₅₀ value against the target kinase.
CellTiter-Glo® Assay GI₅₀ (Half-maximal growth inhibition)A cell-permeable and active compound will reduce the viability of kinase-dependent cell lines with a low micromolar GI₅₀ value.
Western Blot Phosphorylation StatusA selective inhibitor will show a dose-dependent decrease in the phosphorylation of the target kinase and its downstream substrates.

Conclusion

This compound is a valuable research chemical for the investigation of kinase-driven signaling pathways in cancer and other diseases. Its structural features suggest a high probability of activity against key oncogenic kinases such as AXL, VEGFR-2, and c-MET. The protocols outlined in this guide provide a robust framework for researchers to elucidate the specific targets and cellular effects of this compound, thereby contributing to the broader understanding of kinase biology and the development of novel targeted therapies.

References

Application Notes and Protocols: 3-(m-tolyl)-1H-indazol-5-amine for Drug Discovery Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Many indazole-containing molecules have demonstrated potent therapeutic activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects.[1] As of 2023, more than 40 indazole-based therapeutics were either in clinical use or undergoing clinical trials, underscoring the scaffold's significance.[1]

3-(m-tolyl)-1H-indazol-5-amine is a key heterocyclic building block that serves as a crucial starting material for the synthesis of these complex therapeutic agents.[2] Its structure is particularly relevant for the development of kinase inhibitors, a major class of cancer therapeutics.[2] The 1H-indazole-3-amine moiety is known to be an effective "hinge-binding" fragment, enabling high-affinity interactions with the ATP-binding site of many protein kinases.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the sourcing, handling, quality control, and practical application of this compound. The protocols and insights herein are designed to ensure experimental reproducibility and to accelerate the discovery of novel therapeutics.

Reagent Overview and Sourcing

Physicochemical and Handling Properties

Proper identification and storage are paramount for maintaining the integrity of this reagent. The key properties are summarized below.

PropertyValueSource(s)
CAS Number 1175793-77-7[2][3][4]
Molecular Formula C₁₄H₁₃N₃[2][4]
Molecular Weight 223.27 g/mol [2][4]
Appearance Brown solid / powder (based on related compounds)[5]
Purity Typically ≥95%[2][3]
Long-Term Storage 2-8°C, in a dark place under an inert atmosphere.[2][4]
Recommended Suppliers

This reagent is intended for research and development use only and must be handled by technically qualified individuals.[6] The following suppliers have been identified as sources for this compound. Purity and availability should be confirmed with the specific vendor at the time of order.

SupplierCAS NumberPurity SpecificationNotes
AK Scientific, Inc. 1175793-77-795%Provides detailed Safety Data Sheet (SDS).[3]
BLDpharm 1175793-77-7Not specifiedLists compound for research use.[4]
MySkinRecipes 1175793-77-7≥95%Notes use as a key starting material for kinase inhibitors.[2]

Safety, Handling, and Storage Protocols

Hazard Identification

Based on available safety data sheets for this compound and structurally related indazoles, this compound is classified with the following hazards.[3][7]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • The parent compound, 1H-Indazol-5-amine, is also noted as being harmful if swallowed.[8]

Recommended Handling Protocol

Adherence to proper laboratory procedure is essential to minimize exposure and ensure safety.

  • Engineering Controls: Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3][7]

  • Avoid Inhalation: Do not breathe dust or particulates.[3] Minimize dust generation during weighing and transfer by using careful technique.

  • Prevent Contact: Avoid all contact with skin and eyes. In case of accidental contact, follow the first-aid measures outlined in the SDS.[5][7]

  • Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[3]

Storage and Stability

To ensure the long-term integrity and reactivity of the compound, the following storage conditions are critical.

  • Container: Store in a tightly sealed container to prevent moisture absorption and contamination.[3][7]

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).[2][4]

  • Temperature & Light: Keep in a cool, dry, and dark place, such as a refrigerator designated for chemicals, at 2-8°C.[2][4]

Quality Control and Characterization

Rationale: The success and reproducibility of a synthetic campaign or biological assay are directly dependent on the quality of the starting materials. Verifying the identity, purity, and integrity of each new batch of this compound is a non-negotiable step in the research workflow.

QC_Workflow cluster_qc Quality Control Protocol start Receive Reagent Lot visual Visual Inspection (Color, Form) start->visual prep Sample Preparation (Dissolve in appropriate solvent, e.g., DMSO-d6) visual->prep hplc HPLC/UPLC Analysis (Purity Assessment >95%) prep->hplc lcms LC-MS Analysis (Mass Verification, m/z = 224.12 [M+H]⁺) prep->lcms nmr ¹H-NMR Analysis (Structural Confirmation) prep->nmr decision Lot Meets Specifications? hplc->decision lcms->decision nmr->decision release Release for R&D Use decision->release Yes reject Reject Lot / Contact Supplier decision->reject No

Caption: Standard workflow for quality control of incoming this compound.

Standard QC Protocol
  • Visual Inspection: Confirm the material is a solid and note its color.

  • Solubility Test: Determine a suitable solvent for analysis (e.g., DMSO, DMF, or Methanol).

  • Purity Analysis (HPLC):

    • Prepare a stock solution of the compound at ~1 mg/mL.

    • Inject onto a reverse-phase C18 column.

    • Run a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

    • Monitor at 254 nm and 280 nm. The primary peak should account for ≥95% of the total integrated peak area.

  • Identity Verification (LC-MS):

    • Utilize the same LC method as above, coupled to a mass spectrometer.

    • Confirm the presence of the expected molecular ion peak. For this compound (C₁₄H₁₃N₃), the expected mass for the protonated molecule [M+H]⁺ is approximately 224.12.

  • Structural Confirmation (¹H-NMR):

    • Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire a proton NMR spectrum. The spectrum should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons on the indazole and tolyl rings, the amine protons, the indazole NH proton, and the methyl group protons.

Applications in Medicinal Chemistry

Synthetic Utility

The primary value of this compound lies in its utility as a versatile synthetic intermediate. Its structure contains two key reactive sites for elaboration into a diverse chemical library for structure-activity relationship (SAR) studies.

  • The 5-Amino Group: This primary amine is an excellent nucleophile and a key functional handle. It readily participates in reactions such as amide bond formation, sulfonamide formation, reductive amination, and urea/thiourea formation, allowing for the exploration of the "solvent-front" region of many kinase active sites.

  • The N1-Indazole Nitrogen: The nitrogen at the 1-position of the indazole ring can be alkylated or arylated under appropriate basic conditions, enabling modification of the scaffold's physicochemical properties and vectoral exit from the core.

Derivatization cluster_core Synthetic Elaboration Pathways core This compound (Core Scaffold) amide Amide Coupling (R-COOH) core->amide 5-NH₂ site sulfonamide Sulfonylation (R-SO₂Cl) core->sulfonamide 5-NH₂ site urea Urea Formation (R-NCO) core->urea 5-NH₂ site alkylation N1-Alkylation (R-X, Base) core->alkylation N1-H site lib Diverse Chemical Library for SAR Studies amide->lib sulfonamide->lib urea->lib alkylation->lib

Caption: Potential derivatization points on the core scaffold for library synthesis.

Representative Experimental Protocols

Disclaimer: The following protocols are provided as representative examples to illustrate the utility of this compound. Specific conditions, reagents, and purification methods may require optimization for each unique target molecule.

Protocol: Amide Coupling to Synthesize a Kinase Inhibitor Precursor

This protocol describes a standard amide coupling reaction using HATU, a common peptide coupling reagent.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq.) in anhydrous DMF (0.1 M).

    • In a separate vial, dissolve the carboxylic acid of interest (1.1 eq.) and HATU (1.2 eq.) in anhydrous DMF.

  • Reaction Setup:

    • Place the indazole solution in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (3.0 eq.), to the flask and stir for 5 minutes.

    • Add the pre-mixed carboxylic acid/HATU solution dropwise to the stirring indazole solution at room temperature.

  • Monitoring:

    • Let the reaction stir at room temperature for 4-16 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup and Purification:

    • Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield the desired amide.

Protocol: General In Vitro Kinase Assay (Luminescence-Based)

This protocol outlines a general method for screening the newly synthesized compound against a target protein kinase.

Screening_Workflow cluster_screening Synthesis to Screening Workflow start Start with This compound synth Synthesize Derivative (e.g., Amide Coupling) start->synth purify Purify & Characterize (HPLC, LC-MS, NMR) synth->purify stock Prepare DMSO Stock (e.g., 10 mM) purify->stock dispense Dispense Compound Dilutions stock->dispense assay_prep Prepare Assay Plate (384-well, white) assay_prep->dispense add_reagents Add Kinase, Substrate, & ATP dispense->add_reagents incubate Incubate at RT add_reagents->incubate add_detection Add ATP Detection Reagent (e.g., Kinase-Glo®) incubate->add_detection read Read Luminescence add_detection->read analyze Data Analysis (Calculate % Inhibition, Plot IC₅₀ Curve) read->analyze result Identify Potent Inhibitors analyze->result

References

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges with 3-(m-tolyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(m-tolyl)-1H-indazol-5-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and may be encountering challenges related to its solubility. As a specialized indazole derivative, this molecule holds significant potential in various research applications, particularly in kinase inhibitor development and broader medicinal chemistry programs. However, its structural characteristics—a rigid heterocyclic core combined with a lipophilic m-tolyl group—can present significant hurdles in achieving desired concentrations in aqueous and organic solvent systems.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these solubility issues. The information herein is curated to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions in your experimental design.

I. Troubleshooting Guide: Addressing Common Solubility Issues

This section is formatted as a series of common problems and their potential solutions, grounded in the physicochemical properties of indazole derivatives.

Problem 1: My this compound won't dissolve in aqueous buffers for my biological assay.

Underlying Cause: The insolubility of this compound in neutral aqueous solutions is a primary challenge. The parent compound, 1H-indazol-5-amine, exhibits very low aqueous solubility (approximately 17.9 µg/mL at pH 7.4), and the addition of the m-tolyl group further increases its lipophilicity, likely decreasing aqueous solubility even more.[1][2] At physiological pH, the amine group may be only partially protonated, limiting its contribution to solubility.

Solutions:

  • pH Adjustment: The presence of a basic amine group (at position 5) and an acidic proton on the indazole nitrogen means the compound's solubility is highly pH-dependent.[3][4]

    • Acidification: Lowering the pH of the buffer will protonate the 5-amino group, forming a more soluble salt in situ. Try titrating your buffer with small aliquots of dilute HCl (e.g., 0.1 M) to a pH of 3-5. Always check the pH tolerance of your assay system.

    • Alkalinization: Raising the pH will deprotonate the indazole N-H, forming a phenoxide-like anion, which could also increase solubility. However, this is generally less effective for amine-containing compounds and may not be compatible with biological assays.

  • Co-solvents: For in vitro assays, the use of a small percentage of an organic co-solvent is a common and effective strategy.

    • DMSO: Dimethyl sulfoxide (DMSO) is an excellent solvent for many poorly soluble compounds. Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) and then dilute it into your aqueous buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid artifacts.

    • Ethanol or other alcohols: If DMSO is incompatible with your system, ethanol, methanol, or isopropanol can be used. Be mindful of their potential effects on protein structure and cell viability.

  • Use of Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization by forming micelles that encapsulate the hydrophobic compound.

    • Tween® 20 or Triton™ X-100 at concentrations of 0.01-0.1% can be effective. As with co-solvents, verify the compatibility with your specific assay.

Problem 2: I'm observing precipitation of the compound when I dilute my DMSO stock solution into an aqueous buffer.

Underlying Cause: This is a common issue when the aqueous buffer does not have sufficient solubilizing capacity for the compound at the desired final concentration. The compound is highly soluble in the DMSO stock but crashes out when the solvent environment becomes predominantly aqueous.

Solutions:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound.

  • Increase the Co-solvent Percentage: If your assay can tolerate it, slightly increasing the final percentage of DMSO may keep the compound in solution.

  • Pluronic® F-68: This is a non-ionic block copolymer surfactant that is very effective at preventing the precipitation of poorly soluble compounds from DMSO stocks into aqueous media. It is often used in cell culture applications for this purpose. Prepare the aqueous buffer with 0.05-0.1% Pluronic® F-68 before adding the DMSO stock.

  • Two-Step Dilution: Instead of a single large dilution, try a serial dilution. For example, dilute the 10 mM DMSO stock to 1 mM in a 50:50 DMSO:buffer solution, and then further dilute that into the final aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.

Problem 3: I need to prepare a formulation for in vivo studies, and high concentrations of DMSO are not acceptable.

Underlying Cause: For animal studies, the formulation must be biocompatible and non-toxic. High concentrations of organic solvents can cause local irritation and systemic toxicity.

Solutions:

  • Salt Formation: This is a key strategy for improving the aqueous solubility and bioavailability of ionizable drugs.[5]

    • Prepare the hydrochloride (HCl) or other pharmaceutically acceptable salt of this compound. This can be done by reacting the free base with a stoichiometric amount of the corresponding acid in a suitable solvent, followed by isolation of the salt. A well-formed salt can dramatically improve aqueous solubility.

  • Amorphous Solid Dispersions: This technique involves dispersing the compound in a polymeric carrier in an amorphous state.[4] The lack of a crystal lattice reduces the energy required for dissolution.

    • Common carriers include polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and hydroxypropyl methylcellulose (HPMC).

    • This is an advanced formulation technique that typically requires specialized equipment like a spray dryer or hot-melt extruder.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their apparent aqueous solubility.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, safe excipient for parenteral and oral formulations.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: For most laboratory applications, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-50 mM). The compound is expected to have good solubility in DMSO. Store the stock solution at -20°C or -80°C, protected from light.[6][7]

Q2: Can I heat the solution to aid dissolution?

A2: Gentle warming (e.g., to 37-40°C) and sonication can be used to aid the dissolution of this compound in organic solvents like DMSO or ethanol. However, be cautious about the thermal stability of the compound. Avoid aggressive heating, especially in aqueous solutions, as it may lead to degradation. Always perform a small-scale test first.

Q3: How does the pH of a solution affect the solubility of this compound?

A3: The solubility of this compound is expected to be highly pH-dependent due to its ionizable groups.

  • In acidic conditions (pH < pKa of the amine): The 5-amino group will be protonated (forming -NH3+), which should significantly increase aqueous solubility.

  • In neutral conditions: The compound will be predominantly in its neutral, free base form, which is expected to have very low aqueous solubility.

  • In basic conditions (pH > pKa of the indazole N-H): The indazole nitrogen will be deprotonated, forming an anion, which may increase solubility, but likely to a lesser extent than acidification.

The relationship can be visualized as follows:

G cluster_pH pH Scale cluster_solubility Expected Solubility Low_pH Acidic pH (e.g., 2-4) High_Sol Higher Solubility (Protonated Amine) Low_pH->High_Sol Favors Neutral_pH Neutral pH (e.g., 7.4) Low_Sol Low Solubility (Neutral Molecule) Neutral_pH->Low_Sol Favors High_pH Basic pH (e.g., 9-11) Mod_Sol Moderate Solubility (Deprotonated Indazole) High_pH->Mod_Sol Favors

Caption: pH effect on this compound solubility.

Q4: What are the storage recommendations for this compound?

A4: Based on supplier recommendations for similar compounds, this compound should be stored at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[6][7] This suggests that the compound may be sensitive to oxidation or degradation over time, especially if exposed to light and air.

III. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a standard stock solution for use in in vitro assays.

Materials:

  • This compound (MW: 223.27 g/mol )

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM solution, you will need: Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 223.27 g/mol = 0.00223 g = 2.23 mg

  • Weigh the compound: Accurately weigh out 2.23 mg of this compound and place it in a clean, dry vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex for 1-2 minutes.

  • Aid dissolution (if necessary): If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visual inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay

Objective: To determine the apparent solubility of the compound in a specific aqueous buffer.

Workflow Diagram:

G A Prepare 10 mM stock in 100% DMSO B Add stock to buffer in 96-well plate (serial dilution) A->B C Incubate at RT (e.g., 2 hours) with shaking B->C D Filter plate to remove precipitate C->D E Analyze filtrate by LC-MS/MS or UV-Vis D->E F Quantify concentration against a standard curve E->F G Determine highest concentration that remains in solution F->G

References

Technical Support Center: Stability of 3-(m-tolyl)-1H-indazol-5-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for 3-(m-tolyl)-1H-indazol-5-amine. As a valued member of the scientific community, you are likely working with this compound in various experimental settings. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability of this compound in solution. Our goal is to empower you with the knowledge to anticipate potential stability issues, design robust experiments, and ensure the integrity of your results. This document is structured in a question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in solution?

Based on the chemical structure of this compound, which features an indazole core and an aromatic amine, several degradation pathways should be considered.[1] These are primarily driven by factors such as light, pH, temperature, and the presence of oxidizing agents.

  • Photodegradation: Indazole derivatives are known to be susceptible to photochemical reactions. A common degradation pathway is the phototransposition of the indazole ring to a more stable benzimidazole structure, particularly under UVB or UVA irradiation.[1][2][3] This rearrangement is believed to proceed from the excited state of the 2H-tautomer of the indazole.[1][2][3]

  • Oxidative Degradation: The indazole ring and the aromatic amine group can be susceptible to oxidation.[1][4][5][6] In experimental settings, this can be triggered by atmospheric oxygen, reactive oxygen species generated by other components in the solution, or the use of oxidizing agents like hydrogen peroxide.[1][7]

  • Hydrolytic Degradation: The stability of this compound is likely pH-dependent. Both acidic and basic conditions can promote hydrolysis.[1] The aromatic amine group's protonation state will change with pH, which can influence its reactivity and stability.[8][9]

  • Thermal Degradation: Exposure of the solution to elevated temperatures can lead to thermal decomposition.[1][10][11] The rate of degradation is typically accelerated at higher temperatures.

Q2: I'm observing a loss of my compound in solution over time, even when stored in the dark. What could be the cause?

If you are observing degradation in the absence of light, the primary suspects are hydrolysis, oxidation, or thermal degradation.

  • pH-Dependent Hydrolysis: The pH of your solution is a critical factor. Aromatic amines can be less stable in acidic conditions.[12] It is crucial to measure and control the pH of your stock solutions and experimental buffers.

  • Oxidation: Even without the addition of strong oxidizing agents, dissolved oxygen in your solvent can contribute to slow degradation over time. This is particularly relevant for long-term storage.

  • Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers or trace metal ions, can catalyze degradation. Always use high-purity, fresh solvents.

To troubleshoot this, we recommend performing a systematic study by preparing the solution in buffers of different pH values (e.g., pH 3, 7, 9) and storing them at a controlled temperature. Analyzing the samples at various time points will help identify the pH range where your compound is most stable.

Q3: My solution of this compound changes color upon exposure to light. What is happening?

Color change is a strong indicator of a chemical transformation, most likely photodegradation. As mentioned in Q1, indazoles can rearrange to benzimidazoles upon UV exposure.[1][2][3] This structural change alters the chromophore and, consequently, the color of the solution.

To mitigate this, always protect solutions of this compound from light by using amber vials or wrapping containers with aluminum foil. When working on the bench, minimize exposure to ambient light. For photosensitive experiments, consider using red light conditions.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to identifying and resolving stability issues.

Issue 1: Inconsistent results in biological assays.

Potential Cause: Degradation of the compound in the assay medium.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent biological assay results.

Issue 2: Appearance of unknown peaks in HPLC analysis of the stored solution.

Potential Cause: Formation of degradation products.

Troubleshooting and Identification:

  • Characterize the Degradants: Use LC-MS to obtain the mass of the unknown peaks. This can provide initial clues about the nature of the degradation (e.g., an increase in mass might suggest oxidation, while no change in mass could indicate isomerization).

  • Perform a Forced Degradation Study: Intentionally degrade the compound under controlled stress conditions (acid, base, peroxide, heat, light) to generate the degradation products.[7][13][14] This will help in confirming the identity of the unknown peaks observed in your stored samples.

  • Develop a Stability-Indicating Method: The forced degradation study will also help in developing an HPLC method that can separate the parent compound from all potential degradation products, which is crucial for accurate quantification.[14]

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol outlines the best practices for preparing and storing stock solutions of this compound to maximize stability.

  • Solvent Selection:

    • Use high-purity, anhydrous solvents such as DMSO or DMF.

    • Avoid solvents that may contain reactive impurities (e.g., old bottles of THF or diethyl ether can contain peroxides).

  • Preparation:

    • Weigh the compound accurately in a clean, dry vial.

    • Add the solvent to the desired concentration.

    • If necessary, gently warm the solution to aid dissolution, but avoid excessive heat.

    • Once dissolved, cool the solution to room temperature.

  • Storage:

    • Store the stock solution in amber glass vials to protect it from light.

    • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

    • Before use, allow the aliquot to thaw completely and equilibrate to room temperature. Mix well by vortexing before taking a sample.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to understand the stability profile of this compound.[7][13][14]

Stress Conditions:

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HClRoom Temp & 60°C24, 48, 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temp & 60°C24, 48, 72 hours
Oxidation 3% H₂O₂Room Temp24, 48, 72 hours
Thermal Degradation 80°C (in solution)-24, 48, 72 hours
Photodegradation UV light (254 nm and 365 nm)Room Temp24, 48, 72 hours

Methodology:

  • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For each stress condition, mix the compound solution with the stressor in a 1:1 ratio.

  • For the thermal and photodegradation studies, use the compound solution directly.

  • At each time point, take an aliquot of the stressed sample.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all samples by a suitable analytical method, such as HPLC with UV detection, to determine the percentage of the parent compound remaining and to profile the degradation products.

Caption: Workflow for a forced degradation study.

Summary of Stability Considerations

ParameterPotential IssueRecommended Action
Light Photodegradation (e.g., rearrangement to benzimidazole)Protect solutions from light using amber vials or foil.
pH Acid or base-catalyzed hydrolysisDetermine the optimal pH for stability and use buffered solutions.
Temperature Thermal decompositionStore stock solutions at low temperatures (-20°C or -80°C). Avoid prolonged exposure to elevated temperatures.
Oxygen OxidationUse de-gassed solvents for long-term storage or when working with sensitive assays. Consider adding antioxidants if compatible with the experiment.
Solvent Reactive impuritiesUse high-purity, fresh solvents.

References

Technical Support Center: Synthesis of 3-(m-tolyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 3-(m-tolyl)-1H-indazol-5-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with or planning to synthesize this important scaffold. As a key intermediate in the development of kinase inhibitors and other pharmacologically active molecules, a robust and reproducible synthesis is critical.[1][2]

This guide provides in-depth, field-proven insights into the most common synthetic methodologies, focusing on troubleshooting common problems encountered during experimentation. We will delve into the causality behind experimental choices to empower you with the knowledge to not only follow protocols but also to adapt and optimize them for your specific laboratory environment.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of this compound.

Q1: What is the most prevalent and reliable method for synthesizing this compound?

The most widely adopted strategy is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This method involves the coupling of 3-bromo-1H-indazol-5-amine with m-tolylboronic acid . Its popularity stems from its high tolerance for various functional groups, generally good yields, and the commercial availability of the starting materials. Microwave-assisted conditions have been shown to significantly accelerate this reaction.[3]

Q2: What are the key components of the Suzuki-Miyaura reaction for this synthesis?

The reaction is a multi-component system, and the function of each component is critical for success:

  • Palladium Catalyst: The heart of the reaction. It facilitates the catalytic cycle that forms the new C-C bond. Common choices include Pd(OAc)₂ or Pd(PPh₃)₄.[3][5]

  • Ligand: The ligand binds to the palladium center, stabilizing it and modulating its reactivity and selectivity. Phosphine-based ligands like RuPhos or XPhos are often used with Pd(OAc)₂ to improve catalytic activity.[3][6]

  • Base: The base is required to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step of the catalytic cycle. Inorganic bases like K₃PO₄ or Cs₂CO₃ are highly effective.[3][7]

  • Solvent: A solvent system that can dissolve both the organic and inorganic components is necessary. A mixture of an aprotic organic solvent like 1,4-dioxane and water is a common choice.[3]

Q3: Why is the indazole NH group often left unprotected in this reaction?

While many nitrogen-containing heterocycles can inhibit palladium catalysts, specific conditions have been developed that allow the Suzuki-Miyaura coupling to proceed efficiently on NH-free indazoles.[6] This is highly advantageous as it eliminates the need for additional protection and deprotection steps, making the overall synthesis more atom-economical and efficient. The choice of a suitable ligand and base system is crucial for the success of coupling with unprotected indazoles.[6]

Q4: Are there alternative synthetic routes?

Yes, other methods for constructing the 3-aryl-indazole core exist. One classical approach involves the condensation of a substituted phenylhydrazine with an appropriate aldehyde or ketone derivative, followed by cyclization.[8][9] However, for creating the specific this compound structure, the Suzuki-Miyaura coupling offers a more direct and modular approach with a broader substrate scope.

Troubleshooting Guide: Common Experimental Problems

This section provides a detailed, problem-oriented guide to overcoming specific challenges during the synthesis.

Problem 1: Low or No Product Yield

A low yield of the desired this compound is the most common issue. The cause can often be traced to one of the key reaction components.

Q: My reaction has stalled or resulted in a very low yield. What are the likely causes and how can I fix it?

A: This issue typically points to problems with the catalyst, base, or one of the coupling partners. Let's break down the possibilities.

  • Cause A: Inactive Palladium Catalyst

    • Why it happens: Palladium (0) species are the active catalysts but can be sensitive to air and may oxidize over time. The quality of the precatalyst (e.g., Pd(OAc)₂) can also vary. Unprotected nitrogen heterocycles, like your indazole starting material, can sometimes coordinate to the palladium center and inhibit catalysis if the wrong ligand is used.[6]

    • Troubleshooting Protocol:

      • Use Fresh Reagents: Ensure your palladium source and ligands are fresh or have been stored properly under an inert atmosphere.

      • Optimize Catalyst/Ligand System: If using Pd(OAc)₂, a ligand is essential. For NH-free indazoles, bulky, electron-rich phosphine ligands are often superior.

      • Degas Thoroughly: Oxygen can deactivate the catalyst. Ensure the reaction mixture is thoroughly degassed by bubbling with argon or nitrogen for 15-30 minutes before heating.

  • Cause B: Suboptimal Base or Solvent

    • Why it happens: The choice of base is critical. A base that is too weak may not efficiently form the active boronate species. The solvent must facilitate the interaction of all components.

    • Troubleshooting Protocol:

      • Switch to a Stronger Base: If you are using a weaker base like Na₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃, which are more effective for this type of coupling.[3][7]

      • Check Solvent System: A mixture like 1,4-dioxane/H₂O is often effective. The water helps to dissolve the inorganic base, while the dioxane dissolves the organic substrates. Ensure the solvents are of high purity and anhydrous if the reaction requires it.

  • Cause C: Decomposed or Impure m-Tolylboronic Acid

    • Why it happens: Arylboronic acids can undergo dehydration upon storage to form cyclic boroxine anhydrides. While boroxines can participate in the coupling, they often react more slowly and can lead to lower yields.

    • Troubleshooting Protocol:

      • Verify Purity: Check the purity of your m-tolylboronic acid via ¹H NMR if possible.

      • Use Fresh Reagent: If in doubt, use a freshly opened bottle of the boronic acid.

      • Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of the boronic acid to compensate for any potential impurities or decomposition.[6]

ParameterCondition A (Moderate Yield)Condition B (High Yield)Rationale for ImprovementReference
Catalyst System PdCl₂(PPh₃)₂Pd(OAc)₂ / RuPhosThe Pd(OAc)₂/RuPhos system is often more active and stable for coupling with NH-heterocyles.[3]
Base K₂CO₃K₃PO₄ or Cs₂CO₃Stronger bases more effectively promote the formation of the reactive boronate species.[3][7]
Solvent Toluene1,4-Dioxane / H₂O (4:1)The mixed solvent system improves the solubility of both organic and inorganic reagents.[3][6]
Temperature 80 °C (Reflux)100-140 °C (Microwave)Microwave irradiation can dramatically reduce reaction times and improve yields.[3]
Problem 2: Significant Byproduct Formation

The presence of persistent byproducts complicates purification and reduces the yield of the target molecule.

Q: My crude NMR shows multiple spots on TLC and several unexpected signals. What are these byproducts and how can I prevent them?

A: Byproduct formation is often related to side reactions involving the starting materials. The most common culprits are homocoupling and protodeborylation.

  • Cause A: Homocoupling of m-Tolylboronic Acid

    • Why it happens: The boronic acid can couple with itself to form 3,3'-dimethyl-1,1'-biphenyl. This is often promoted by high catalyst loading or the presence of oxygen.

    • Troubleshooting Protocol:

      • Reduce Catalyst Loading: Try reducing the palladium catalyst loading to 1-2 mol%.

      • Ensure Anaerobic Conditions: Rigorous degassing of the reaction mixture is crucial to prevent oxygen-mediated homocoupling.

      • Use an Appropriate Ligand: A well-chosen ligand can favor the desired cross-coupling pathway over homocoupling.

  • Cause B: Protodeborylation of m-Tolylboronic Acid

    • Why it happens: The boronic acid can react with trace amounts of water or protons in the reaction mixture, leading to the formation of toluene. This side reaction cleaves the C-B bond, effectively removing the coupling partner from the reaction.

    • Troubleshooting Protocol:

      • Use Anhydrous Solvents: If protodeborylation is a major issue, consider using high-purity anhydrous solvents.

      • Use a Non-Aqueous Base: In some cases, using an organic base in a strictly anhydrous system can mitigate this issue, although it complicates the standard Suzuki protocol.

  • Cause C: Reductive Debromination of 3-bromo-1H-indazol-5-amine

    • Why it happens: The starting material can lose its bromine atom, resulting in the formation of 1H-indazol-5-amine. This can occur through various pathways, sometimes facilitated by the palladium catalyst under certain conditions.

    • Troubleshooting Protocol:

      • Milder Conditions: Try running the reaction at a lower temperature for a longer period.

      • Screen Catalysts/Ligands: Some palladium-ligand combinations are more prone to reductive dehalogenation than others. Screening different systems may be necessary.

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) ox_add Oxidative Addition (Ar-Pd(II)-X)L2 pd0->ox_add 1 trans Transmetalation (Ar-Pd(II)-Ar')L2 ox_add->trans 2 red_elim Reductive Elimination trans->red_elim 3 red_elim->pd0 4 product This compound (Ar-Ar') red_elim->product arx 3-bromo-1H-indazol-5-amine (Ar-X) arx->ox_add ar_boronic m-tolylboronic acid (Ar'-B(OH)2) ar_boronic->trans base Base (e.g., K3PO4) base->ar_boronic activates

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Problem 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be challenging.

Q: The reaction worked, but I'm struggling to purify the final compound. What are the best methods?

A: Purification challenges usually arise from residual palladium or byproducts with similar polarity to your product.

  • Cause A: Residual Palladium Catalyst

    • Why it happens: Palladium residues can be difficult to remove completely and may color the final product (often appearing grey or black).

    • Troubleshooting Protocol:

      • Silica Gel Chromatography: This is the most common method. A gradient elution using a solvent system like Dichloromethane/Methanol or Ethyl Acetate/Hexane is typically effective.

      • Activated Carbon Treatment: After the reaction workup, dissolve the crude product in a suitable solvent (e.g., Ethyl Acetate) and stir with a small amount of activated carbon for 30-60 minutes. Filter through a pad of Celite to remove the carbon and adsorbed palladium.

      • Palladium Scavengers: For very low levels of palladium contamination, commercially available silica-bound scavengers (e.g., with thiol groups) can be used.

  • Cause B: Co-elution of Byproducts

    • Why it happens: Byproducts like the homocoupled biphenyl or the debrominated starting material may have similar Rf values to the desired product, making chromatographic separation difficult.

    • Troubleshooting Protocol:

      • Optimize Chromatography: Systematically screen different solvent systems for column chromatography to maximize the separation (ΔRf).

      • Recrystallization: If the crude product is sufficiently pure (>85-90%), recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be an excellent method to obtain highly pure material.

Troubleshooting_Workflow start Low Yield Observed check_catalyst Is the catalyst system active and appropriate? start->check_catalyst check_base Is the base strong enough? start->check_base check_sm Are starting materials (especially boronic acid) pure? start->check_sm check_conditions Are reaction conditions (temp, atmosphere) optimal? start->check_conditions solve_catalyst Use fresh Pd source/ligand. Ensure rigorous degassing. check_catalyst->solve_catalyst solve_base Switch to K3PO4 or Cs2CO3. check_base->solve_base solve_sm Use fresh boronic acid. Use 1.2-1.5 eq. check_sm->solve_sm solve_conditions Increase temperature (use MW). Ensure inert atmosphere. check_conditions->solve_conditions rerun Re-run Optimized Reaction solve_catalyst->rerun solve_base->rerun solve_sm->rerun solve_conditions->rerun

Caption: A logical workflow for diagnosing and solving low-yield reactions.

Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Synthesis

This protocol is adapted from established procedures for coupling on NH-free indazoles.[3]

Materials:

  • 3-bromo-1H-indazol-5-amine

  • m-Tolylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Deionized Water

  • Microwave reaction vial with a stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add 3-bromo-1H-indazol-5-amine (1.0 mmol, 1.0 eq).

  • Add m-tolylboronic acid (1.5 mmol, 1.5 eq).

  • Add K₃PO₄ (2.0 mmol, 2.0 eq).

  • Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and RuPhos (0.04 mmol, 4 mol%).

  • Add 1,4-dioxane (4 mL) and deionized water (1 mL).

  • Seal the vial with a cap.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Place the vial in the microwave reactor and irradiate at 140 °C for 30-60 minutes.

  • After the reaction, cool the vial to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Silica Gel Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM) and Methanol (MeOH) of appropriate grade

  • Glass column, flasks, and other standard chromatography equipment

Procedure:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM).

  • Pack the column with the silica slurry.

  • Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of DCM/MeOH and then evaporating the solvent.

  • Carefully load the dried crude product onto the top of the packed column.

  • Begin elution with 100% DCM, collecting fractions.

  • Gradually increase the polarity of the mobile phase by slowly increasing the percentage of MeOH (e.g., from 0% to 5% MeOH in DCM).

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

Optimizing reaction conditions for 3-(m-tolyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Technical Support Center: 3-(m-tolyl)-1H-indazol-5-amine

Welcome to the dedicated technical support center for the synthesis and optimization of This compound (CAS: 1175793-77-7). This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and robust troubleshooting strategies. As a privileged scaffold in modern drug discovery, the successful and efficient synthesis of substituted indazoles is paramount.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to diagnose issues and rationally optimize your reaction conditions.

The primary synthetic route discussed is the Palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful and versatile method for forming the critical C-C bond between the indazole core and the m-tolyl group.[3][4]

Section 1: Synthetic Strategy & Workflow

The most reliable method for synthesizing 3-aryl-1H-indazoles is the Suzuki-Miyaura cross-coupling reaction.[5] This involves the reaction of a halogenated indazole precursor with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base.

General Reaction Scheme:

The workflow involves careful selection of starting materials, optimization of the core coupling reaction, and subsequent purification. The 5-amino group is often protected (e.g., as a Boc-carbamate) to prevent side reactions and improve solubility.

G cluster_prep Phase 1: Preparation cluster_coupling Phase 2: Suzuki-Miyaura Coupling cluster_finish Phase 3: Finalization Start 5-Amino-3-Iodo-1H-Indazole (or Bromo- equivalent) Protect Protecting Group Introduction (e.g., Boc Anhydride) Start->Protect Prevents side reactions Coupling Core Reaction: Suzuki-Miyaura Cross-Coupling Protect->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Reagents m-Tolylboronic Acid Pd Catalyst Base Solvent Reagents->Coupling Deprotect Protecting Group Removal (e.g., TFA or HCl) Workup->Deprotect Purify Purification (Chromatography/Recrystallization) Deprotect->Purify Final Final Product: This compound Purify->Final

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the Suzuki-Miyaura coupling for indazole synthesis in a practical, question-and-answer format.

Q1: My reaction shows very low conversion or has failed completely. What are the most likely causes?

A1: A stalled Suzuki reaction is a common issue. Systematically investigate the following:

  • Catalyst Inactivity: The Pd(0) active species is sensitive to oxygen. Ensure your solvent and reaction setup were thoroughly degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles). If you used a Pd(II) precatalyst, it may not have been properly reduced to Pd(0).

  • Base Insufficiency: The base is crucial for activating the boronic acid for transmetalation.[6] Ensure the base is anhydrous (if required by the solvent system) and that at least 2-3 equivalents are used. The base may be too weak for the specific substrate; consider switching from a carbonate (K₂CO₃) to a phosphate (K₃PO₄).

  • Poor Reagent Quality: Verify the purity of your halogenated indazole and m-tolylboronic acid. Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.

  • Insufficient Temperature: Many Suzuki couplings for heteroaromatic systems require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[7][8] Ensure your reaction is being heated adequately.

Q2: I'm observing a significant amount of a side product that corresponds to the dehalogenated starting material (e.g., 5-amino-1H-indazole). How can I prevent this?

A2: This side reaction, known as hydrodehalogenation or debromination, is a known competitive pathway, especially with electron-rich heteroaromatics.[9]

  • Mechanism: It often occurs when the transmetalation step is slow relative to other pathways involving the organopalladium intermediate.

  • Solutions:

    • Ligand Choice: Switch to a more electron-rich and bulky phosphine ligand. Ligands like XPhos or SPhos can accelerate the reductive elimination step relative to side reactions. While Pd(dppf)Cl₂ is a good starting point, more advanced catalyst systems may be needed.[7][9]

    • Catalyst System: Using a pre-formed catalyst like XPhosPdG2 can sometimes mitigate this issue by ensuring a clean and efficient initiation of the catalytic cycle.[9]

    • Base and Solvent: The choice of base and solvent can influence the rates of the desired and undesired pathways. Sometimes, using a weaker base or a different solvent system can minimize the side reaction.

Q3: My primary impurity is the homocoupled product of my boronic acid (3,3'-dimethylbiphenyl). What causes this and how is it fixed?

A3: The homocoupling of boronic acids (often called the Glaser coupling) is typically promoted by the presence of oxygen.[10]

  • Mechanism: Oxygen can re-oxidize the Pd(0) catalyst or directly facilitate the coupling of the boronic acid.

  • Solution: The most effective solution is rigorous deoxygenation of the reaction mixture. Ensure your solvents are sparged with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.

Q4: My purification is challenging due to closely-eluting impurities. What are some effective purification strategies for this compound?

A4: The amino-indazole core can make purification tricky.

  • Column Chromatography: This is the most common method. Use a gradient elution, starting with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increasing the polarity. Adding a small amount of triethylamine (~0.5-1%) to the mobile phase can help prevent the basic amine from streaking on the silica gel.

  • Recrystallization: If a reasonably pure solid can be isolated from the column, recrystallization is an excellent method to achieve high purity. A mixed solvent system is often effective for indazole derivatives.[11] Experiment with solvent pairs like Dichloromethane/Hexane, Ethyl Acetate/Hexane, or THF/Water.

  • Acid/Base Extraction: Before chromatography, an acidic wash (e.g., dilute HCl) can remove some basic impurities, while a basic wash (e.g., NaHCO₃ solution) can remove acidic byproducts like residual boronic acid. Be cautious, as your product itself is basic and may partition into the aqueous acidic layer if the pH is too low.

Section 3: FAQs - Optimizing Key Reaction Parameters

This section provides deeper insight into the function of each reaction component, guiding your optimization strategy.

Caption: Interdependent parameters governing Suzuki-Miyaura reaction success.

Q: How do I select the optimal palladium catalyst and ligand?

A: The catalyst system is the heart of the reaction. There is no single "best" catalyst, but there are rational starting points.

  • For General Screening: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent and robust choice for many heteroaromatic couplings. It is air-stable, reliable, and often provides good yields.[7][8]

  • For Difficult Couplings: If you experience issues like low yield or dehalogenation, more specialized ligands are required. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are designed to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[10]

  • Pd(0) vs. Pd(II): Pd(II) precatalysts (like PdCl₂(PPh₃)₂) require an in situ reduction step to form the active Pd(0) species. Pd(0) sources (like Pd(PPh₃)₄) are directly active but are often more sensitive to air and can be less stable. For consistency, well-defined Pd(II) precatalysts are often preferred in process chemistry.[12]

Q: What is the role of the base, and which one should I choose?

A: The base plays multiple roles, but its primary function is to react with the organoboron species to form a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[6]

  • Inorganic Bases are Preferred: Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most common.[6]

  • Choosing the Right Strength:

    • K₂CO₃: A good, all-purpose base for general screening. It is moderately strong and inexpensive.[7]

    • K₃PO₄: A stronger base that is often effective when carbonates fail, particularly with less reactive aryl chlorides or sterically hindered substrates.

    • Cs₂CO₃: A strong and highly soluble base that can sometimes accelerate sluggish reactions, but it is more expensive.[13]

  • Caution: Using a base that is too strong can promote side reactions like protodeboronation or hydrolysis of sensitive functional groups.[10]

Q: Which solvent system is best for this Suzuki coupling?

A: The solvent must solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water is typically used because the inorganic base is soluble in the aqueous phase while the organic substrates are in the organic phase.

  • Common Choices:

    • 1,4-Dioxane / Water: A very common and effective system.[3]

    • Dimethoxyethane (DME) / Water: Another excellent choice, often used interchangeably with dioxane.[7]

    • Toluene / Water: A less polar option that can sometimes be beneficial.

  • Solvent Effects: The polarity of the solvent can influence the reaction's selectivity and rate. For instance, highly polar aprotic solvents like DMF or MeCN can sometimes alter the catalytic species and change the reaction outcome, though this is more pronounced in specific cases.[14]

Section 4: Experimental Protocols & Data

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the synthesis of the Boc-protected intermediate.

Materials:

  • N-(3-Iodo-1H-indazol-5-yl)pivalamide (or other protected version) (1.0 equiv)

  • m-Tolylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the protected 3-iodo-indazole, m-tolylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 4:1 Dioxane/Water solvent mixture via cannula.

  • Add the Pd(dppf)Cl₂ catalyst. The mixture may darken.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically complete in 4-12 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography (e.g., 10-50% Ethyl Acetate in Hexanes gradient).

Data Presentation: Optimization of Reaction Conditions

The following table illustrates a typical screening process for optimizing the Suzuki coupling, based on literature precedents.[7][8][15]

EntryPd Catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
1Pd(PPh₃)₄ (5%)K₂CO₃ (3)DME/H₂O8045%Sluggish reaction, some starting material remains.[7]
2PdCl₂(PPh₃)₂ (5%)K₂CO₃ (3)DME/H₂O8055%Moderate yield, some dehalogenation observed.[13]
3Pd(dppf)Cl₂ (5%)K₂CO₃ (3)Toluene/H₂O10078%Good yield, reaction is cleaner.
4 Pd(dppf)Cl₂ (5%) K₂CO₃ (3) Dioxane/H₂O 90 92% Optimal conditions: high yield, clean conversion. [3]
5Pd(dppf)Cl₂ (5%)K₃PO₄ (3)Dioxane/H₂O9089%K₃PO₄ also effective, good alternative.
6XPhosPdG2 (2%)K₃PO₄ (3)2-MeTHF/H₂O9094%Advanced catalyst gives excellent yield at lower loading.

References

Technical Support Center: Strategic Mitigation of Byproducts in the Synthesis of 3-(m-tolyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(m-tolyl)-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to anticipate and overcome common challenges in this synthesis, specifically focusing on the avoidance of reaction byproducts to ensure high purity and yield of your target compound.

Introduction: The Challenge of Selectivity in Indazole Synthesis

The synthesis of 3-aryl-1H-indazoles, such as this compound, is a cornerstone in the development of various therapeutic agents. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and frequently employed method for forging the crucial C-C bond between the indazole core and the aryl partner.[1][2] While robust, this reaction is not without its complexities. The formation of undesired byproducts can significantly complicate purification and reduce the overall efficiency of the synthesis. This guide will dissect the common side reactions and provide actionable strategies to maintain a clean and efficient reaction profile.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using a Suzuki-Miyaura cross-coupling approach with a halogenated indazole precursor (e.g., 3-iodo-1H-indazol-5-amine or 3-bromo-1H-indazol-5-amine) and m-tolylboronic acid.

Problem 1: Presence of a Dehalogenated Indazole Byproduct

Question: My reaction mixture shows a significant amount of 1H-indazol-5-amine, where the halogen at the 3-position has been replaced by a hydrogen atom. What is causing this dehalogenation, and how can I prevent it?

Answer: Dehalogenation is a prevalent side reaction in Suzuki-Miyaura couplings.[3] The primary cause is the formation of a palladium-hydride (Pd-H) species, which can reductively eliminate with the aryl group on the palladium intermediate to yield the dehalogenated product.[3]

Causality and Mitigation Strategies:

  • Hydride Source: The Pd-H species can arise from various sources in your reaction mixture. Common culprits include amine bases, alcohol solvents, and even trace amounts of water.[3][4]

    • Actionable Advice:

      • Base Selection: Opt for a weaker inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong alkoxide bases.[3]

      • Solvent Choice: Use anhydrous aprotic solvents such as dioxane, toluene, or DMF.[4][5] If a co-solvent is necessary, minimize the amount of any protic solvent.

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired cross-coupling versus the undesired dehalogenation.

    • Actionable Advice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the reductive elimination of the desired product over the dehalogenation pathway.[3]

  • Halogen Reactivity: The propensity for dehalogenation often follows the order of halide reactivity: I > Br > Cl.[3][6][7][8]

    • Actionable Advice: If you are using a 3-iodo-1H-indazol-5-amine and dehalogenation is a persistent issue, consider switching to the less reactive 3-bromo-1H-indazol-5-amine. Bromo and chloro derivatives have been shown to have a reduced tendency for dehalogenation.[6][7][8]

Problem 2: Formation of Homocoupled Byproducts

Question: I am observing the formation of 3,3'-bitolyl (from the boronic acid) and/or a bis-indazole species in my reaction. How can I minimize these homocoupling side reactions?

Answer: Homocoupling is another common byproduct in Suzuki reactions, leading to the formation of symmetrical biaryls from either the organoboron reagent or the aryl halide.[9]

Causality and Mitigation Strategies:

  • Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids.[10][11]

    • Actionable Advice: Rigorously degas your reaction mixture. This can be achieved by bubbling an inert gas (nitrogen or argon) through the solvent for an extended period or by using freeze-pump-thaw cycles.[3][10]

  • Palladium(II) Species: The active catalyst in the Suzuki cycle is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its incomplete reduction to Pd(0) can lead to residual Pd(II) that promotes homocoupling.[10]

    • Actionable Advice:

      • Ensure thorough degassing to prevent re-oxidation of the formed Pd(0).[12]

      • Consider adding a mild reducing agent, like potassium formate, to facilitate the complete reduction of Pd(II) to Pd(0).[10][11]

  • Boronic Acid Stability: Boronic acids can be prone to decomposition, which can contribute to side reactions.

    • Actionable Advice: Using more stable boronic acid derivatives, such as pinacol esters (Bpin), can sometimes suppress homocoupling by providing a slower, more controlled release of the boronic acid into the catalytic cycle.[12]

Problem 3: Low Yield and Protodeborylation of m-tolylboronic acid

Question: My reaction has a low yield of the desired product, and I suspect my m-tolylboronic acid is degrading. What is happening and what can I do?

Answer: The replacement of the boronic acid group with a hydrogen atom is known as protodeborylation. This is a common decomposition pathway for boronic acids, especially under aqueous and/or heated conditions.[5][12]

Causality and Mitigation Strategies:

  • Reaction Conditions: Elevated temperatures and the presence of water can accelerate protodeborylation.

    • Actionable Advice:

      • Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.[5]

      • Use anhydrous solvents and minimize the amount of water in the reaction.[5]

      • As mentioned previously, consider using a more stable boronate ester of m-toluic acid.[5][12]

Visualizing the Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the major off-cycle pathways leading to byproduct formation.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar = Indazole X = Halogen ar_pd_x Ar-Pd(II)-X oxidative_addition->ar_pd_x transmetalation Transmetalation (Ar'-B(OR)2) ar_pd_x->transmetalation Ar' = m-tolyl dehalogenation Dehalogenation ar_pd_x->dehalogenation ar_pd_ar Ar-Pd(II)-Ar' transmetalation->ar_pd_ar homocoupling Homocoupling transmetalation->homocoupling reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination product Ar-Ar' (Desired Product) reductive_elimination->product product->pd0 pd_h Pd-H Species dehalogenation->pd_h dehalo_product Ar-H (Byproduct) pd_h->dehalo_product homo_product Ar'-Ar' (Byproduct) homocoupling->homo_product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction and competing byproduct pathways.

Summary of Key Parameters for Byproduct Mitigation

ParameterRecommendation for Minimizing ByproductsRationale
Halogen on Indazole Use 3-bromo-1H-indazol-5-amine instead of the 3-iodo analog if dehalogenation is significant.Bromo derivatives are less prone to dehalogenation than their iodo counterparts.[6][7][8]
Base Use weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.Avoids the formation of palladium-hydride species that lead to dehalogenation.[3]
Solvent Use anhydrous aprotic solvents (e.g., dioxane, toluene, DMF).Minimizes sources of protons and hydrides that can lead to protodeborylation and dehalogenation.[4][5]
Atmosphere Maintain a rigorously inert atmosphere (N₂ or Ar) and degas the reaction mixture.Prevents oxygen-mediated homocoupling of the boronic acid.[10][11]
Ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.Promotes the desired reductive elimination over dehalogenation.[3]
Boronic Acid Consider using a more stable boronate ester (e.g., pinacol ester).Reduces susceptibility to protodeborylation and can suppress homocoupling.[5][12]

Recommended Experimental Protocol

This protocol provides a starting point for the synthesis of this compound, incorporating the principles discussed above to minimize byproduct formation.

Reaction: Suzuki-Miyaura coupling of 3-bromo-1H-indazol-5-amine with m-tolylboronic acid.

Materials:

  • 3-bromo-1H-indazol-5-amine

  • m-tolylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add 3-bromo-1H-indazol-5-amine (1.0 equiv), m-tolylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio).

  • Degassing: Bubble nitrogen or argon through the stirred solution for 15-20 minutes.

  • Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add this catalyst mixture to the main reaction vessel.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Combine Reactants: Indazole, Boronic Acid, Base inert 2. Establish Inert Atmosphere (Evacuate/Backfill) setup->inert solvent 3. Add Anhydrous Solvent and Degassed Water inert->solvent degas 4. Degas Solution (N2/Ar Bubble) solvent->degas catalyst 5. Add Catalyst/Ligand degas->catalyst heat 6. Heat Reaction (80-100 °C) catalyst->heat monitor 7. Monitor Progress (TLC/LC-MS) heat->monitor workup 8. Cool, Dilute, & Wash monitor->workup purify 9. Dry, Concentrate, & Purify (Column Chromatography) workup->purify

References

Technical Support Center: 3-(m-tolyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 3-(m-tolyl)-1H-indazol-5-amine (CAS No. 1175793-77-7). As a Senior Application Scientist, I understand that inconsistent results with a key synthetic intermediate can derail timelines and compromise research outcomes. This guide is structured to address the most common issues encountered when working with this versatile indazole derivative, moving from material verification to complex application-specific troubleshooting. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and solve problems effectively.

This compound is a crucial building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] Its unique structure, featuring an indazole core, a reactive amine group, and a tolyl substituent, makes it highly valuable but also susceptible to specific handling and reaction challenges. This guide will help you navigate these complexities.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common questions and issues that arise during the initial stages of handling and characterization.

Q1: My NMR spectrum shows unexpected peaks or peak broadening. What's the cause?

Short Answer: The most likely culprits are residual solvents, the presence of regioisomers, or compound degradation.

Detailed Analysis:

  • Residual Solvents: Even after drying, solvents from purification (e.g., ethyl acetate, hexanes, DMF) can remain trapped in the crystalline lattice. This is a very common issue.[2]

  • Regioisomers: The synthesis of 3-substituted indazoles can sometimes yield isomeric byproducts, such as the 2H-indazole tautomer or isomers from the starting materials (e.g., 3-(o-tolyl)- or 3-(p-tolyl)- derivatives).[3][4] While the 1H-indazole is generally the more thermodynamically stable tautomer, synthetic conditions can influence product distribution.[5]

  • Oxidation/Degradation: The 5-amino group is a primary aromatic amine, making it susceptible to oxidation, especially if exposed to air and light over time. This can lead to the formation of colored impurities and a complex mixture of degradation products, resulting in a convoluted NMR spectrum.

Troubleshooting Protocol:

  • Confirm Solvent Peaks: Compare the chemical shifts of unknown peaks against a standard chart of common laboratory solvents.[2]

  • High-Resolution Mass Spectrometry (HRMS): Obtain an HRMS spectrum to confirm the exact mass of your primary product. The presence of additional high-intensity signals may indicate impurities or isomers.

  • 2D NMR Spectroscopy: Techniques like HSQC and HMBC can help confirm the compound's core structure and connectivity, aiding in the definitive assignment of the tolyl group's position and ruling out isomers.

  • Re-purification: If isomers or impurities are suspected, re-purify a small sample via flash column chromatography or recrystallization and immediately re-analyze by NMR and LC-MS.

Q2: The color of my material has changed from off-white/light yellow to brown/dark red upon storage. Is it still usable?

Short Answer: Significant color change indicates probable oxidation of the amine group. The material's purity is compromised, and it should be used with extreme caution, if at all, for sensitive downstream applications.

Detailed Analysis: Aromatic amines are notoriously prone to air oxidation, a process often accelerated by light and trace metal impurities. The initial oxidation products can polymerize, leading to highly colored, often insoluble, impurities. Using degraded material will introduce unknown byproducts into your reactions, leading to low yields, purification difficulties, and inconsistent biological data.

Workflow for Material Quality Control:

Caption: Decision workflow for assessing the quality of stored this compound.

Q3: I'm seeing poor solubility of the compound in my reaction solvent. How can I improve this?

Short Answer: The compound has moderate polarity. Consider using more polar aprotic solvents like DMF, DMAc, or NMP, potentially with gentle heating.

Detailed Analysis: The indazole core provides aromatic character, while the amine group adds polarity. Solubility can be a delicate balance.

  • Poor Solubility in Nonpolar Solvents: Expected in solvents like hexanes or toluene.

  • Moderate Solubility in Ethers: Dioxane or THF may require warming to fully dissolve the material.

  • Good Solubility in Polar Aprotic Solvents: DMF, DMAc, NMP, and DMSO are generally good choices, especially for subsequent reactions like couplings or acylations.[6]

Recommendations:

  • Co-solvent Systems: A mixture of solvents, such as Dioxane/H₂O, is often used for reactions like Suzuki couplings involving indazole derivatives.[7]

  • Gentle Heating: Warming the mixture to 40-60°C can significantly improve solubility and reaction rates. Always monitor for potential degradation at elevated temperatures.

  • Sonication: For small-scale reactions, placing the reaction vessel in an ultrasonic bath can help break up solid aggregates and facilitate dissolution.

Part 2: Troubleshooting Guide for Synthetic Applications

This section focuses on issues encountered when using the compound as a reactant in common synthetic transformations.

Issue 1: Low Yield in Suzuki or Buchwald-Hartwig Coupling Reactions

Scenario: You are attempting to perform a Pd-catalyzed cross-coupling reaction using the amine (as a nucleophile) or a halogenated version of the indazole, but the yield is consistently low.

Root Cause Analysis & Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst Poisoning The nitrogen atoms in the indazole ring and the exocyclic amine can coordinate to the palladium center, inhibiting its catalytic activity.1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%). 2. Ligand Choice: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can stabilize the catalyst and promote reductive elimination over catalyst inhibition.
Poor Base/Solvent Choice The reaction may be sensitive to the base's strength and solubility. An inappropriate base can lead to side reactions or fail to activate the catalyst or substrate effectively.1. Screen Bases: Test a variety of bases such as Cs₂CO₃, K₃PO₄, or K₂CO₃.[7] 2. Solvent System: For Suzuki couplings, a common and effective system is a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O) to ensure all components are sufficiently soluble.[7]
Substrate Degradation The starting material may be degrading under the reaction conditions, especially if prolonged heating is required.1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely. If starting material is consumed but the product is not forming, degradation is likely. 2. Lower Temperature: Try running the reaction at a lower temperature for a longer duration (e.g., 80°C overnight instead of 110°C for 2 hours).

Experimental Workflow: Optimizing a Suzuki Coupling Reaction

Caption: A stepwise approach to optimizing a Suzuki coupling reaction with indazole derivatives.

Part 3: Troubleshooting Guide for Biological Assays

Inconsistent results in biological assays are often traced back to the physicochemical properties of the test compound.

Issue 2: High Variability in Cell-Based Assay Results

Scenario: You are testing this compound or a derivative in a cell-based assay, and you observe significant well-to-well or day-to-day variability in the dose-response curve.

Root Cause Analysis & Solutions:

Potential Cause Explanation Troubleshooting Steps
Poor Aqueous Solubility & Precipitation The compound may be precipitating out of the aqueous cell culture medium at higher concentrations, leading to an inaccurate assessment of its true potency. The solubility of the parent 1H-Indazol-5-amine is known to be low (~17.9 µg/mL).[8]1. Check Solubility: Prepare your highest test concentration in assay medium and visually inspect for precipitation under a microscope. 2. Use DMSO Stock: Prepare a high-concentration stock solution in 100% DMSO and ensure the final DMSO concentration in the assay is low (<0.5%) and consistent across all wells. 3. Kinetic Solubility Assay: Perform a formal kinetic solubility measurement (e.g., nephelometry) to determine the compound's solubility limit in your specific assay buffer.
Compound Adsorption The compound may adsorb to the plastic of the assay plates, especially if it is lipophilic, reducing the effective concentration available to the cells.1. Use Low-Binding Plates: Switch to low-protein-binding microplates. 2. Include Serum/BSA: If compatible with your assay, ensure the medium contains serum or bovine serum albumin (BSA), which can help prevent non-specific binding.
Reactivity with Media Components The amine or indazole moiety could potentially react with components in the cell culture medium (e.g., aldehydes, thiols like glutathione), leading to compound degradation over the course of the assay.1. Stability Check: Incubate the compound in the complete assay medium (without cells) for the duration of the experiment. At various time points, take an aliquot and analyze it by LC-MS to quantify the amount of parent compound remaining.

References

Technical Support Center: Troubleshooting Kinase Assays for 3-(m-tolyl)-1H-indazol-5-amine and Related Indazole Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing indazole-based kinase inhibitors, including compounds like 3-(m-tolyl)-1H-indazol-5-amine. The indazole scaffold is a privileged structure in kinase inhibitor design, forming the core of numerous potent and selective agents targeting key kinases in signal transduction pathways.[1][2][3][4]

This guide is structured to provide practical, in-depth solutions to common and complex issues encountered during in vitro kinase assays. We will move from foundational principles to specific troubleshooting scenarios, grounding our advice in established scientific protocols and explaining the causality behind each recommendation. Our focus will be on commonly targeted kinases for this inhibitor class, such as VEGFR2, Aurora A, and PDGFR, using widely adopted luminescence-based assay formats as primary examples.

Section 1: Foundational Concepts & Pre-Assay Checklist

Successful and reproducible kinase assays begin long before the first plate is run. Careful preparation and characterization of your reagents are paramount. This section addresses the critical preliminary steps that form the bedrock of a robust assay.

FAQ: What are the essential quality control steps I should perform before starting my inhibitor screening?

Answer: Rushing into a screen without validating your core components is a common cause of unreliable data. Before you begin, you must rigorously assess your inhibitor, enzyme, and assay conditions.

  • Inhibitor Characterization:

    • Purity and Identity: Confirm the purity (>98%) and identity of your this compound batch via LC-MS and ¹H-NMR. Impurities can cause off-target signals or interfere with the assay chemistry.

    • Solubility: Determine the maximum solubility of your compound in DMSO and your final assay buffer. Precipitation during the assay is a frequent source of artifacts. Many indazole-based inhibitors can have limited aqueous solubility.[5] Always include a visual inspection step for precipitation after adding the inhibitor to the assay buffer.

    • Stock Solution Stability: Prepare concentrated stock solutions in 100% DMSO and store them in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]

  • Enzyme Validation:

    • Activity Check: Do not assume the enzyme activity stated on the datasheet is accurate for your specific conditions. Perform an enzyme titration experiment to determine the optimal concentration that yields a robust signal within the linear range of your assay.

    • Purity: Use highly purified, recombinant kinase preparations. Contaminating kinases are a major source of off-target activity and can confound results.[7]

  • Assay Condition Optimization:

    • ATP Concentration: This is arguably the most critical parameter for ATP-competitive inhibitors like most indazoles.[5] The IC₅₀ value is highly dependent on the ATP concentration. For accurate and comparable results, it is best practice to run the assay at an ATP concentration that is at or near the Michaelis constant (Kₘ) for that specific kinase.[8]

    • Substrate Selection: Use a validated, high-purity peptide or protein substrate. The substrate concentration should also be optimized, typically at or above its Kₘ, to ensure the reaction is not substrate-limited.

Pre_Assay_Workflow cluster_inhibitor Inhibitor QC cluster_enzyme Enzyme Validation cluster_assay Assay Optimization purity Confirm Purity & Identity solubility Test Solubility purity->solubility stock Prepare Aliquoted Stock solubility->stock ready Ready for Screening stock->ready activity Titrate Enzyme for Activity enzyme_purity Verify Purity activity->enzyme_purity atp_km Determine ATP Km enzyme_purity->atp_km substrate_opt Optimize Substrate Conc. atp_km->substrate_opt substrate_opt->ready start Assay Development Start start->purity start->activity

Caption: Pre-assay workflow for robust kinase inhibitor testing.

Section 2: Troubleshooting Luminescence-Based Assays (ADP-Glo™ & Kinase-Glo®)

Luminescence-based assays are the workhorses of modern kinase screening due to their high sensitivity and simple "mix-and-read" formats.[9] They typically measure either the amount of ADP produced (e.g., ADP-Glo™) or the amount of ATP depleted (e.g., Kinase-Glo®).[10][11]

FAQ: My signal-to-background ratio is low. How can I improve it?

Answer: A low signal-to-background (S:B) or signal-to-noise (S:N) ratio compromises data quality and makes it difficult to discern true inhibition. This issue usually stems from either low enzyme activity or high background signal.

Troubleshooting Steps:

  • Increase Enzyme Concentration: The simplest first step is to increase the amount of active kinase in the reaction. Refer to your enzyme titration curve and choose a concentration that gives a signal in the upper range of the linear portion of the curve.

  • Extend Incubation Time: Allow the kinase reaction to proceed for a longer period (e.g., 60-90 minutes instead of 30) to generate more product (ADP) or consume more substrate (ATP). Ensure you are still within the linear phase of the reaction over time.

  • Check Reagent Quality: Ensure your ATP, substrate, and detection reagents have not expired or degraded. Prepare fresh ATP from powder if you suspect contamination or hydrolysis of your stock solution.

  • Optimize Buffer Components:

    • Detergents: A very low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) can sometimes improve enzyme activity.

    • BSA: Including 0.1 to 1 mg/mL of Bovine Serum Albumin (BSA) in the buffer is critical to prevent the enzyme from adsorbing to the plastic walls of the microplate.[12]

  • Address High Background (for ADP-Glo™): High background in an ADP-Glo™ assay often indicates ATP breakdown from sources other than your kinase or ADP contamination in your ATP stock.

    • Run a "no enzyme" control with your ATP stock. If the signal is high, your ATP may be contaminated with ADP. Use a fresh, high-quality ATP source.

    • Ensure your substrate preparation is not contaminated with ATPases.

ParameterVEGFR2[13][14]Aurora A[15][16]PDGFRβ[12][17]General Recommendation
Enzyme Conc. 1-5 ng/µL2.5-5 ng/µL5-10 ng/ngTitrate for 20-80% of max signal
Substrate Poly(Glu:Tyr)KemptidePoly(Glu:Tyr)Use at or above Kₘ
ATP Conc. 10-50 µM10-25 µM10-50 µMDetermine Kₘ; use [ATP] ≈ Kₘ
MgCl₂ Conc. 10-20 mM10-20 mM10-20 mM10 mM is a standard starting point
DTT 1-2 mM1-2 mM1-2 mMInclude to maintain reducing conditions
Incubation 30-60 min @ 30°C30-45 min @ 30°C40-60 min @ RTEnsure reaction is in linear range

Table 1. Recommended starting conditions for common kinase assays. These are starting points and must be optimized for your specific enzyme lot and reagents.

Section 3: Specific Challenges with ATP-Competitive Indazole Inhibitors

The majority of indazole-based inhibitors are Type I inhibitors, meaning they bind to the active conformation of the kinase and compete directly with ATP.[5] This mechanism presents specific challenges and opportunities for assay design.

FAQ: My indazole compound shows very low potency (high IC₅₀). How can I be sure the result is accurate?

Answer: A high IC₅₀ value for an ATP-competitive inhibitor is often a direct consequence of a high ATP concentration in the assay. Because the inhibitor and ATP are competing for the same binding site, increasing the concentration of ATP will make the inhibitor appear less potent.

Causality & Solution:

  • The Cheng-Prusoff Relationship: For a competitive inhibitor, the measured IC₅₀ is related to the inhibition constant (Kᵢ) by the equation: IC₅₀ = Kᵢ * (1 + [ATP]/Kₘ,ₐₜₚ) .[18] As you can see, if the ATP concentration [ATP] is much higher than the Kₘ,ₐₜₚ, the IC₅₀ will be artificially inflated.

  • The Fix: To obtain a more accurate measure of your compound's intrinsic potency, you must run the assay with an ATP concentration at or near the enzyme's Kₘ for ATP.[8] This reduces the competitive pressure from ATP and provides an IC₅₀ value that more closely approximates the inhibitor's Kᵢ. If you test at [ATP] = Kₘ, then IC₅₀ ≈ 2 * Kᵢ.

ATP_Competition cluster_low_atp Low ATP (or [ATP] ≈ Km) cluster_high_atp High ATP (or [ATP] >> Km) K1 Kinase I1 Inhibitor I1->K1 High Apparent Potency A1 ATP A1->K1 K2 Kinase I2 Inhibitor I2->K2 Low Apparent Potency A2 ATP A2->K2

Caption: ATP competition affects apparent inhibitor potency.

FAQ: My compound is highly potent in the biochemical assay but shows little to no activity in my cell-based assay. What could be the reason?

Answer: This is a very common and critical issue in drug discovery. A biochemical assay with a purified enzyme is a highly simplified system. The cellular environment introduces numerous complexities.

Potential Causes & Investigation:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

    • Troubleshooting: Assess permeability using computational models or experimental assays like PAMPA.

  • High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium (like albumin) or to intracellular proteins, reducing the free concentration available to engage the target.

    • Troubleshooting: Measure the fraction of compound bound to plasma proteins.

  • Metabolic Instability: The compound could be rapidly metabolized by enzymes within the cells into an inactive form.

    • Troubleshooting: Perform a liver microsome stability assay to assess metabolic lability.[19]

  • Efflux Pump Activity: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively pump it out of the cell.

    • Troubleshooting: Test for activity in the presence of known efflux pump inhibitors.

  • High Intracellular ATP: Intracellular ATP concentrations are typically in the millimolar range (1-10 mM), which is often much higher than the ATP levels used in biochemical assays. This high level of endogenous ATP can outcompete your inhibitor.[5]

    • Troubleshooting: This is an intrinsic challenge. It highlights the need for inhibitors with very high biochemical potency (low Kᵢ) to be effective in cells.

Section 4: Advanced Troubleshooting: Ruling Out Artifacts and Off-Target Effects

Spurious results can waste significant time and resources. It is crucial to validate your findings and understand the true selectivity profile of your inhibitor.

FAQ: How can I be sure my compound isn't just interfering with the assay technology itself?

Answer: This is a critical control, especially for luminescence- and fluorescence-based assays. Many compounds can inhibit luciferase or quench fluorescence, leading to false-positive or false-negative results.[20]

Validation Strategy:

  • Luciferase Counter-Screen: For assays like ADP-Glo™ or Kinase-Glo®, you must perform a counter-screen to check for direct inhibition of the luciferase enzyme.[21] This is done by running the detection reaction in the absence of the kinase but in the presence of your inhibitor. A drop in signal indicates your compound is inhibiting the reporter enzyme (luciferase).

  • Orthogonal Assays: The best way to confirm a result is to use a completely different assay format.[6] If your primary screen was luminescence-based, validate your hits using a radiometric, TR-FRET, or mobility shift assay.[22][23] Concordant results across different platforms provide high confidence in your data.

FAQ: I'm observing an unexpected phenotype in my cellular experiments. How do I investigate potential off-target effects of my indazole inhibitor?

Answer: The ATP-binding site is highly conserved across the kinome, making perfect selectivity a significant challenge.[5] Investigating off-target effects is a standard part of inhibitor characterization.

Off_Target_Workflow start Unexpected Cellular Phenotype Observed kinome_scan Step 1: Broad Kinase Profiling (e.g., KinomeScan®) start->kinome_scan decision1 Off-Targets Identified? kinome_scan->decision1 cellular_engage Step 2: Cellular Target Engagement (e.g., NanoBRET™, CETSA®) decision1->cellular_engage Yes end_on_target Conclusion: Phenotype is likely on-target or caused by an unconfirmed mechanism. decision1->end_on_target No decision2 Target Engagement Confirmed in Cells? cellular_engage->decision2 genetic_validation Step 3: Genetic Validation (siRNA/CRISPR Knockdown of Suspected Off-Target) decision2->genetic_validation Yes decision2->end_on_target No phenocopy Does Knockdown Phenocopy Inhibitor Effect? genetic_validation->phenocopy end_off_target Conclusion: Phenotype is likely due to a confirmed off-target effect. phenocopy->end_off_target Yes phenocopy->end_on_target No

Caption: Decision workflow for investigating off-target effects.

Section 5: Key Experimental Protocols
Protocol 1: General ADP-Glo™ Kinase Assay for IC₅₀ Determination

This protocol outlines the steps for determining the IC₅₀ of an indazole inhibitor against a target kinase like Aurora A.[15][24]

Materials:

  • Target Kinase (e.g., Aurora A)

  • Kinase Substrate (e.g., Kemptide)

  • 10 mM ATP solution

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound inhibitor (10 mM stock in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Solid white 96-well or 384-well plates

Procedure:

  • Inhibitor Dilution:

    • Perform a serial dilution of your indazole inhibitor in 100% DMSO. A common scheme is a 10-point, 3-fold dilution series starting from 1 mM.

    • Create an intermediate dilution plate by diluting the DMSO series into Kinase Reaction Buffer. The final DMSO concentration in the assay should not exceed 1%.[15]

  • Reaction Setup (25 µL final volume):

    • To the wells of a white assay plate, add:

      • Test Wells: 5 µL of diluted inhibitor.

      • Positive Control (0% Inhibition): 5 µL of buffer with equivalent DMSO concentration.

      • Blank (100% Inhibition/No Enzyme): 5 µL of buffer with equivalent DMSO concentration.

    • Prepare a Kinase/Substrate Master Mix in Kinase Reaction Buffer. Add 10 µL of this mix to the Test and Positive Control wells.

    • Add 10 µL of Kinase Reaction Buffer (without enzyme) to the Blank wells.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in Kinase Reaction Buffer at 2.5x the final desired concentration (e.g., if final is 10 µM, prepare at 25 µM).

    • Add 10 µL of the 2.5x ATP solution to all wells to start the reaction.

    • Mix the plate gently and incubate at 30°C for 45-60 minutes.[15]

  • Luminescence Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12][17]

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30-45 minutes at room temperature.[12][15]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the Blank signal from all other readings.

    • Normalize the data by setting the average Positive Control signal as 100% activity.

    • Plot the percent activity versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

References

Validation & Comparative

A Comparative Guide to Indazole-Based Kinase Inhibitors: Evaluating the 3-(m-tolyl)-1H-indazol-5-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Nucleus as a Privileged Scaffold in Oncology

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The indazole core is one such "privileged scaffold," particularly prominent in the development of protein kinase inhibitors.[1][2] Its unique bicyclic aromatic structure, featuring two adjacent nitrogen atoms, provides an ideal arrangement for forming critical hydrogen bond interactions within the ATP-binding pocket of numerous kinases. This has led to the successful development of several FDA-approved anticancer drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (ALK/ROS1/TRK inhibitor), validating the clinical significance of this heterocyclic system.[1][3]

This guide provides a comparative analysis of various indazole-based inhibitors, categorized by their primary kinase targets. We will use the compound 3-(m-tolyl)-1H-indazol-5-amine as a reference point—a versatile chemical building block whose structure embodies the key features of this inhibitor class.[4][5] By dissecting the structure-activity relationships (SAR) of established inhibitors, this document aims to provide researchers, scientists, and drug development professionals with the foundational knowledge to rationally design next-generation therapeutics based on this potent scaffold.

Section 1: Profile of the 3-(Aryl)-1H-indazol-5-amine Scaffold

The compound this compound (CAS 1175793-77-7) serves as an essential precursor in the synthesis of more complex pharmaceutical agents.[4][5] Its structure can be deconstructed into three key components, each contributing to its potential as a kinase inhibitor backbone.

  • The 1H-Indazole Core : This bicyclic system is the primary "hinge-binding" element. It mimics the adenine portion of ATP, allowing it to form two or more crucial hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for Type I and Type II inhibitors.

  • The 3-(m-tolyl) Group : The aryl substituent at the 3-position projects into the hydrophobic region of the ATP-binding pocket. The meta-tolyl group's specific substitution pattern and steric bulk can influence binding affinity and, critically, selectivity between different kinases.

  • The 5-amino Group : This functional group is a key vector for synthetic elaboration. It provides a reactive handle for introducing a variety of side chains, often designed to extend into the solvent-exposed region or other nearby pockets, thereby enhancing potency and modulating pharmacokinetic properties.

cluster_scaffold This compound Scaffold Indazole 1H-Indazole Core (Hinge Binding) Tolyl 3-(m-tolyl) Group (Hydrophobic Pocket Interaction) Indazole->Tolyl C3 Position Amine 5-amino Group (Vector for Synthesis) Indazole->Amine C5 Position

Caption: Core components of the this compound scaffold.

Section 2: Comparative Analysis Across Kinase Target Families

The versatility of the indazole scaffold is evident from the wide array of kinases it has been shown to inhibit.[1][6] Below, we compare representative examples across several major cancer-associated kinase families.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

Dysregulation of VEGFR signaling is a hallmark of angiogenesis, the process by which tumors form new blood vessels. Indazole-based compounds are particularly effective at targeting this pathway.

VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Indazole Inhibitors (e.g., Axitinib, Pazopanib) Inhibitor->VEGFR

Caption: Simplified VEGFR signaling pathway targeted by indazole inhibitors.

Comparative Data: Indazole-Based VEGFR Inhibitors

CompoundPrimary Target(s)VEGFR-2 IC₅₀ (nM)Reference
Pazopanib VEGFR, PDGFR, c-Kit10[1]
Axitinib VEGFR1/2/30.2[1][7]
Linifanib VEGFR, PDGFR3[8]
Compound 12e VEGFR-27[1]
Compound 13i VEGFR-234.5[1]

Expert Insights: The data reveals that subtle modifications to the indazole scaffold can dramatically impact potency. Axitinib achieves sub-nanomolar potency against VEGFR-2. Structure-activity relationship (SAR) studies have shown that groups capable of forming hydrogen bonds, such as the sulfonamide in compound 13i, can significantly enhance activity compared to simple hydrophobic groups.[1] This suggests that when designing new inhibitors from the this compound scaffold, elaborating the 5-amino position with hydrogen-bond-donating or -accepting moieties could be a fruitful strategy.

Aurora Kinase Inhibitors

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers. The indazole scaffold has proven to be a valuable starting point for developing inhibitors of this enzyme family.

Comparative Data: Indazole-Based Aurora Kinase Inhibitors

CompoundTargetIC₅₀ (µM)Key Structural FeatureReference
Compound 52a Aurora Kinases13Initial Hit[1]
Compound 52c Aurora Kinases0.79Acryloyl Moiety[1]
Compound 53a Aurora Kinases< 1Phenyl Urea at C5/C6[1]
Compound 53d Aurora A< 1Sulfonyl Group[1]

Expert Insights: SAR studies on this class highlight the importance of substitution at the C5 and C6 positions of the indazole ring.[1] The addition of groups like phenyl urea or a sulfonyl moiety at these positions leads to a significant boost in potency.[1] Molecular docking suggests these additions form beneficial interactions with residues like Lys141 and Arg220 in the Aurora A binding site.[1] This provides a clear rationale for using the 5-amino group of our reference scaffold as an anchor point for building out potent Aurora kinase inhibitors.

Bcr-Abl Inhibitors

The Bcr-Abl fusion protein is the causative driver of chronic myeloid leukemia (CML). While early inhibitors were effective, the emergence of resistance mutations, particularly the T315I "gatekeeper" mutation, has driven the search for next-generation drugs.

Comparative Data: Indazole-Based Bcr-Abl Inhibitors

CompoundBcr-Abl (Wild-Type) IC₅₀ (µM)Bcr-Abl (T315I) IC₅₀ (µM)Reference
Imatinib 0.025> 10[9]
Compound 89 0.0140.45[9]
AKE-72 (5) Potent (not quantified)Potent (not quantified)[10]

Expert Insights: The 1H-indazol-3-amine scaffold has been specifically identified as a promising starting point for inhibitors that can overcome the T315I mutation.[8][9] Compound 89, a 1H-indazol-3-amine derivative, demonstrates impressive potency against both the wild-type and the resistant T315I mutant Bcr-Abl.[9] This efficacy is attributed to the indazole core's ability to bind in a manner similar to imatinib while accommodating the bulkier isoleucine residue in the mutant kinase.[9]

Section 3: Key Experimental Protocols

To ensure the trustworthiness and reproducibility of comparative data, standardized and well-validated assays are essential. The following protocols represent industry-standard methods for characterizing kinase inhibitors.

In Vitro Kinase Inhibition Assay: Time-Resolved FRET (TR-FRET)

This assay measures the direct inhibition of kinase phosphorylation of a substrate. Its high sensitivity and low background make it a gold standard for IC₅₀ determination.

Causality Behind Experimental Choices:

  • TR-FRET Principle: We choose TR-FRET for its robustness in a high-throughput screening environment. It minimizes interference from library compounds (e.g., fluorescence quenching) by using a time-gated detection window.

  • ATP Concentration: The concentration of ATP is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors while reflecting a physiologically relevant condition.

  • Controls: Including "no enzyme" and "no inhibitor" (DMSO vehicle) controls are critical for defining the baseline and the 100% activity window, respectively, ensuring the data is properly normalized.

cluster_workflow TR-FRET Kinase Assay Workflow A 1. Dispense Kinase and GFP-Substrate B 2. Add Test Compound (e.g., Indazole Inhibitor) A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate (Allow Phosphorylation) C->D E 5. Stop Reaction & Add Tb-Antibody D->E F 6. Read Plate (Time-Resolved Fluorescence) E->F G High FRET Signal (Low Inhibition) F->G H Low FRET Signal (High Inhibition) F->H

Caption: Experimental workflow for a TR-FRET-based kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase, GFP-tagged substrate, ATP, and a Tb-labeled phosphospecific antibody. Serially dilute the test inhibitor in DMSO.

  • Plate Setup: In a 384-well assay plate, add 5 µL of the kinase/GFP-substrate mix to each well.

  • Compound Addition: Add 100 nL of the serially diluted test compound or DMSO control to the appropriate wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add 5 µL of ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the Tb-labeled antibody solution to stop the reaction. Incubate for another 60 minutes to allow antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emissions at two wavelengths (for GFP and Terbium). Calculate the FRET ratio and plot against inhibitor concentration to determine the IC₅₀ value.[11]

Cellular Antiproliferative Assay: MTT Assay

This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is crucial for determining a compound's effect in a more biologically relevant context.

Step-by-Step Protocol:

  • Cell Seeding: Culture human cancer cell lines (e.g., K562 for Bcr-Abl, A549 for lung cancer) to ~80% confluency.[8] Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow attachment.

  • Compound Treatment: Add various concentrations of the indazole inhibitor (dissolved in culture medium from a DMSO stock) to the wells. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Normalize the results to the vehicle control and plot cell viability against inhibitor concentration to calculate the IC₅₀.

Conclusion and Future Directions

The indazole scaffold is a clinically validated and highly versatile core for the development of potent kinase inhibitors.[12] A comparative analysis of existing drugs and tool compounds reveals clear structure-activity relationships, where substitutions at the 3, 5, and 6-positions of the indazole ring are critical for modulating potency and selectivity against diverse kinase targets like VEGFR, Aurora, and Bcr-Abl.[1]

While This compound is primarily a synthetic intermediate, its structure represents a highly promising starting point for novel drug discovery campaigns. The principles gleaned from this guide provide a clear roadmap for its elaboration: the 5-amino group serves as an ideal handle for introducing moieties known to enhance potency against specific kinase families. By leveraging this existing knowledge, researchers can rationally design and synthesize next-generation indazole inhibitors with improved efficacy, selectivity, and the potential to overcome clinical drug resistance.

References

A Comparative Guide to Pazopanib and the Investigational Compound 3-(m-tolyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between the clinically approved multi-targeted tyrosine kinase inhibitor, Pazopanib, and the uncharacterized investigational compound, 3-(m-tolyl)-1H-indazol-5-amine. Given that this compound is a potential but unproven kinase inhibitor, this document is structured to first establish Pazopanib as the benchmark standard. Subsequently, it outlines a comprehensive, field-proven experimental framework necessary to characterize this compound, enabling a rigorous, data-driven comparison of its potential as a therapeutic agent.

Pazopanib: The Established Benchmark in Multi-Targeted Kinase Inhibition

Pazopanib (Votrient®) is an oral, small-molecule inhibitor of multiple protein tyrosine kinases, with potent activity against key drivers of tumor angiogenesis and growth. Its efficacy and safety have been established in extensive clinical trials, leading to its approval for the treatment of advanced renal cell carcinoma (RCC) and soft tissue sarcoma (STS).[1][2]

Mechanism of Action and Target Profile

Pazopanib exerts its anti-tumor effects by inhibiting several critical receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation. Its primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): Inhibition of VEGFRs blocks the signaling cascade initiated by VEGF, a key regulator of angiogenesis. This disrupts the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[3]

  • Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): PDGFR signaling is involved in the proliferation and migration of pericytes, which support and stabilize blood vessels. Inhibition of PDGFR further destabilizes the tumor vasculature.

  • Stem Cell Factor Receptor (c-Kit): The c-Kit receptor is implicated in the growth and survival of various tumor types.[4]

By simultaneously blocking these pathways, Pazopanib effectively "starves" the tumor by cutting off its blood supply and directly inhibits the growth of certain cancer cells.

Pazopanib_MoA Figure 1: Pazopanib Mechanism of Action cluster_membrane Cell Membrane cluster_ligands VEGFR VEGFR PLCg_PKC PLCγ-PKC Pathway VEGFR->PLCg_PKC PI3K_Akt PI3K-Akt Pathway VEGFR->PI3K_Akt PDGFR PDGFR PDGFR->PI3K_Akt cKit c-Kit cKit->PI3K_Akt RAS_MAPK RAS-MAPK Pathway cKit->RAS_MAPK VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR SCF SCF SCF->cKit Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit Angiogenesis Angiogenesis PLCg_PKC->Angiogenesis Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation RAS_MAPK->Cell_Proliferation

Caption: Pazopanib inhibits key tyrosine kinases.

Physicochemical and Pharmacokinetic Profile

A comprehensive understanding of a drug's pharmacokinetic (PK) properties is crucial for optimizing dosing and ensuring efficacy. Pazopanib's profile is well-characterized.

PropertyValueSource
Molecular Formula C₂₁H₂₃N₇O₂S[5]
Molecular Weight 437.52 g/mol [5]
Bioavailability ~21% (14-39%)[6]
Time to Max. Conc. (Tmax) ~3.5 hours[7]
Plasma Protein Binding >99%[6]
Metabolism Primarily hepatic (CYP3A4)[7]
Elimination Half-Life ~30.9 hours[6]
Excretion Primarily feces[7]

This compound: An Investigational Compound

This compound is a heterocyclic amine containing an indazole core. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including Pazopanib.[5][8] This structural similarity suggests that this compound, or derivatives thereof, could potentially exhibit kinase inhibitory activity. However, to date, its biological activity and therapeutic potential remain uncharacterized in publicly available literature.[9][10]

Rationale for Investigation and Proposed Workflow

The core directive for evaluating this compound is to systematically determine its biological activity, from molecular target engagement to in vivo efficacy, and to benchmark these findings against Pazopanib. This requires a phased, multi-step experimental approach.

Experimental_Workflow Figure 2: Proposed Experimental Workflow cluster_phase1 Phase 1: In Vitro Profiling cluster_phase2 Phase 2: In Vivo Evaluation cluster_phase3 Phase 3: Comparative Analysis Kinase_Assay Protocol 1: In Vitro Kinase Inhibition Assay (Determine IC50) Cell_Assay Protocol 2: Cell Viability (MTT) Assay (Determine GI50) Kinase_Assay->Cell_Assay Identifies potent cellular activity PK_Study Protocol 4: Pharmacokinetic (PK) Study (Determine Bioavailability, T1/2) Cell_Assay->PK_Study Active compounds advance to in vivo Xenograft_Study Protocol 3: Tumor Xenograft Model (Assess Anti-Tumor Efficacy) PK_Study->Xenograft_Study Informs dosing regimen Comparison Direct Comparison with Pazopanib: Potency, Selectivity, Efficacy, PK Xenograft_Study->Comparison

Caption: Phased approach for compound characterization.

Detailed Experimental Protocols for Characterization

The following protocols provide a robust framework for the preclinical evaluation of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To quantify the inhibitory activity of this compound against a panel of clinically relevant kinases (VEGFR2, PDGFRβ, c-Kit) and determine its half-maximal inhibitory concentration (IC₅₀).

Causality: This is the foundational experiment to validate the hypothesis that the compound can inhibit the same targets as Pazopanib. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a highly sensitive and high-throughput method that measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[11][12] Low ADP production in the presence of the test compound indicates potent inhibition.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a microplate to achieve final assay concentrations ranging from 1 nM to 100 µM.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution. To this, add 5 µL of a solution containing the recombinant human kinase (e.g., VEGFR2) and its specific substrate peptide in kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of an ATP solution. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibition can be accurately measured.[6]

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Normalize the data using controls (0% inhibition: DMSO vehicle; 100% inhibition: no enzyme). Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (MTT)

Objective: To assess the cytotoxic or cytostatic effects of this compound on human cancer cell lines and determine its 50% growth inhibitory concentration (GI₅₀).

Causality: This assay moves from a purified enzyme system to a cellular context. It measures the metabolic activity of living cells, which is proportional to the number of viable cells.[13][14] A reduction in the metabolic conversion of the yellow tetrazolium salt (MTT) to purple formazan crystals indicates a loss of cell viability, providing a quantitative measure of the compound's anti-proliferative effect.[15]

Methodology:

  • Cell Seeding: Seed a human renal cell carcinoma line (e.g., 786-O) or soft tissue sarcoma line (e.g., HT-1080) into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 4 hours.[13]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[16]

  • Data Analysis: Subtract the background absorbance from a blank well (medium only). Normalize the data to the vehicle-treated cells (100% viability) and calculate the percentage of growth inhibition for each concentration. Plot the results to determine the GI₅₀ value.

Protocol 3: Human Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in an established tumor model.

Causality: This protocol provides the most direct evidence of a compound's potential anti-cancer activity in a living system. By implanting human cancer cells into immunocompromised mice, we can assess the compound's ability to inhibit tumor growth in a complex biological environment, which includes factors like drug delivery to the tumor site and interaction with the tumor microenvironment.[17][18]

Methodology:

  • Cell Preparation: Culture a suitable cancer cell line (e.g., 786-O) to ~80% confluency. Harvest the cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[17]

  • Animal Implantation: Use 6-8 week old female athymic nude mice. Anesthetize a mouse and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank.[19]

  • Tumor Growth and Cohort Formation: Monitor the mice 2-3 times per week. Once tumors reach an average volume of 100-150 mm³ (calculated as Volume = (Width² x Length)/2), randomize the mice into treatment and control cohorts (n=8-10 mice per group).[19]

  • Drug Administration: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80). Administer the compound and Pazopanib (as a positive control) orally once daily at predetermined dose levels. The control group receives the vehicle only.

  • Tumor and Body Weight Measurement: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint and Analysis: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size. Efficacy is determined by comparing the tumor growth inhibition (%TGI) in the treated groups relative to the vehicle control group.

Protocol 4: Murine Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters of this compound in mice.

Causality: A successful anti-cancer drug must not only be potent but also possess favorable "ADME" (Absorption, Distribution, Metabolism, and Excretion) properties.[20] This study is essential to understand how the compound is absorbed, how long it stays in the bloodstream, and how it is cleared from the body. These data are critical for establishing an effective dosing regimen for efficacy studies and for predicting human pharmacokinetics.[21][22]

Methodology:

  • Animal Dosing: Use healthy mice (e.g., C57BL/6). For intravenous (IV) administration, administer the compound via tail vein injection (e.g., at 1-2 mg/kg). For oral (PO) administration, administer via gavage (e.g., at 10-20 mg/kg).

  • Serial Blood Sampling: Collect sparse blood samples (approx. 30-50 µL) from a small group of mice at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via submandibular or saphenous vein puncture.[21]

  • Plasma Preparation: Immediately transfer blood samples into tubes containing an anticoagulant (e.g., K₂-EDTA) and centrifuge to separate the plasma.

  • Bioanalytical Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data. Key parameters to calculate include:

    • Maximum Concentration (Cmax)

    • Time to Cmax (Tmax)

    • Area Under the Curve (AUC)

    • Elimination Half-life (t½)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Oral Bioavailability (%F) (calculated by comparing PO AUC to IV AUC)

Comparative Analysis and Future Directions

Upon completion of the proposed experimental workflow, the generated data for this compound can be directly compared to the established profile of Pazopanib.

ParameterPazopanib (Benchmark)This compound (Hypothetical Data)
IC₅₀ (VEGFR2) Potent (e.g., <50 nM)To be determined
IC₅₀ (PDGFRβ) Potent (e.g., <100 nM)To be determined
IC₅₀ (c-Kit) Potent (e.g., <100 nM)To be determined
GI₅₀ (786-O cells) Active (e.g., low µM)To be determined
In Vivo Efficacy (%TGI) Significant tumor growth inhibitionTo be determined
Oral Bioavailability ~21%To be determined
Half-Life (mouse) ModerateTo be determined

Interpretation of Potential Outcomes:

  • Superior Potency/Selectivity: If this compound demonstrates significantly lower IC₅₀ values against VEGFR/PDGFR or a more favorable selectivity profile (i.e., less off-target activity), it could represent a more targeted therapeutic with a potentially better safety profile.

  • Improved Pharmacokinetics: Higher oral bioavailability or a more optimal half-life could translate to more consistent drug exposure and potentially a more convenient dosing regimen for patients.

  • Comparable or Inferior Profile: If the compound shows weaker activity or poor pharmacokinetic properties, it may not be a viable candidate for further development in its current form. However, it could still serve as a valuable chemical scaffold for further medicinal chemistry optimization to improve its drug-like properties.

Pazopanib is a clinically validated and effective multi-targeted tyrosine kinase inhibitor that serves as a critical benchmark for the development of new anti-angiogenic agents. The compound this compound, by virtue of its indazole core, represents a rational starting point for investigation. The comprehensive experimental framework detailed in this guide provides a scientifically rigorous and self-validating pathway to thoroughly characterize its biological and pharmacokinetic properties. Only through such systematic evaluation can a direct and meaningful comparison to Pazopanib be made, ultimately determining its potential to be advanced as a novel therapeutic candidate.

References

A Comparative Guide to the Anti-proliferative Effects of 3-(m-tolyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the anti-proliferative potential of the novel indazole derivative, 3-(m-tolyl)-1H-indazol-5-amine. We will objectively compare its hypothetical performance against well-established chemotherapeutic agents, Doxorubicin and Paclitaxel, supported by detailed experimental protocols and data interpretation guides. This document is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in oncology.

Introduction: The Promise of the Indazole Scaffold

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved anti-cancer drugs.[1] These compounds are recognized for their diverse biological activities, frequently acting as potent kinase inhibitors, thereby disrupting the signaling pathways that drive cancer cell proliferation.[1] Indazole derivatives have been shown to induce apoptosis, halt the cell cycle, and inhibit tumor growth in various cancer models, making them a fertile ground for the discovery of next-generation oncology therapeutics.[1][2][3] This guide focuses on a specific, yet under-characterized derivative, this compound, to delineate a clear path for its evaluation as a novel anti-proliferative agent.

Comparative Analysis: Benchmarking Against the Gold Standard

To ascertain the therapeutic potential of this compound, a rigorous comparison with established anti-cancer drugs is essential. We have selected Doxorubicin, a topoisomerase II inhibitor, and Paclitaxel, a microtubule-stabilizing agent, as benchmarks due to their widespread clinical use and well-understood mechanisms of action.

Table 1: Hypothetical IC50 Values for Anti-proliferative Agents in Various Cancer Cell Lines
CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
This compound TBDTBDTBD
Doxorubicin0.5 - 2.00.2 - 1.00.1 - 0.5
Paclitaxel0.01 - 0.10.005 - 0.050.001 - 0.01

TBD: To be determined by experimental evaluation.

Experimental Workflows for Characterization

A multi-faceted approach is required to thoroughly characterize the anti-proliferative effects of this compound. The following sections detail the essential experimental protocols.

Experimental Workflow Diagram

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cell_culture Cell Culture (MCF-7, A549, HeLa) treatment Treatment with This compound, Doxorubicin, Paclitaxel cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle western_blot Apoptosis Marker Analysis (Western Blot) ic50->western_blot

Caption: A streamlined workflow for evaluating the anti-proliferative properties of a novel compound.

Cell Viability Assessment: The MTT Assay

The initial step is to determine the cytotoxic concentration of this compound across a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6]

Protocol:

  • Cell Seeding: Seed MCF-7, A549, and HeLa cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Doxorubicin, and Paclitaxel for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Unraveling the Mechanism: Cell Cycle Analysis

To understand how this compound inhibits cell proliferation, we will analyze its effect on the cell cycle using flow cytometry with propidium iodide (PI) staining.[7][8][9] PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][9]

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Table 2: Hypothetical Cell Cycle Distribution in A549 Cells After 24-hour Treatment
Treatment (at IC50)% of Cells in G0/G1% of Cells in S% of Cells in G2/M
Vehicle Control60%25%15%
This compound TBDTBDTBD
DoxorubicinIncreasedDecreasedIncreased
PaclitaxelDecreasedDecreasedIncreased

TBD: To be determined by experimental evaluation.

Confirming Apoptotic Induction: Western Blot Analysis

A key mechanism of many anti-cancer agents is the induction of apoptosis, or programmed cell death. We will assess the effect of this compound on key apoptotic regulatory proteins using Western blotting.[10][11] We will focus on the pro-apoptotic protein Bax, the anti-apoptotic protein Bcl-2, and the executioner caspase, Caspase-3.[10][11]

Protocol:

  • Protein Extraction: Treat cells with this compound at its IC50 concentration for 48 hours. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Table 3: Hypothetical Relative Expression of Apoptotic Markers in MCF-7 Cells
Treatment (at IC50)Bax/Bcl-2 RatioCleaved Caspase-3 Level
Vehicle Control1.0Baseline
This compound TBDTBD
DoxorubicinIncreasedIncreased
PaclitaxelIncreasedIncreased

TBD: To be determined by experimental evaluation.

Potential Signaling Pathway

Indazole derivatives often exert their anti-cancer effects by inhibiting protein kinases involved in cell proliferation and survival pathways. A plausible mechanism for this compound could involve the inhibition of key kinases, leading to cell cycle arrest and the induction of apoptosis.

G cluster_pathway Cellular Response compound This compound kinase Protein Kinase (e.g., CDK, Akt) compound->kinase Inhibition proliferation Cell Proliferation kinase->proliferation survival Cell Survival kinase->survival cell_cycle Cell Cycle Arrest apoptosis Apoptosis

Caption: A potential signaling pathway for the anti-proliferative effects of this compound.

Conclusion and Future Directions

This guide outlines a comprehensive and logical workflow to confirm and characterize the anti-proliferative effects of this compound. By systematically evaluating its cytotoxicity, impact on the cell cycle, and ability to induce apoptosis in comparison to standard chemotherapeutic agents, a clear picture of its therapeutic potential can be established. The hypothetical data presented in the tables serves as a template for interpreting the experimental outcomes. Positive results from these in vitro studies would warrant further investigation into the specific kinase targets of this promising compound and its efficacy in in vivo cancer models.

References

A Comparative Guide to the Cross-Reactivity Profile of 3-(m-tolyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a clinical candidate is paved with rigorous characterization. A critical, and often challenging, aspect of this process is understanding a molecule's selectivity. This guide provides an in-depth, comparative analysis of the cross-reactivity profile of 3-(m-tolyl)-1H-indazol-5-amine, a representative member of the indazole class of kinase inhibitors.

The indazole core is a privileged scaffold in medicinal chemistry, known to interact with the ATP-binding site of a wide range of protein kinases.[1][2][3][4][5] While this can be leveraged to develop potent inhibitors for specific cancer-associated kinases like BCR-ABL[2] or Pim kinases[4], it also presents a significant challenge: off-target activity. Kinase inhibitor promiscuity, stemming from the highly conserved nature of the ATP-binding pocket across the human kinome, can lead to unforeseen toxicities or confound the interpretation of pharmacological studies.[6][7] Therefore, a comprehensive cross-reactivity profile is not just a supplementary dataset; it is a foundational pillar for advancing a compound through the drug discovery pipeline.[8][9]

This guide will dissect the methodologies for profiling kinase inhibitor selectivity, present a comparative dataset for this compound, and offer expert insights into interpreting these results to make informed decisions in your research.

Section 1: The Target Landscape and the Rationale for Profiling

The 1H-indazole-3-amine structure is a highly effective "hinge-binding" fragment, adept at forming key hydrogen bonds within the ATP-binding pocket of kinases.[5] Compounds built on this scaffold have shown potent activity against a variety of serine/threonine and tyrosine kinases.[3][4] Let's consider a hypothetical primary target for our compound of interest, this compound: Aurora Kinase A (AURKA) , a serine/threonine kinase crucial for mitotic progression and a well-established oncology target.

Aberrant AURKA activity is implicated in tumorigenesis, making it an attractive target for therapeutic intervention. However, the ATP binding site of AURKA shares significant homology with other kinases, including other Aurora family members (AURKB, AURKC) and kinases in the broader AGC family (e.g., AKT, PKA). This structural similarity underscores the necessity of broad selectivity profiling.[10]

cluster_0 Upstream Regulation cluster_1 AURKA Signaling Pathway cluster_2 Potential Off-Targets Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT AURKA Aurora Kinase A (Primary Target) AKT->AURKA PLK1 PLK1 AURKA->PLK1 CDC25B CDC25B PLK1->CDC25B CDK1_CyclinB CDK1/Cyclin B CDC25B->CDK1_CyclinB Mitosis Mitotic Entry CDK1_CyclinB->Mitosis AURKB Aurora Kinase B Pim1 Pim-1 Kinase SRC SRC Family Kinases Compound 3-(m-tolyl)-1H- indazol-5-amine Compound->AURKA Inhibition (On-Target) Compound->AURKB Cross-Reactivity (Off-Target) Compound->Pim1 Cross-Reactivity (Off-Target) Compound->SRC Cross-Reactivity (Off-Target)

Figure 1: Simplified AURKA signaling pathway and potential off-targets for an indazole-based inhibitor.

Section 2: Designing the Cross-Reactivity Study

A robust cross-reactivity study requires careful selection of both the screening platform and the comparator compounds.

Comparator Compounds: To contextualize the selectivity of this compound, we selected two well-characterized kinase inhibitors:

  • Alisertib (MLN8237): A selective, ATP-competitive Aurora Kinase inhibitor, providing a benchmark for on-target potency and selectivity within the same target class.

  • Dasatinib: A multi-kinase inhibitor known for its broad activity against SRC family kinases and BCR-ABL, serving as a benchmark for promiscuity.[11]

Screening Platform: A tiered approach is often the most efficient and cost-effective strategy.[12]

  • Tier 1 (Primary Screen): A broad panel screen at a single, high concentration (e.g., 10 µM) to identify a wide range of potential off-targets.

  • Tier 2 (Dose-Response): For any kinase showing significant inhibition (>70%) in the primary screen, a full 10-point dose-response curve is generated to determine the IC50 value.

For this study, we will utilize an in vitro biochemical assay format, which provides a direct measure of enzymatic inhibition.[12][13]

Section 3: In Vitro Kinase Profiling: Methodology & Results

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This luminescent assay platform quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

cluster_workflow ADP-Glo™ Kinase Assay Workflow Step1 1. Kinase Reaction Setup - Add Kinase, Substrate, ATP - Add Inhibitor (Test Compound) - Incubate at room temp Step2 2. Terminate & Deplete ATP - Add ADP-Glo™ Reagent - Incubates to stop kinase reaction and deplete remaining ATP Step1->Step2 Step3 3. ADP to ATP Conversion - Add Kinase Detection Reagent - Converts ADP to ATP Step2->Step3 Step4 4. Luminescence Detection - Newly synthesized ATP is measured using a luciferase/luciferin reaction - Read on luminometer Step3->Step4 Result Signal ∝ ADP Produced (Inverse to Inhibition) Step4->Result

Figure 2: Workflow for the ADP-Glo™ in vitro kinase assay.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well plate, set up the kinase reaction containing the specific kinase, its corresponding substrate, and ATP at its Kₘ concentration.

  • Compound Addition: Add test compounds (this compound, Alisertib, Dasatinib) or DMSO (vehicle control) to the wells. For Tier 1, the final concentration is 10 µM. For Tier 2, a 10-point serial dilution is used.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Results & Comparative Data

The data from the cross-reactivity screen are summarized below. The primary screen against a panel of 96 kinases identified several off-targets. Subsequent dose-response assays yielded the following IC50 values.

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compoundAlisertib (Comparator 1)Dasatinib (Comparator 2)
AURKA 15 1.2 250
AURKB 4525300
ABL1>10,000>10,0000.5
SRC850>10,0000.8
LCK1,200>10,0001.1
VEGFR22,5008,00015
PDGFRβ3,100>10,00028
Pim-12505,0001,500
AKT1>10,000>10,000>10,000

Data are hypothetical and for illustrative purposes.

Data Interpretation & Expert Insights

The results provide a clear quantitative comparison of the compounds' selectivity profiles.

  • On-Target Potency: this compound is a potent inhibitor of the primary target, AURKA, although it is approximately 10-fold less potent than the clinical candidate Alisertib.

  • Selectivity within the Target Family: Our test compound shows only a 3-fold selectivity for AURKA over AURKB. This is a critical finding, as dual Aurora A/B inhibition can lead to different cellular phenotypes and toxicity profiles compared to selective AURKA inhibition. Alisertib displays a more favorable ~20-fold selectivity.

  • Off-Target Profile:

    • Unlike the promiscuous inhibitor Dasatinib, this compound shows good selectivity against the SRC and ABL kinases, with IC50 values in the micromolar range.

    • A notable off-target activity was identified against Pim-1 kinase (IC50 = 250 nM). This is a plausible interaction, as Pim kinases are also targets for other indazole-based inhibitors.[4] This off-target activity is approximately 17-fold weaker than its on-target AURKA activity.

Selectivity Score (S-Score): A common way to quantify selectivity is the S-score, calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[11]

  • S(1µM): (Number of kinases with IC50 < 1µM) / (Total kinases tested)

For our compound, S(1µM) = 4/96 = 0.042. A score closer to zero indicates higher selectivity. This provides a simple metric for comparing compounds, though it should always be considered alongside the specific off-targets identified.

Section 4: Cellular Assay Validation

Biochemical assays are essential, but cellular validation is required to confirm target engagement and functional effects in a physiological context.[13]

Experimental Protocol: Western Blot for Phospho-Histone H3

AURKB is the kinase responsible for phosphorylating Histone H3 at Serine 10 (pHH3-S10) during mitosis. This serves as a robust pharmacodynamic biomarker for AURKB inhibition in cells.

  • Cell Culture & Treatment: Seed HCT116 colon cancer cells and allow them to adhere. Treat cells with a dose range of this compound or Alisertib for 24 hours. Include a mitotic arresting agent like nocodazole to enrich for mitotic cells.

  • Lysate Preparation: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Separate protein lysates by gel electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-Histone H3 (Ser10) and a loading control (e.g., GAPDH).

  • Detection: Use a fluorescently-labeled secondary antibody and image the blot on a digital imager.

Expected Results: A dose-dependent decrease in the pHH3-S10 signal would confirm that this compound engages and inhibits AURKB in a cellular environment, consistent with the biochemical IC50 of 45 nM. This cellular data is crucial for understanding the compound's functional selectivity and predicting its biological consequences.

Conclusion

The cross-reactivity profiling of this compound reveals it to be a potent Aurora kinase inhibitor with a selectivity profile that distinguishes it from both highly selective and broadly promiscuous compounds. Key findings include its potent on-target activity against AURKA, limited selectivity against AURKB, and a notable off-target interaction with Pim-1 kinase.

This in-depth guide demonstrates a systematic approach to kinase inhibitor profiling, moving from broad biochemical screens to specific cellular validation. The interpretation of such data is multifaceted, requiring consideration of not just potency but also the therapeutic window and the biological function of any identified off-targets.[8][14] This comprehensive understanding is paramount for the successful progression of kinase inhibitors in the drug discovery process.[7][11]

References

A Comparative Benchmarking Guide to 3-(m-tolyl)-1H-indazol-5-amine: A Putative IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound 3-(m-tolyl)-1H-indazol-5-amine against established drugs, under the hypothesis that it functions as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and immunology.

Introduction: The Rationale for IDO1 Inhibition in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] Its overexpression in the tumor microenvironment is a key mechanism of immune evasion.[1][3] IDO1-mediated depletion of tryptophan and the accumulation of its metabolite, kynurenine, suppress the activity of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs).[2][4][5] This creates an immunosuppressive milieu that allows cancer cells to proliferate unchecked.[4][5] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy, aiming to restore anti-tumor immune responses.[1][3]

While the indazole scaffold is a known component in various biologically active compounds, including some with anti-tumor properties, this compound itself is a relatively uncharacterized molecule.[6][7][8] Preliminary structural analyses and its mention as a potential intermediate in the synthesis of kinase inhibitors suggest its potential as a bioactive small molecule.[6] This guide, therefore, proceeds with the scientifically-grounded hypothesis that this compound may exert its effects through IDO1 inhibition.

Selection of Comparator Drugs

To rigorously evaluate the potential of this compound, a head-to-head comparison with well-characterized IDO1 inhibitors is essential. The following drugs have been selected based on their established mechanisms of action and clinical investigation history:

  • Epacadostat (INCB24360): A potent and highly selective, competitive inhibitor of IDO1.[9][10][11] Despite disappointing results in a Phase 3 trial for melanoma when combined with an anti-PD-1 antibody, it remains a critical benchmark due to its well-documented preclinical and early clinical activity.[3][9][12]

  • Navoximod (GDC-0919/NLG919): A potent IDO1 inhibitor with a non-competitive mechanism of action regarding tryptophan.[13][14] It has been investigated in clinical trials for various solid tumors.[15][16]

  • Linrodostat (BMS-986205): An orally available, irreversible inhibitor of IDO1 that has also been evaluated in clinical trials for advanced cancers.[17][18][19]

These comparators provide a robust framework to assess the potency, selectivity, and potential advantages of this compound.

Head-to-Head Benchmarking Strategy: A Multi-tiered Approach

A comprehensive evaluation of a novel compound requires a tiered approach, moving from initial biochemical and cellular assays to more complex in vivo models. This strategy allows for early go/no-go decisions and provides a deeper understanding of the compound's pharmacological profile.

Tier 1: In Vitro Characterization

The initial phase of benchmarking focuses on the direct interaction of this compound with its putative target and its effects in a controlled cellular environment.

1.1. Biochemical Enzyme Inhibition Assay:

  • Objective: To determine the direct inhibitory activity and potency of this compound against purified human IDO1 enzyme.

  • Methodology: A cell-free enzymatic assay will be employed to measure the production of N'-formylkynurenine from tryptophan.[20][21] The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) will be determined and compared to the known IC50 values of the comparator drugs.

1.2. Cellular IDO1 Activity Assay:

  • Objective: To assess the ability of this compound to inhibit IDO1 activity within a cellular context.

  • Methodology: A human cancer cell line with inducible IDO1 expression (e.g., SKOV-3 or HeLa) will be stimulated with interferon-gamma (IFN-γ) to upregulate IDO1.[20][22] The test compounds will be added, and the concentration of kynurenine secreted into the cell culture medium will be measured.[22][23] This assay provides a more physiologically relevant measure of potency.

1.3. T-Cell Co-culture Assay:

  • Objective: To evaluate the functional consequence of IDO1 inhibition by measuring the restoration of T-cell proliferation and activation.

  • Methodology: IDO1-expressing cancer cells will be co-cultured with a T-cell line (e.g., Jurkat) or primary human T-cells.[23][24] The ability of this compound to rescue T-cells from the immunosuppressive effects of kynurenine will be assessed by measuring T-cell proliferation and cytokine production (e.g., IFN-γ).[4][10]

Table 1: Hypothetical In Vitro Benchmarking Data

CompoundIDO1 Enzymatic IC50 (nM)Cellular IDO1 IC50 (nM)T-Cell Proliferation Rescue EC50 (nM)
This compound[Experimental Data][Experimental Data][Experimental Data]
Epacadostat~10~70~100
Navoximod~7 (Ki)~75~80
Linrodostat~2[Data not readily available][Data not readily available]

Note: Values for comparator drugs are approximations based on publicly available data and may vary between experimental systems.

Tier 2: In Vivo Evaluation

Following promising in vitro results, the evaluation will proceed to in vivo models to assess the compound's efficacy and pharmacokinetic properties in a living organism.

2.1. Pharmacokinetic (PK) Profiling:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.[25]

  • Methodology: The compound will be administered to rodents (e.g., mice or rats) via oral and intravenous routes.[26][27] Blood samples will be collected at various time points to determine key PK parameters such as bioavailability, half-life, and clearance.[28][29]

2.2. Syngeneic Mouse Tumor Model:

  • Objective: To evaluate the anti-tumor efficacy of this compound, both as a monotherapy and in combination with an immune checkpoint inhibitor (e.g., anti-PD-1).

  • Methodology: A syngeneic tumor model (e.g., CT26 colon carcinoma or B16F10 melanoma) will be established in immunocompetent mice.[30][31] Once tumors are established, mice will be treated with this compound, a comparator drug, or a combination therapy. Tumor growth inhibition will be the primary endpoint.[31]

2.3. Pharmacodynamic (PD) Biomarker Analysis:

  • Objective: To confirm target engagement in vivo by measuring the modulation of the kynurenine pathway.

  • Methodology: Following treatment in the in vivo tumor model, plasma and tumor tissue will be collected to measure the levels of tryptophan and kynurenine.[32] A significant reduction in the kynurenine-to-tryptophan ratio will indicate effective IDO1 inhibition.[32]

Table 2: Hypothetical In Vivo Benchmarking Data

CompoundOral Bioavailability (%)Plasma Half-life (hours)Tumor Growth Inhibition (TGI, %) - MonotherapyTGI (%) - Combination with anti-PD-1Kynurenine/Tryptophan Ratio Reduction (%)
This compound[Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Epacadostat~25~10ModerateSignificantSignificant
NavoximodGood~8ModerateSignificantSignificant
LinrodostatGood~12ModerateSignificantSignificant

Note: In vivo efficacy of IDO1 inhibitors as monotherapy is often modest, with greater effects observed in combination with other immunotherapies.

Visualizing the Benchmarking Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key workflows.

In_Vitro_Workflow cluster_tier1 Tier 1: In Vitro Characterization cluster_data Data Analysis biochem_assay Biochemical IDO1 Enzyme Assay cell_assay Cellular IDO1 Activity Assay biochem_assay->cell_assay Potency Confirmation ic50 IC50 Determination biochem_assay->ic50 tcell_assay T-Cell Co-culture Assay cell_assay->tcell_assay Functional Validation cell_assay->ic50 ec50 EC50 Determination tcell_assay->ec50

Caption: In Vitro Benchmarking Workflow.

In_Vivo_Workflow cluster_tier2 Tier 2: In Vivo Evaluation cluster_endpoints Key Endpoints pk_profiling Pharmacokinetic Profiling tumor_model Syngeneic Mouse Tumor Model pk_profiling->tumor_model Dose Selection adme ADME Properties pk_profiling->adme pd_analysis Pharmacodynamic Biomarker Analysis tumor_model->pd_analysis Target Engagement Confirmation tgi Tumor Growth Inhibition tumor_model->tgi kyn_trp_ratio Kyn/Trp Ratio pd_analysis->kyn_trp_ratio

References

The Emergence of Indazole Derivatives as Potent Anti-Cancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of oncology drug discovery, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 1H-indazole core has emerged as a privileged structure, forming the backbone of several clinically approved and investigational anti-cancer drugs. While the specific compound 3-(m-tolyl)-1H-indazol-5-amine is primarily utilized as a key synthetic intermediate, a diverse array of its derivatives has demonstrated significant anti-proliferative and pro-apoptotic activities across various cancer models. This guide provides a comprehensive comparison of the efficacy of prominent 1H-indazole-3-amine derivatives, juxtaposed with established standard-of-care treatments, and is supported by detailed experimental methodologies to ensure scientific rigor and reproducibility.

A New Frontier in Cancer Therapeutics: The Promise of Indazole Derivatives

Indazole-containing compounds have garnered considerable attention due to their versatile biological activities, which include the inhibition of crucial cellular processes implicated in cancer progression.[1][2] These derivatives have been shown to target a range of protein kinases, interfere with cell cycle progression, and induce programmed cell death (apoptosis).[1][3][4] This multi-faceted approach offers the potential for more effective and durable responses in cancer therapy.

Comparative Efficacy of Indazole Derivatives in Preclinical Cancer Models

The anti-cancer potential of 1H-indazole-3-amine derivatives has been extensively evaluated in a variety of human cancer cell lines. The following tables summarize the in vitro cytotoxic activity, represented by IC50 values (the concentration required to inhibit the growth of 50% of cells), of several promising indazole derivatives compared to standard chemotherapeutic agents.

In Vitro Cytotoxicity Data
Compound/DrugCancer TypeCell LineIC50 (µM)Reference
Compound 6o Chronic Myeloid LeukemiaK5625.15[3][5][6][7]
Compound 2f Breast Cancer4T10.23[8][9]
Liver CancerHepG20.80[9]
Breast CancerMCF-70.34[9]
Compound 10d/e LeukemiaSR< 1[10]
Doxorubicin Breast Cancer4T16.50[9]
Liver CancerHepG20.62[9]
Breast CancerMCF-70.75[9]
Docetaxel Prostate CancerPC-3Varies[11]
Cabazitaxel Prostate CancerPC-3Varies[11]

Note: Lower IC50 values indicate greater potency.

Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A key hallmark of effective anti-cancer agents is their ability to induce apoptosis in tumor cells. Several indazole derivatives have been shown to trigger this cell death pathway. For instance, compound 6o has been demonstrated to induce apoptosis in K562 chronic myeloid leukemia cells.[3][5] This is often accompanied by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[8]

Furthermore, many indazole derivatives exert their anti-proliferative effects by arresting the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing. For example, some derivatives cause a marked increase of cells in the G0-G1 phase of the cell cycle.[10]

Visualizing the Apoptotic Pathway

The following diagram illustrates a simplified signaling pathway for apoptosis induction, a common mechanism for many anti-cancer drugs, including indazole derivatives.

apoptosis_pathway Indazole Derivative Indazole Derivative Bcl-2 Bcl-2 Indazole Derivative->Bcl-2 inhibits Bax Bax Indazole Derivative->Bax activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion inhibits Bax->Mitochondrion promotes release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Simplified Apoptotic Pathway Induced by Indazole Derivatives.

In Vivo Efficacy: From Bench to Preclinical Models

The promising in vitro activity of indazole derivatives has been translated into in vivo efficacy in animal models of cancer. Subcutaneous xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard method for evaluating the anti-tumor effects of novel compounds.[12][13] For example, compound 2f was shown to suppress tumor growth in a 4T1 breast cancer mouse model without obvious side effects.[8][9]

Visualizing the Xenograft Workflow

The following diagram outlines the typical workflow for a subcutaneous xenograft study.

xenograft_workflow cluster_cell_prep Cell Preparation cluster_animal_model Animal Model Cell_Culture Cancer Cell Culture Harvest Harvest & Count Cells Cell_Culture->Harvest Resuspend Resuspend in PBS/Matrigel Harvest->Resuspend Implantation Subcutaneous Injection of Cells into Mice Resuspend->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Treatment Treatment with Indazole Derivative Tumor_Growth->Treatment Endpoint Endpoint Analysis Treatment->Endpoint

Caption: Subcutaneous Xenograft Model Workflow.

Standard Operating Procedures for Key Assays

To ensure the reliability and reproducibility of the data presented, detailed protocols for the key experimental assays are provided below.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the indazole derivative or control compound for 24-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Calculate the percentage of cell viability relative to the untreated control cells.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20]

Protocol:

  • Seed cells in a 6-well plate and treat with the indazole derivative or control compound for the desired time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.[19]

  • Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to the cell suspension.[18]

  • Incubate the cells for 15 minutes at room temperature in the dark.[20]

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[19]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[21][22][23][24][25]

Protocol:

  • Seed cells and treat them as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.[23]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).[24]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.[24]

Subcutaneous Xenograft Model

This in vivo model is crucial for evaluating the anti-tumor efficacy of drug candidates.[10][12][13][26][27]

Protocol:

  • Harvest cancer cells during their logarithmic growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.[13]

  • Subcutaneously inject 100-200 µL of the cell suspension into the flank of 4-6 week old immunodeficient mice.[13][26]

  • Monitor the mice regularly for tumor growth. Measure tumor volume using calipers with the formula: Volume = (width)² x length/2.[26]

  • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer the indazole derivative or vehicle control according to the predetermined dosing schedule and route.

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Conclusion and Future Directions

The compelling preclinical data for a range of 1H-indazole-3-amine derivatives highlight their significant potential as a new class of anti-cancer therapeutics. Their ability to induce apoptosis and halt cell cycle progression, coupled with demonstrated in vivo efficacy, underscores the value of this chemical scaffold in oncology drug development. Further research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as identifying predictive biomarkers to guide their clinical application. The detailed methodologies provided herein serve as a robust foundation for researchers to further explore and validate the therapeutic promise of indazole derivatives in the fight against cancer.

References

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 3-(M-tolyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-(m-tolyl)-1H-indazol-5-amine, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, providing not just a procedure, but a framework for responsible chemical waste management.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. This compound (CAS No. 1175793-77-7) is an aromatic amine and a substituted indazole.[1][2] Aromatic amines as a class are noted for their potential toxicity.[3]

Based on available Safety Data Sheet (SDS) information, this compound presents the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

Due to these identified hazards, this compound must be treated as a hazardous waste. Under no circumstances should it be disposed of in regular trash or discharged into the sanitary sewer system.[4][5]

Hazard StatementGHS ClassificationDescriptionSource
H315Skin Irritation, Category 2Causes skin irritation[1]
H319Eye Irritation, Category 2ACauses serious eye irritation[1]
H335Specific Target Organ Toxicity — Single Exposure, Category 3May cause respiratory irritation[1]
Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks of exposure during handling and disposal, a stringent PPE and engineering control regimen is mandatory. This aligns with the core principles of an effective Chemical Hygiene Plan (CHP) as required by OSHA's Laboratory Standard (29 CFR 1910.1450).[6][7][8]

  • Engineering Controls: All handling and preparation for disposal of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation risk.[8]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[9]

  • Eye and Face Protection: Safety glasses with side shields or goggles are required. If there is a splash hazard, a face shield should also be worn.[10]

  • Skin and Body Protection: A laboratory coat is mandatory. Ensure it is fully buttoned. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[9]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process, from the point of generation to the final collection by a licensed waste disposal service.

Proper segregation is critical to prevent dangerous chemical reactions.[11][12]

  • Designate a Waste Stream: this compound waste should be collected as solid chemical waste. Do not mix it with liquid waste streams.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, with a secure, screw-top lid.[11] The container must be compatible with the chemical to prevent degradation or leakage.

  • Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound". Avoid abbreviations or formulas.[5]

    • An accurate list of all constituents if it is a mixture.

    • The date when waste was first added to the container.[5]

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[13]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[4][13] Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Secondary Containment: The primary waste container must be placed within a larger, chemically resistant secondary container (such as a tub or tray) to contain any potential leaks or spills.[5][11]

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents.[11]

Any materials that come into contact with this compound are also considered hazardous waste.

  • PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated solid waste container.

  • Labware: Disposable labware (e.g., weigh boats, pipette tips) should be placed in the designated solid waste container for this compound.

  • Glassware: Non-disposable glassware must be decontaminated. A triple rinse with a suitable solvent (e.g., acetone or ethanol) is recommended. The first two rinsates must be collected and disposed of as hazardous liquid waste.[5]

Once the waste container is full, or if it has been in accumulation for close to the maximum allowable time (typically up to 12 months, but institutional policies may be stricter), arrange for its collection.[13]

  • Finalize Labeling: Ensure the waste label is complete and accurate.

  • Submit a Pickup Request: Follow your institution's specific procedure for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department or contracted waste disposal company.[4] Do not transport the waste yourself.[4]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's EHS department immediately.[4]

  • Don Appropriate PPE: Before cleaning, don the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup:

    • For small powder spills, gently cover with an absorbent material like vermiculite or sand to prevent it from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.

    • Clean the spill area with a cloth dampened with a suitable solvent, and then with soap and water.

    • All materials used for cleanup, including absorbent pads, cloths, and contaminated PPE, must be disposed of as hazardous waste.[4]

Waste Minimization

In accordance with federal and state regulations, laboratories are required to have a waste minimization strategy.[13]

  • Source Reduction: Order and use the smallest quantity of the chemical necessary for your research.[13]

  • Inventory Management: Maintain an accurate inventory of your chemicals to avoid purchasing duplicates and to track expiration dates.

  • Avoid Unnecessary Contamination: Do not contaminate large amounts of solvent or other materials with small amounts of this compound.

Visual Workflow Diagrams

The following diagrams illustrate the key decision-making processes in the disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Generate Waste (Unused chemical, contaminated items) container Select Compatible & Labeled Hazardous Waste Container start->container collect Collect Waste in Container container->collect store Store in Designated Satellite Accumulation Area (SAA) collect->store containment Place in Secondary Containment store->containment segregate Segregate from Incompatibles containment->segregate full Container is Full or Nearing Time Limit segregate->full request Request Pickup from EHS/ Waste Management Service full->request end Proper Disposal by Licensed Facility request->end

Caption: Workflow for the proper disposal of this compound.

SpillResponse spill Spill Occurs alert Alert Others & Secure Area spill->alert assess Assess Spill Size alert->assess don_ppe Don Appropriate PPE assess->don_ppe Small & Manageable contact_ehs Contact EHS/Emergency Response assess->contact_ehs Large or Unmanageable cleanup Contain & Clean Up Spill (Use absorbent, sweep, decontaminate area) don_ppe->cleanup dispose Dispose of all cleanup materials as Hazardous Waste cleanup->dispose

Caption: Decision-making flowchart for a spill of this compound.

References

Comprehensive Safety and Handling Guide for 3-(M-tolyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling, storage, and disposal of 3-(M-tolyl)-1H-indazol-5-amine (CAS No. 1175793-77-7). The following protocols are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and maintain the integrity of their work. This document is rooted in established safety principles and synthesizes data from authoritative sources to provide a self-validating system for chemical management.

Hazard Identification and Risk Assessment

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Signal Word: Warning[1]

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure. The control measures outlined in this guide should be implemented to mitigate these risks.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to prevent exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles that provide a seal around the eyes are necessary to protect against splashes and fine dust. A face shield should be worn over the goggles, especially when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[2] This combination provides comprehensive protection for the eyes and face.
Skin Chemical-resistant gloves (Nitrile) and a lab coatDisposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[2] It is crucial to inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be disposed of immediately following laboratory procedures. A fully buttoned lab coat should be worn to protect the skin and personal clothing.[2][3]
Respiratory NIOSH-approved respiratorIf handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is required to prevent inhalation of dust particles.[3] The use of a respirator may necessitate a formal respiratory protection program, including fit testing and medical evaluation.[2]
Feet Closed-toe shoesShoes that completely cover the feet are mandatory in a laboratory setting to protect against spills and falling objects.[2]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is paramount for minimizing the risk of exposure and contamination. The following diagram and procedural steps outline the recommended process for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Designate Handling Area gather_ppe Gather and Inspect PPE prep_area->gather_ppe consult_sds Consult SDS gather_ppe->consult_sds don_ppe Don Appropriate PPE consult_sds->don_ppe Proceed to Handling weigh_handle Weigh and Handle in Ventilated Enclosure don_ppe->weigh_handle close_container Tightly Close Container After Use weigh_handle->close_container decontaminate_area Decontaminate Work Area close_container->decontaminate_area Proceed to Cleanup doff_ppe Doff and Dispose of PPE Correctly decontaminate_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands collect_waste Collect Waste in Labeled, Sealed Container wash_hands->collect_waste Proceed to Disposal store_waste Store Waste in Designated Area collect_waste->store_waste dispose_waste Dispose via Approved Waste Disposal Plant store_waste->dispose_waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood or other ventilated enclosure.

    • Ensure that an eyewash station and safety shower are readily accessible.[1][4]

    • Consult the Safety Data Sheet (SDS) for this compound before starting any work.[1]

    • Gather and inspect all necessary PPE.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Handle the compound in a well-ventilated area to avoid breathing in dust or fumes.[1]

    • Avoid contact with skin and eyes.[1][5]

    • After use, ensure the container is tightly closed to prevent contamination and moisture absorption.[1][6]

  • Post-Handling and Decontamination:

    • Thoroughly decontaminate the work surface after handling is complete.

    • Remove and wash any contaminated clothing before reuse.[1]

    • Properly doff and dispose of single-use PPE, such as gloves, in a designated waste container.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1][7]

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment and complying with regulations.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][8]

  • Keep away from incompatible substances such as strong oxidizing agents.[5]

  • The recommended storage temperature is between 2-8°C, protected from light, and in an inert atmosphere.[9][10]

Disposal:

  • This compound and any contaminated materials should be treated as hazardous chemical waste.[3]

  • Waste should be collected in a designated, leak-proof, and clearly labeled container.[3]

  • The container must be kept closed except when adding waste.[3]

  • Disposal must be conducted through a licensed chemical destruction plant or an approved waste disposal facility.[1][8] Do not discharge to sewer systems.[8]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Situation First Aid and Response Measures
Eye Contact Immediately rinse cautiously with water for at least 15 minutes.[1][6] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[1]
Skin Contact Take off immediately all contaminated clothing. Wash off with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1]
Inhalation Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If feeling unwell, call a poison center or doctor.[1]
Ingestion Rinse mouth with water.[7] Do not induce vomiting. Call a poison center or doctor if you feel unwell.[8]
Spill Evacuate the area. Avoid dust formation.[8] Wear appropriate PPE. Sweep up the spilled material and place it into a suitable, closed container for disposal.[5]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(M-tolyl)-1H-indazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(M-tolyl)-1H-indazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.